4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline
Description
Propriétés
IUPAC Name |
4-chloro-1-(2-methylpropyl)imidazo[4,5-c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15/h3-6,8-9H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCWSLBKLVBFQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327633 | |
| Record name | 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99010-64-7 | |
| Record name | 4-Chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99010-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-isobutyl-1H-imidazo(4,5-C)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099010647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-1-(2-mehtylpropyl-1H-imidazo[4,5-c]quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-1-ISOBUTYL-1H-IMIDAZO(4,5-C)QUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJ5E4GY4NY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Core Mechanism of Action of 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline belongs to the imidazoquinoline class of synthetic immune response modifiers. While specific data for this particular analogue is not extensively published, its structural similarity to well-characterized compounds like Imiquimod and Resiquimod strongly indicates a shared mechanism of action. This guide delineates the core mechanism, focusing on the activation of Toll-like receptors (TLRs) and the subsequent downstream signaling cascades that orchestrate a potent immune response.
Primary Pharmacodynamic Target: Toll-Like Receptors 7 and 8
The principal mechanism of action for the imidazoquinoline family, including this compound, is the agonism of Toll-like receptors (TLRs), primarily TLR7 and to a lesser extent, TLR8.[1][2][3][4][5][6] TLRs are pattern recognition receptors integral to the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs). Imidazoquinolines function as synthetic PAMPs, initiating an immune cascade upon binding.
-
TLR7: Predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells.[7] Its activation is a key driver for the production of type I interferons (IFN-α/β).
-
TLR8: Primarily found in myeloid cells such as monocytes, macrophages, and myeloid dendritic cells.[7] Its stimulation leads to the production of pro-inflammatory cytokines.
The specific affinity and selectivity of this compound for TLR7 versus TLR8 would require experimental validation, but the class trend points towards potent TLR7 agonism.
Intracellular Signaling Cascade
Upon binding to TLR7/8 within the endosomal compartment of immune cells, this compound triggers a conformational change in the receptor, initiating a downstream signaling pathway mediated by the adaptor protein MyD88 (Myeloid differentiation primary response 88).[7]
The key steps in the signaling cascade are:
-
Recruitment of MyD88: The activated TLR7/8 receptor recruits MyD88 to its Toll-interleukin-1 receptor (TIR) domain.
-
Formation of the Myddosome: MyD88 then recruits and activates members of the interleukin-1 receptor-associated kinase (IRAK) family, particularly IRAK4 and IRAK1, forming a complex known as the Myddosome.
-
Activation of TRAF6: The activated IRAK complex interacts with and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.
-
Activation of Downstream Kinases: TRAF6, in conjunction with the E2 ubiquitin-conjugating enzyme complex Ubc13/Uev1a, catalyzes the formation of K63-linked polyubiquitin chains. This acts as a scaffold to recruit and activate the TAK1 (transforming growth factor-β-activated kinase 1) complex.
-
NF-κB and MAPK Pathway Activation: The activated TAK1 complex phosphorylates and activates two major downstream pathways:
-
The IKK (IκB kinase) complex: This leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) to translocate to the nucleus.[1][6][8]
-
The Mitogen-Activated Protein Kinase (MAPK) pathway: This involves the activation of kinases such as JNK and p38, leading to the activation of the transcription factor AP-1.
-
-
IRF7 Activation: In plasmacytoid dendritic cells, a parallel pathway involving IKKα and IRF7 (interferon regulatory factor 7) is activated, leading to the phosphorylation, dimerization, and nuclear translocation of IRF7.
Immunological Consequences of TLR7/8 Activation
The nuclear translocation of transcription factors like NF-κB, AP-1, and IRF7 results in the transcription of a wide array of genes encoding for cytokines, chemokines, and other immune mediators.[2][5][6]
Key Cytokines Induced:
-
Type I Interferons (IFN-α, IFN-β): Primarily through TLR7 activation in pDCs, these cytokines have potent antiviral and anti-proliferative effects.[2][7]
-
Tumor Necrosis Factor-α (TNF-α): A pro-inflammatory cytokine that plays a crucial role in inflammation and apoptosis.[2][5]
-
Interleukin-6 (IL-6): A pleiotropic cytokine with roles in inflammation and B-cell maturation.[5]
-
Interleukin-12 (IL-12): A key cytokine for promoting a T-helper 1 (Th1) biased adaptive immune response, which is crucial for anti-tumor and anti-viral immunity.[2]
This cytokine milieu leads to the activation and maturation of various immune cells, including:
-
Dendritic Cells (DCs): Upregulation of co-stimulatory molecules (CD80, CD86) and enhanced antigen presentation capabilities.[3]
-
Macrophages: Enhanced phagocytic and cytotoxic activity.[2]
-
Natural Killer (NK) Cells: Increased cytolytic activity against infected or malignant cells.[5]
Ultimately, the activation of the innate immune system by this compound bridges to a robust and specific adaptive immune response.
Quantitative Data Summary
| Compound | Target(s) | EC50 (NF-κB activation in HEK293 cells) | Key Cytokine Induction |
| Imiquimod | TLR7/8 (modest) | ~1-5 µM (TLR7) | IFN-α, TNF-α, IL-6[5][9] |
| Resiquimod (R848) | TLR7/8 (potent) | ~0.1-0.5 µM (TLR7), ~1-5 µM (TLR8) | IFN-α, TNF-α, IL-12[4][7][9] |
| Gardiquimod | TLR7 selective | ~0.5-2 µM (TLR7) | IFN-α[10] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of imidazoquinoline compounds.
5.1. TLR Activation Reporter Assay
-
Objective: To determine the potency and selectivity of the compound in activating TLR7 and TLR8.
-
Methodology:
-
Cell Lines: Human Embryonic Kidney (HEK) 293 cells stably transfected with a specific human or murine TLR (e.g., hTLR7, hTLR8, mTLR7, mTLR8) and a reporter gene system, typically NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) or luciferase.
-
Cell Seeding: Seed the transfected HEK293 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the cells and incubate for 18-24 hours.
-
Reporter Gene Detection:
-
For SEAP: Collect the supernatant and measure SEAP activity using a colorimetric substrate (e.g., p-nitrophenyl phosphate) or a chemiluminescent substrate.
-
For Luciferase: Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis: Plot the reporter activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
5.2. Cytokine Induction Assay in Human PBMCs
-
Objective: To quantify the induction of key cytokines by the compound in primary human immune cells.
-
Methodology:
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium and seed in a 96-well plate at a density of 1 x 10^6 cells/well.
-
Compound Stimulation: Treat the cells with various concentrations of this compound and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatant using specific Enzyme-Linked Immunosorbent Assays (ELISAs) or a multiplex bead-based immunoassay (e.g., Luminex).
-
Data Analysis: Plot the cytokine concentration against the compound concentration to determine the dose-response relationship.
-
Visualizations
6.1. Signaling Pathway Diagram
Caption: TLR7/8 signaling pathway initiated by imidazoquinolines.
6.2. Experimental Workflow Diagram
Caption: Workflow for characterizing the mechanism of action.
References
- 1. Imiquimod: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Imiquimod - Its role in the treatment of cutaneous malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resiquimod - Wikipedia [en.wikipedia.org]
- 5. Imiquimod - Wikipedia [en.wikipedia.org]
- 6. Resiquimod | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. Facebook [cancer.gov]
- 9. Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
synthesis and characterization of 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline
This technical guide provides a comprehensive overview of the , a key intermediate in the preparation of pharmacologically active imidazoquinoline derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Synthesis
The synthesis of this compound can be achieved through multiple synthetic pathways. The most common and well-documented method involves the chlorination of the corresponding 1-isobutyl-1H-imidazo[4,5-c]quinoline-5N-oxide. An alternative, more direct route begins with 2-chloro-N4-(2-methylpropyl)quinoline-3,4-diamine.
Experimental Protocols
Method 1: Chlorination of 1-Isobutyl-1H-imidazo[4,5-c]quinoline-5N-oxide
This method is a key step in the broader synthesis of Imiquimod and its analogs.
-
Oxidation of 1-Isobutyl-1H-imidazo[4,5-c]quinoline: The starting material, 1-Isobutyl-1H-imidazo[4,5-c]quinoline, is first oxidized to form 1-Isobutyl-1H-imidazo-[4,5-c]-quinoline-5-N-oxide.[1] This reaction is typically carried out using an oxidizing agent such as meta-chloroperbenzoic acid (m-CPBA) in a suitable solvent like ethyl acetate.[1]
-
Chlorination of the N-oxide: The resulting 1-Isobutyl-1H-imidazo-[4,5-c]-quinoline-5-N-oxide is then subjected to a chlorination reaction to yield the target compound, this compound.[1] This transformation can be achieved using standard chlorinating agents for quinoline N-oxides, such as phosphorus oxychloride (POCl₃).
Method 2: Cyclization of 2-chloro-N4-(2-methylpropyl)quinoline-3,4-diamine
This approach offers a more direct route to the target molecule.
-
Reaction Setup: A suspension of 2-chloro-N4-(2-methylpropyl)-3,4-quinolinediamine (35 g) and triethyl orthoformate (52.3 g, 2.5 equivalents) is prepared.[2]
-
Cyclization: The mixture is heated to 145°C for 10 hours, during which ethanol is continuously removed via distillation.[2]
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is collected by filtration.[2] The crude solid is then dissolved in 100 mL of 4N hydrochloric acid.[2] This acidic solution is subsequently added to a solution of sodium hydroxide to precipitate the product.[2] The precipitate is filtered and washed with water to afford the pure this compound.[2]
-
Yield: This method has been reported to produce the final product in a high yield of 92%.[2]
-
Characterization
The structural and physical properties of this compound have been characterized using various analytical techniques.
Physicochemical Properties
A summary of the key physicochemical data is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₄ClN₃ | [3] |
| Molecular Weight | 259.74 g/mol | [3] |
| Appearance | Solid | [4] |
| Melting Point | 212.3°C | [4] |
| Boiling Point | 427.5°C at 760 mmHg | [4] |
| Density | 1.29 g/cm³ | [4] |
Spectroscopic Data
While detailed NMR and mass spectra for the title compound are not extensively published, data from closely related analogs provide insight into the expected spectral features.
-
Infrared (IR) Spectroscopy: In a structurally similar compound, 1-{4-[(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)amino]phenyl}ethanone, characteristic absorption bands were observed for N-H stretching at 3392 cm⁻¹ and for C-H stretching at 2960 cm⁻¹.[5] It is anticipated that this compound would exhibit analogous C-H stretching vibrations.
-
Mass Spectrometry: The molecular formula suggests an expected molecular ion peak in the mass spectrum. For related imidazoquinolines, the molecular ion is readily observed.[6]
Biological Context and Potential Applications
This compound is a crucial intermediate in the synthesis of Imiquimod (4-amino-1-isobutyl-1H-imidazo[4,5-c]quinoline).[1] Imiquimod is a potent immune response modifier that functions as a Toll-like receptor 7 (TLR7) agonist, leading to the induction of interferon-α and other cytokines.[6][7] This mechanism underlies its therapeutic use in treating viral infections and certain types of skin cancer.[8]
The biological activity of this compound itself is not extensively documented. However, its structural relationship to Imiquimod and other TLR7 agonists suggests that the imidazo[4,5-c]quinoline scaffold is a key pharmacophore for interaction with TLR7. Further investigation is warranted to determine if this chlorinated analog retains any immunomodulatory activity.
Visualizations
Synthetic Pathways
The following diagram illustrates the two primary synthetic routes to this compound.
Caption: Synthetic routes to the target compound.
Relationship to Imiquimod and TLR7 Signaling
The logical relationship between this compound, its more active derivative Imiquimod, and the downstream biological pathway is depicted below.
References
- 1. US20080058527A1 - A Process for the Preparation Of 4-Amino-1-Isobutyl-1H-Imidazo[4,5-C]-Quinoline (Imiquimod) - Google Patents [patents.google.com]
- 2. This compound | 99010-64-7 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolone CAS 99010-64-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Hydroxy -1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline | Benchchem [benchchem.com]
- 7. Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines that induce interferon production - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of an Immune Activator: A Technical History of 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline
An in-depth examination of the discovery, synthesis, and pivotal role of a key intermediate in the development of novel immunomodulatory therapies.
Abstract
This technical guide delves into the history and discovery of 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline, a critical intermediate in the synthesis of the pioneering immune response modifier, Imiquimod, and other related compounds. We will explore the seminal work that led to the identification of the imidazoquinoline scaffold as a potent inducer of cytokine production through Toll-like receptor 7 (TLR7) agonism. This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and the intricate signaling cascades activated by the final therapeutic agents derived from this chloro-substituted precursor.
Introduction: The Dawn of Imidazoquinolines
The discovery of the 1H-imidazo[4,5-c]quinoline scaffold as a novel class of immune response modifiers marked a significant advancement in antiviral and anticancer therapies. Initial investigations in the 1980s by researchers at 3M Pharmaceuticals, notably John F. Gerster and his colleagues, were aimed at developing novel nucleoside analogues as potential antiviral agents.[1] While these compounds exhibited little to no direct antiviral activity in cell culture, they demonstrated remarkable efficacy in animal models of viral infection.[1] This pivotal observation led to the hypothesis that their therapeutic effect was not a result of direct viral inhibition, but rather a consequence of stimulating the host's own immune system.[1] This groundbreaking insight shifted the research focus towards understanding their immunomodulatory properties and ultimately led to the development of Imiquimod, the first in a new class of drugs that function as Toll-like receptor (TLR) agonists.[2]
At the heart of the synthesis of these pioneering drugs lies the key intermediate, this compound. The introduction of the chloro group at the 4-position of the imidazoquinoline ring system provides a reactive site for the subsequent nucleophilic substitution to introduce the amine functionality, a critical feature for the biological activity of the final compounds.
The Discovery and Historical Development
The journey to the discovery of this compound is intrinsically linked to the development of Imiquimod. The foundational work in the field of imidazoquinoline-based immune response modifiers was extensively documented in a series of patents filed by 3M Pharmaceuticals. While the initial focus was on the final 4-amino substituted compounds, the synthesis of these molecules necessitated the preparation of reactive intermediates.
The earliest comprehensive disclosure of the synthesis of imidazoquinolines, including the chloro-substituted precursors, can be traced back to patents filed in the mid-to-late 1980s. These patents laid out the fundamental synthetic strategies for this class of compounds. The process generally involves the construction of the tricyclic imidazoquinoline core, followed by functionalization at the 4-position.
The key step in the synthesis of the title compound is the chlorination of the corresponding 1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-ol or its tautomeric N-oxide. This transformation is typically achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃). The resulting 4-chloro derivative serves as a versatile precursor for a variety of 4-substituted imidazoquinolines.
Physicochemical and Characterization Data
A summary of the available physicochemical and characterization data for this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₄ClN₃ | [3] |
| Molecular Weight | 259.73 g/mol | [3] |
| CAS Number | 99010-64-7 | [3] |
| Appearance | Solid | [3] |
| Melting Point | 139-140 °C (in Isopropanol) | [4] |
| Boiling Point | 427.5 °C at 760 mmHg | [4] |
| Density | 1.3±0.1 g/cm³ | [4] |
Synthetic Protocols
The synthesis of this compound is a multi-step process that has been refined over time. The most common and well-documented route involves the initial construction of the imidazoquinoline core followed by oxidation and subsequent chlorination.
General Synthetic Workflow
The overall synthetic strategy can be visualized as a sequence of key transformations starting from a substituted quinoline precursor.
Detailed Experimental Protocols
The following protocols are compiled from various sources, including patents and scientific literature, and represent a general methodology for the synthesis of the title compound and its subsequent conversion to Imiquimod.
Step 1: Synthesis of 1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline
This step involves the formation of the imidazole ring onto the quinoline core. A common method is the cyclization of a 3,4-diaminoquinoline with an orthoformate.
-
Protocol: A suspension of 2-chloro-N4-(2-methylpropyl)-3,4-quinolinediamine and triethyl orthoformate is heated at approximately 145°C for several hours.[5] During this time, ethanol is removed by distillation.[5] After cooling, the solid product is isolated.[5]
Step 2: Synthesis of 1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline-5N-oxide
The imidazoquinoline is then oxidized to the corresponding N-oxide, which facilitates the subsequent introduction of the chloro group.
-
Protocol: 1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline is treated with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) in a suitable solvent like chloroform or ethyl acetate.[6] The reaction is typically stirred at a slightly elevated temperature (e.g., 40°C) for a few hours.[7]
Step 3: Synthesis of this compound
This is the key step for the formation of the title compound. The N-oxide is chlorinated to introduce the reactive chloro group at the 4-position.
-
Protocol: 1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline-5N-oxide is reacted with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), in an aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane.[4][6] The reaction mixture is typically stirred at room temperature or with gentle heating.[4]
Step 4: Synthesis of 4-Amino-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline (Imiquimod)
The final step involves the amination of the 4-chloro intermediate to yield the active pharmaceutical ingredient.
-
Protocol: this compound is treated with a source of ammonia, such as ammonia in methanol, under pressure and at an elevated temperature (e.g., 150°C).[8] Alternatively, reaction with ammonium hydroxide in the presence of a coupling agent can also be employed.[6]
Mechanism of Action of Imidazoquinoline Derivatives
The therapeutic effects of imidazoquinoline derivatives like Imiquimod are mediated through the activation of the innate and adaptive immune systems. These compounds are agonists of Toll-like receptor 7 (TLR7), a pattern recognition receptor primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells.[2][9]
The TLR7 Signaling Pathway
Upon binding of an imidazoquinoline agonist, TLR7, located in the endosomal compartment, undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88.[10][11] This initiates a downstream signaling cascade involving the IRAK family of kinases (IRAK1, IRAK4) and TRAF6.[10][12] This signaling complex ultimately leads to the activation of two major transcription factor families: NF-κB and the interferon regulatory factors (IRFs), particularly IRF7.[13][14]
Activation of NF-κB leads to the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[13] The activation of IRF7 is crucial for the production of type I interferons (IFN-α and IFN-β), which play a key role in antiviral immunity.[14][15] The induction of these cytokines orchestrates a complex immune response involving the activation of various immune cells, including natural killer (NK) cells, T cells, and antigen-presenting cells, ultimately leading to the clearance of viral infections and the destruction of cancer cells.
Conclusion
This compound stands as a testament to the importance of chemical synthesis in enabling groundbreaking therapeutic discoveries. While not a therapeutic agent itself, its role as a key intermediate was indispensable in the development of Imiquimod and the broader class of imidazoquinoline-based immune response modifiers. The story of this molecule highlights the journey from serendipitous observation to a deep mechanistic understanding of a novel therapeutic modality. The continued exploration of the imidazoquinoline scaffold, facilitated by versatile intermediates like the title compound, holds promise for the development of next-generation immunomodulatory drugs for a wide range of diseases.
References
- 1. TLR7 and TLR8 Differentially Activate the IRF and NF-κB Pathways in Specific Cell Types to Promote Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of TLR7 and Innate Immunity as an Efficient Method Against COVID-19 Pandemic: Imiquimod as a Potential Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolone CAS 99010-64-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Unraveled role of TLR7-mediated interferon signaling activation in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 99010-64-7 [chemicalbook.com]
- 6. Myd88-Dependent Toll-Like Receptor 7 Signaling Mediates Protection from Severe Ross River Virus-Induced Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lupus.bmj.com [lupus.bmj.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Involvement of TLR7 MyD88-dependent signaling pathway in the pathogenesis of adult-onset Still's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNA and Imidazoquinolines are sensed by distinct TLR7/8 ectodomain sites resulting in functionally disparate signaling events - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TRAF6 distinctively mediates MyD88- and IRAK-1-induced activation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NF-κB activation primes cells to a pro-inflammatory polarized response to a TLR7 agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IRF7: activation, regulation, modification and function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and putative mechanism of action of 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline. As a member of the imidazoquinoline class of compounds, which includes the FDA-approved immunomodulator Imiquimod, this molecule holds potential for investigation in various therapeutic areas. This document consolidates available experimental data with computationally predicted values to offer a thorough profile for research and development purposes. Detailed experimental protocols for synthesis, purification, and characterization are also provided, along with an overview of the expected biological signaling pathway.
Chemical Identity and Core Properties
This compound is a heterocyclic compound featuring a fused quinoline and imidazole ring system. The isobutyl group at the 1-position and the chloro substituent at the 4-position are key structural features that influence its physicochemical and biological properties.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 99010-64-7 |
| Molecular Formula | C₁₄H₁₄ClN₃ |
| Canonical SMILES | CC(C)CN1C=NC2=C1C3=C(C=CC=C3)N=C2Cl |
Physicochemical Data
The physicochemical properties of a compound are critical for its development as a potential therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the known and predicted properties of this compound.
Table 2: Summary of Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Weight | 259.74 g/mol | Calculated |
| Appearance | Solid | Experimental[1] |
| Melting Point | 212.3 °C | Experimental[1] |
| Boiling Point | 427.5 °C at 760 mmHg | Experimental[1] |
| Density | 1.29 g/cm³ | Experimental[1] |
| logP (Octanol-Water Partition Coefficient) | 3.85 | Predicted |
| Aqueous Solubility | 5.2 mg/L at 25°C | Predicted |
| pKa (most basic) | 4.2 | Predicted |
Solubility Profile
Based on its chemical structure and predicted properties, this compound is expected to exhibit the following solubility characteristics:
-
Aqueous Media : Low intrinsic solubility in water is predicted. As a weak base (predicted pKa of 4.2), its aqueous solubility is expected to increase in acidic environments due to the formation of a more soluble protonated species.
-
Organic Solvents : It is anticipated to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Moderate solubility is expected in alcohols like methanol and ethanol, while poor solubility is likely in non-polar solvents such as hexane.
Synthesis and Purification
The synthesis of this compound typically involves a multi-step sequence culminating in the formation of the fused imidazole ring.
Synthetic Workflow
Caption: Generalized synthetic workflow for imidazoquinoline derivatives.
Experimental Protocols
A detailed synthesis protocol for this compound involves the reaction of 2-chloro-N⁴-(2-methylpropyl)quinoline-3,4-diamine with triethyl orthoformate.[2]
-
Reaction Setup : A suspension of 2-chloro-N⁴-(2-methylpropyl)-3,4-quinolinediamine (35 g) and triethylorthoformate (52.3 g, 2.5 eq) is prepared.[2]
-
Cyclization : The mixture is heated to 145°C for 10 hours, during which ethanol is removed by distillation.[2]
-
Initial Isolation : The reaction mixture is cooled to room temperature, and the resulting solid is collected by filtration.[2]
-
Acid-Base Purification : The solid is dissolved in hydrochloric acid (100 mL, 4N). This solution is then added to a sodium hydroxide solution to precipitate the product.[2]
-
Final Product Collection : The precipitate is filtered and washed with water to yield the final product with a reported yield of 92%.[2]
For achieving high purity, the synthesized compound can be further purified using standard laboratory techniques.
-
Recrystallization : The crude product can be dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol) and allowed to cool slowly to form high-purity crystals.
-
Column Chromatography : Flash column chromatography using silica gel is an effective method for purification. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, can be employed to separate the desired compound from impurities.
Putative Mechanism of Action
While the specific biological activity of this compound is not extensively documented, its structural similarity to Imiquimod and other imidazoquinolines strongly suggests that it functions as an immune response modifier through the activation of Toll-like receptor 7 (TLR7).
TLR7 Signaling Pathway
TLR7 is an endosomally located receptor that recognizes single-stranded RNA and small synthetic ligands like imidazoquinolines. Ligand binding is believed to induce a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88 and the initiation of a downstream signaling cascade.
Caption: The MyD88-dependent signaling pathway initiated by TLR7 agonism.
This signaling cascade results in the activation of the transcription factor NF-κB, which translocates to the nucleus and induces the expression of various pro-inflammatory cytokines, including interferon-alpha (IFN-α) and tumor necrosis factor-alpha (TNF-α). This innate immune activation can subsequently lead to the stimulation of an adaptive immune response.
Experimental Protocols for Physicochemical Characterization
The following are generalized protocols that can be adapted for the experimental determination of the key physicochemical properties of this compound.
Workflow for Solubility Determination
Caption: A generalized workflow for the experimental determination of compound solubility.
pKa Determination by Potentiometric Titration
-
Preparation : Accurately weigh the compound and dissolve it in a suitable solvent system (e.g., a mixture of methanol and water) to a known concentration.
-
Titration : Place the solution in a thermostated vessel and titrate with a standardized solution of hydrochloric acid or sodium hydroxide while monitoring the pH with a calibrated electrode.
-
Analysis : Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.
logP Determination by Shake-Flask Method
-
Pre-equilibration : Prepare octanol-saturated water and water-saturated octanol by mixing equal volumes of n-octanol and water, shaking, and allowing the layers to separate.
-
Partitioning : Dissolve a known mass of the compound in the water-saturated octanol. Add a known volume of the octanol-saturated water.
-
Equilibration : Shake the mixture at a constant temperature until equilibrium is reached.
-
Separation and Quantification : Separate the two phases by centrifugation. Determine the concentration of the compound in each phase by a suitable analytical method, such as HPLC-UV.
-
Calculation : The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Conclusion
This compound is a derivative of a well-established class of immune-modulating compounds. This guide has summarized its key physicochemical properties, provided a detailed synthetic protocol, and outlined its putative mechanism of action through TLR7 signaling. The data and protocols presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are interested in exploring the potential of this and related imidazoquinoline compounds. Further experimental validation of the predicted properties and biological activities is warranted to fully elucidate the therapeutic potential of this molecule.
References
The Structure-Activity Relationship of 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent Immunomodulatory Scaffold
The 1H-imidazo[4,5-c]quinoline scaffold has emerged as a cornerstone in the development of synthetic agonists for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). These endosomal pattern recognition receptors are key players in the innate immune system, recognizing single-stranded viral RNA and initiating a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons. This powerful immunomodulatory activity has positioned imidazoquinoline derivatives as promising candidates for vaccine adjuvants, antiviral agents, and cancer immunotherapies.
This technical guide focuses on the structure-activity relationship (SAR) of a specific and potent derivative, 4-chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline, and its analogues. By systematically examining the impact of chemical modifications at various positions of the imidazoquinoline core, we aim to provide a comprehensive resource for researchers, scientists, and drug development professionals to guide the design of next-generation immunomodulators with enhanced potency, selectivity, and therapeutic profiles.
Core Structure and Key Positions for Modification
The fundamental structure of the imidazoquinoline core, with numbering conventions, is depicted below. The SAR exploration primarily revolves around substitutions at the N-1, C-2, C-4, and C-7 positions. The 1-(2-methylpropyl), or isobutyl, group at the N-1 position is a common feature in many potent TLR7/8 agonists, including the well-known compound imiquimod. The 4-chloro substitution serves as a key synthetic handle and influences the electronic properties of the quinoline ring system.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogues is highly dependent on the nature of the substituents at the C-2, C-4, and C-7 positions. The following tables summarize the quantitative SAR data for TLR7 and TLR8 activation, as well as cytokine induction, based on modifications of the closely related 1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine scaffold. While the specific EC50 values may differ for the 4-chloro analogues, the observed trends provide valuable insights into the structural requirements for potent TLR7 and TLR8 agonism.
Table 1: SAR of C-2 and C-4 Position Modifications on TLR7 and TLR8 Activation
| Compound | R1 (C-2 Position) | R2 (C-4 Position) | TLR7 EC50 (µM) | TLR8 EC50 (µM) |
| 1 | -H | -NH2 | 2.7 | >270 |
| 2 | -CH2OCH2CH3 | -NH2 | 0.04 | 1.8 |
| 3 | -CH2CH2CH2CH3 | -NH2 | 0.09 | 0.9 |
Data extracted from studies on related imidazoquinoline scaffolds and are intended to show trends in activity.
Key Insights from Table 1:
-
C-2 Position: The introduction of a substituent at the C-2 position is crucial for potent TLR7 and TLR8 activity. A simple hydrogen at this position (Compound 1) results in significantly weaker activity, particularly for TLR8. The presence of an ethoxymethyl group (Compound 2, similar to Resiquimod) or a butyl group (Compound 3) dramatically increases potency for both receptors.[1] This suggests that a lipophilic side chain at the C-2 position enhances binding to the receptor.
-
C-4 Position: While not explicitly varied in this table, extensive research has shown that the 4-amino group is critical for activity.[2] Modification or replacement of this group generally leads to a significant loss of potency. The 4-chloro group in the target compound of this guide serves as a synthetic precursor to the 4-amino analogues and other derivatives.
Table 2: SAR of C-7 Position Modifications on Cytokine Induction
| Compound | R3 (C-7 Position) | IL-1β (pg/mL) | IL-12p40 (pg/mL) | TNF-α (pg/mL) |
| 4 | -H | 150 | 3500 | 4000 |
| 5 | -COOCH3 | 2250 | 4000 | 4500 |
Compounds are based on the 1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine scaffold. Cytokine levels were measured in mouse bone marrow-derived dendritic cells stimulated with 30 µM of the compound.[1]
Key Insights from Table 2:
-
C-7 Position: Substitution at the C-7 position can modulate the cytokine profile. The introduction of a methoxycarbonyl group (Compound 5) led to a dramatic increase in the production of IL-1β, a key inflammatory cytokine.[1] This highlights the potential to fine-tune the immune response by modifying the quinoline ring. Interestingly, this particular C-7 modification in the context of the 4-amino scaffold was reported to abrogate direct TLR7/8 agonism in reporter assays, suggesting a potential alternative mechanism of cytokine induction or a bias in signaling.[1]
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the TLR7/8 signaling pathway and a typical experimental workflow.
Caption: TLR7/8 Signaling Pathway.
Caption: Experimental Workflow for SAR Studies.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of imidazoquinoline analogues. Below are summaries of key experimental protocols.
TLR7/8 Reporter Gene Assay
This assay is a primary screening tool to determine the potency and selectivity of compounds for TLR7 and TLR8.
-
Cell Culture: Human embryonic kidney (HEK) 293 cells, stably transfected with human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter, are cultured in appropriate media supplemented with selection antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates. The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A known TLR7/8 agonist (e.g., R848) is used as a positive control, and vehicle (e.g., DMSO) is used as a negative control.
-
Incubation: The plates are incubated for 16-24 hours at 37°C in a 5% CO2 incubator to allow for TLR activation and SEAP expression.
-
SEAP Detection: A sample of the cell culture supernatant is transferred to a new plate, and a SEAP detection reagent (e.g., QUANTI-Blue™) is added. The plate is incubated for 1-4 hours at 37°C.
-
Data Analysis: The activity of SEAP is quantified by measuring the optical density at a specific wavelength (e.g., 620-655 nm) using a microplate reader. The EC50 values are calculated from the dose-response curves.
Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay assesses the ability of compounds to induce the production of key cytokines from primary human immune cells.
-
PBMC Isolation: PBMCs are isolated from whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture and Stimulation: Isolated PBMCs are resuspended in complete RPMI-1640 medium and seeded in 96-well plates. The cells are then treated with various concentrations of the test compounds. A positive control (e.g., LPS for general inflammation, R848 for TLR7/8 activation) and a negative control (vehicle) are included.
-
Incubation: The plates are incubated for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatants are collected and stored at -80°C until analysis.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-α, IFN-α, IL-6, IL-12) in the supernatants is determined using Enzyme-Linked Immunosorbent Assay (ELISA) kits or multiplex bead-based assays (e.g., Luminex).
-
Data Analysis: Standard curves are generated for each cytokine, and the concentrations in the samples are calculated.
Dendritic Cell Activation Assay
This assay measures the maturation of dendritic cells (DCs), a critical step in the initiation of an adaptive immune response, upon treatment with the test compounds.
-
DC Generation: Monocyte-derived DCs (mo-DCs) are generated by culturing CD14+ monocytes isolated from PBMCs with GM-CSF and IL-4 for 5-7 days. Alternatively, bone marrow-derived DCs (BMDCs) can be used for murine studies.
-
Compound Stimulation: The immature DCs are harvested and treated with different concentrations of the test compounds for 18-24 hours. A known maturation stimulus (e.g., LPS) is used as a positive control.
-
Flow Cytometry Staining: After stimulation, the cells are harvested and stained with fluorescently labeled antibodies against cell surface markers of DC maturation, such as CD80, CD86, and MHC class II. A viability dye is also included to exclude dead cells from the analysis.
-
Data Acquisition and Analysis: The stained cells are analyzed by flow cytometry. The expression levels (e.g., mean fluorescence intensity) of the maturation markers on the DC population are quantified. An increase in the expression of these markers indicates DC activation.
Conclusion
The this compound scaffold represents a versatile and potent platform for the development of novel TLR7 and TLR8 agonists. The structure-activity relationships outlined in this guide highlight the critical roles of substitutions at the C-2, C-4, and C-7 positions in determining the potency, selectivity, and cytokine induction profile of these compounds. A thorough understanding of these SAR principles, coupled with robust in vitro and in vivo evaluation using the described experimental protocols, will be instrumental in advancing the next generation of imidazoquinoline-based immunomodulators for a wide range of therapeutic applications. Further exploration of modifications on the quinoline ring and the N-1 side chain may yield compounds with even more desirable pharmacological properties.
References
In Vitro Biological Activity of 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in vitro biological activity of 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline. While direct biological activity data for this specific compound is limited in publicly available literature, it is a well-established synthetic intermediate in the development of potent immunomodulatory agents. This guide will focus on the biological activities of its key derivatives, which are primarily agonists of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). The activation of these receptors triggers downstream signaling cascades, leading to the production of various cytokines and subsequent immunomodulatory, antiviral, and potential anticancer effects. This document details the experimental protocols for assessing these activities and visualizes the relevant biological pathways and workflows.
Role as a Synthetic Intermediate
This compound predominantly serves as a precursor in the synthesis of more biologically active 4-substituted imidazoquinoline derivatives. The chloro group at the 4-position is a versatile leaving group, readily displaced by nucleophiles such as amines to yield 4-amino derivatives. These derivatives, including compounds like imiquimod and resiquimod, are potent agonists of TLR7 and TLR8. The synthetic route often involves the nucleophilic aromatic substitution (SNAr) of the 4-chloro moiety.
In Vitro Biological Activity of Key Derivatives
The primary mechanism of action for the biologically active derivatives of this compound is the activation of TLR7 and TLR8. These receptors are key components of the innate immune system and recognize single-stranded RNA, a hallmark of viral infections.
Toll-Like Receptor (TLR) Agonism
Imidazoquinoline derivatives are potent agonists of TLR7 and/or TLR8, leading to the activation of downstream signaling pathways. This activation is cell-type dependent, with TLR7 being predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is primarily found in myeloid cells such as monocytes, macrophages, and myeloid dendritic cells.
Cytokine Induction
Activation of TLR7 and TLR8 by imidazoquinolines results in the production of a range of pro-inflammatory cytokines and type I interferons. The specific cytokine profile can vary depending on the specific compound and the cell type being stimulated. Commonly induced cytokines include:
-
Interferon-alpha (IFN-α): A key antiviral cytokine.
-
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine with roles in immunity and cancer.
-
Interleukin-6 (IL-6): A pleiotropic cytokine with both pro- and anti-inflammatory properties.
-
Interleukin-12 (IL-12): A cytokine that promotes Th1-type immune responses.
Antiproliferative Activity
The immunomodulatory effects of TLR7/8 agonists can lead to indirect anticancer activity by stimulating an anti-tumor immune response. Some quinoline derivatives have also been investigated for direct antiproliferative effects on cancer cell lines.
Quantitative Data Presentation
| Compound | Assay | Cell Line/System | Endpoint | EC50 / IC50 (µM) |
| Resiquimod (R848) | TLR7 Activation | HEK293-hTLR7 Reporter | NF-κB Activation | ~0.1 |
| TLR8 Activation | HEK293-hTLR8 Reporter | NF-κB Activation | ~4.0 | |
| Cytokine Induction | Human PBMCs | IFN-α Production | Low nanomolar range | |
| Cytokine Induction | Human PBMCs | TNF-α Production | Low nanomolar range |
Experimental Protocols
TLR7/8 Reporter Gene Assay
This assay is used to screen for and characterize TLR7 and TLR8 agonists by measuring the activation of a downstream transcription factor, typically NF-κB.
Principle: Human Embryonic Kidney 293 (HEK293) cells, which do not endogenously express most TLRs, are stably transfected to express human TLR7 or TLR8. These cells also contain a reporter gene (e.g., secreted embryonic alkaline phosphatase (SEAP) or luciferase) under the control of an NF-κB-inducible promoter. Activation of the TLR by an agonist leads to the expression of the reporter protein, which can be quantified.
Materials:
-
HEK-Blue™ hTLR7 or hTLR8 cells (InvivoGen)
-
Test compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Known TLR7/8 agonist (e.g., R848) as a positive control
-
HEK-Blue™ Detection medium or Luciferase Assay System
-
96-well plates
-
Microplate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed HEK-Blue™ hTLR7 or hTLR8 cells in a 96-well plate at a density of approximately 2.5 x 104 to 5 x 104 cells/well in 180 µL of HEK-Blue™ Detection medium.
-
Compound Addition: Prepare serial dilutions of the test compound. Add 20 µL of the diluted compound to the appropriate wells. Include vehicle controls and a positive control.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Measurement:
-
SEAP Reporter: Measure the absorbance at 620-650 nm using a microplate reader.
-
Luciferase Reporter: Add luciferase substrate according to the manufacturer's instructions and measure luminescence.
-
-
Data Analysis: Determine the EC50 value by plotting the response versus the log of the compound concentration and fitting the data to a four-parameter logistic equation.
Cytokine Induction Assay in Human PBMCs
This assay measures the ability of a compound to induce cytokine production in primary human immune cells.
Principle: Peripheral Blood Mononuclear Cells (PBMCs) are a mixed population of immune cells isolated from whole blood. When stimulated with a TLR agonist, these cells produce and secrete cytokines into the culture medium. The concentration of these cytokines can then be quantified using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Test compound
-
LPS (lipopolysaccharide) as a positive control for some cytokines (e.g., TNF-α)
-
96-well cell culture plates
-
ELISA kits for the cytokines of interest (e.g., IFN-α, TNF-α)
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI medium and seed in a 96-well plate at a density of 1 x 106 cells/mL (200 µL/well).
-
Compound Stimulation: Add various concentrations of the test compound to the wells. Include a vehicle control and a positive control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the cell-free supernatant.
-
ELISA: Quantify the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's protocols.
-
Data Analysis: Plot the cytokine concentration versus the compound concentration to determine the dose-response relationship.
In Vitro Antiproliferative Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway
Preliminary Toxicity Profile of 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline
Introduction
4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline is a heterocyclic compound belonging to the imidazoquinoline class. It is structurally similar to Imiquimod, an immune response modifier approved for the treatment of genital warts, superficial basal cell carcinoma, and actinic keratosis.[1][2] Given the limited specific toxicity data for the 4-chloro derivative, this guide provides available safety information and leverages the extensive toxicological profile of Imiquimod to anticipate its potential hazards.
Safety Information for this compound
The primary available safety information for this compound comes from its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard statements.
Table 1: GHS Hazard Statements for this compound
| Hazard Class | Hazard Statement |
| Acute toxicity, oral | H302: Harmful if swallowed |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation |
Source: GHS information aggregated from various chemical suppliers.
Toxicological Profile of Imiquimod (Surrogate Data)
Imiquimod is a potent immune response modifier that acts as a Toll-like receptor 7 (TLR7) agonist.[1][3] Its toxicological profile is well-documented and provides valuable insights into the potential effects of its 4-chloro derivative.
Acute Toxicity
Acute toxicity studies for Imiquimod have been conducted in various animal models and via multiple routes of administration.
Table 2: Acute Toxicity of Imiquimod
| Species | Route of Administration | LD50 (Lethal Dose, 50%) |
| Rat | Oral | 1665 mg/kg |
| Mouse | Intraperitoneal | 879 mg/kg |
| Rat | Intraperitoneal | 763 mg/kg |
| Cynomolgus Monkey | Oral | 200 mg/kg |
| Rat | Subcutaneous | 20 mg/kg |
| - | Intravenous | 6 - 8 mg/kg |
Source: FDA regulatory documents.[4][5]
Symptoms observed in acute toxicity studies included various signs of systemic toxicity consistent with exaggerated pharmacology (immune stimulation).
Mechanism of Action and Potential for Immune-Mediated Toxicity
Imiquimod's primary mechanism of action involves the activation of TLR7, which is predominantly expressed on immune cells such as dendritic cells and macrophages.[3] This activation triggers a signaling cascade that results in the production of various pro-inflammatory cytokines, including interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1, IL-6, IL-12).[3][6]
The diagram below illustrates the signaling pathway initiated by Imiquimod.
Caption: Imiquimod signaling pathway via TLR7 activation.
Long-term systemic exposure to Imiquimod can lead to immune system exhaustion, resulting in toxic effects that mimic traditional immune suppression.[4][5]
Experimental Protocols
Detailed experimental protocols for the toxicity studies of this compound are not available. However, a general workflow for preliminary preclinical toxicology studies is outlined below.
General Workflow for Preclinical Toxicity Assessment
The following diagram illustrates a typical workflow for the initial toxicological evaluation of a new chemical entity.
Caption: General workflow for preclinical toxicity studies.
Example Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate appropriate human or animal cell lines in 96-well plates and incubate until they reach a desired confluency.
-
Compound Treatment: Prepare serial dilutions of the test compound and add them to the wells. Include a vehicle control and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Conclusion
While direct toxicological data for this compound is scarce, the available GHS hazard statements indicate that it should be handled with care, as it is harmful if swallowed and can cause skin and eye irritation. The extensive toxicological data for the parent compound, Imiquimod, suggests that the 4-chloro derivative may also possess immune-modulating properties. Consequently, a thorough toxicological assessment, including in vitro and in vivo studies, would be necessary to fully characterize its safety profile for any potential therapeutic development. The experimental workflow and protocols outlined in this guide provide a general framework for such an evaluation.
References
solubility of 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline in different solvents
An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key heterocyclic compound, notable as an intermediate in the synthesis of Imiquimod and as a member of the pharmacologically significant imidazoquinoline class. These compounds are recognized for their potent immunomodulatory effects, primarily through the activation of Toll-like receptor 7 (TLR7). This technical guide provides a comprehensive overview of the available physicochemical properties of this compound, with a focus on its solubility characteristics. Due to the limited availability of direct quantitative solubility data in public literature, this document outlines detailed experimental protocols for determining solubility. Furthermore, it describes the well-established TLR7 signaling pathway, which is the primary mechanism of action for this class of molecules.
Introduction
The imidazo[4,5-c]quinoline scaffold is of significant interest in medicinal chemistry and drug development due to its potent biological activities. This compound, a specific derivative, serves as a crucial precursor in the synthesis of Imiquimod, an approved immunomodulatory drug. The biological activities of imidazoquinolines are largely attributed to their function as agonists of Toll-like receptor 7 (TLR7), which plays a vital role in the innate immune system.[1][2][3] Understanding the physicochemical properties, particularly solubility, of this compound is critical for its handling, formulation, and further development in research and pharmaceutical applications.
Physicochemical Properties
While extensive quantitative solubility data for this compound in a range of solvents is not widely published, some key physical and chemical properties have been reported. These properties are summarized in the table below and provide foundational information for experimental design.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄ClN₃ | [4] |
| Molecular Weight | 259.73 g/mol | [4] |
| Appearance | Solid | [5] |
| Melting Point | 139-140 °C (in Isopropanol) | [4] |
| Boiling Point | 427.5 °C at 760 mmHg | [4][5] |
| Density | 1.3 ± 0.1 g/cm³ | [4] |
| CAS Number | 99010-64-7 | [4][6] |
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental step in its characterization. The following protocols are standard methods that can be employed to quantitatively assess the solubility of this compound in various solvents.
Shake-Flask Method for Thermodynamic Solubility
This method is considered the gold standard for determining thermodynamic (equilibrium) solubility.
Objective: To determine the saturation concentration of the compound in a specific solvent at a constant temperature.
Materials:
-
This compound
-
A selection of analytical grade solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile, acetone)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
-
After the equilibration period, cease agitation and allow the vials to stand at the same temperature to let the undissolved solid settle.
-
Centrifuge the samples to ensure complete separation of the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.
-
The calculated concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
High-Throughput Kinetic Solubility Assay
This method is often used in early drug discovery to rapidly assess the apparent solubility of a large number of compounds.
Objective: To quickly estimate the solubility of a compound from a concentrated stock solution.
Materials:
-
A concentrated stock solution of this compound in an organic solvent (e.g., DMSO).
-
Aqueous buffer solutions at different pH values.
-
96-well plates.
-
Plate reader capable of nephelometry or turbidimetry.
-
Liquid handling robotics (optional).
Procedure:
-
Dispense the aqueous buffer solutions into the wells of a 96-well plate.
-
Add a small volume of the concentrated DMSO stock solution of the compound to each well.
-
Mix the solutions and allow them to incubate at a controlled temperature for a short period (e.g., 1-2 hours).
-
Measure the turbidity or light scattering of each well using a plate reader. The point at which precipitation is observed is related to the kinetic solubility limit.
-
The solubility is typically reported as the concentration at which the compound precipitates under these conditions.
Mechanism of Action: TLR7 Signaling Pathway
Imidazoquinolines, including this compound, are known to exert their immunomodulatory effects by acting as agonists for Toll-like receptor 7 (TLR7).[1][2][3] TLR7 is an endosomal receptor primarily expressed by plasmacytoid dendritic cells (pDCs) and B cells. Upon binding of an agonist, TLR7 initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.
Visualizing the TLR7 Signaling Workflow
The following diagram illustrates the key steps in the TLR7 signaling pathway initiated by an imidazoquinoline agonist.
Caption: TLR7 Signaling Pathway Workflow.
Conclusion
This compound is a compound of significant interest due to its role as a synthetic intermediate and its membership in the immunomodulatory imidazoquinoline class. While specific, comprehensive solubility data remains limited in publicly accessible literature, this guide provides the necessary framework for its experimental determination through established protocols. The elucidation of its physicochemical properties, in conjunction with a clear understanding of its mechanism of action via the TLR7 signaling pathway, is essential for advancing its potential applications in research and drug development. The provided methodologies and pathway diagrams serve as a valuable resource for scientists and researchers working with this and related compounds.
References
- 1. Design and Characterization of Immune-Stimulating Imidazo[4,5-c]quinoline Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolone CAS 99010-64-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Spectroscopic and Mechanistic Insights into 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the spectroscopic characterization and potential biological signaling pathway of 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline. While specific experimental spectroscopic data for this compound is not widely published, this document outlines the standard methodologies for its analysis and presents predicted spectroscopic data based on its chemical structure. Furthermore, it visualizes the well-established signaling pathway for the closely related and structurally similar compound, Imiquimod, which is a potent immune response modifier.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and structural similarity to related imidazoquinoline compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.5 - 9.0 | Singlet | 1H | Imidazole C-H |
| ~7.5 - 8.2 | Multiplet | 4H | Aromatic C-H (Quinoline) |
| ~4.5 - 4.8 | Doublet | 2H | N-CH₂ |
| ~2.2 - 2.6 | Multiplet | 1H | CH(CH₃)₂ |
| ~0.9 - 1.2 | Doublet | 6H | CH(CH₃)₂ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~145 - 155 | Quaternary C (C-N) |
| ~140 - 150 | Quaternary C (C-Cl) |
| ~115 - 140 | Aromatic and Imidazole C |
| ~50 - 55 | N-CH₂ |
| ~28 - 32 | CH(CH₃)₂ |
| ~19 - 22 | CH(CH₃)₂ |
Table 3: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| 3100 - 3000 | Medium | C-H stretch | Aromatic/Imidazole |
| 2960 - 2850 | Medium-Strong | C-H stretch | Aliphatic (isobutyl) |
| 1620 - 1580 | Medium | C=N stretch | Imidazole/Quinoline |
| 1550 - 1450 | Medium-Strong | C=C stretch | Aromatic ring |
| 800 - 700 | Strong | C-Cl stretch | Aryl halide |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| ~259/261 | [M]⁺/ [M+2]⁺ Molecular ion peak (presence of Chlorine isotope) |
| Varies | Fragmentation pattern corresponding to the loss of the isobutyl group, chlorine, and cleavage of the quinoline ring system. |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[1] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[1]
-
Sample Loading: Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube.[1]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed to establish connectivity between protons and carbons.[1]
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Background Collection: A background spectrum of the empty sample holder (or pure KBr pellet) is collected to subtract atmospheric and instrumental interferences.
-
Sample Analysis: The sample is placed in the spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Interpretation: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, is analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.[2][3]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Procedure:
-
Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the ion source of the mass spectrometer. For LC-MS, the sample is first separated by the liquid chromatograph.
-
Ionization: A suitable ionization technique is employed. Electrospray ionization (ESI) is common for this type of molecule.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak, which provides the molecular weight. The fragmentation pattern gives clues about the structure of the molecule.[4][5]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis and structural elucidation of a synthesized organic compound.
TLR7 Signaling Pathway
This compound is an analog of Imiquimod, a known Toll-like receptor 7 (TLR7) agonist.[4] TLR7 activation is a key component of the innate immune response.[6]
Caption: Simplified TLR7 signaling pathway activated by imidazoquinoline compounds, leading to cytokine and interferon production.[7]
References
- 1. iTRAQ-based proteomic analysis of imiquimod in the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancing Organic Chemistry Using High‐Throughput Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imiquimod - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Imiquimod | C14H16N4 | CID 57469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
Unraveling the Molecular Interactions of 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline and its Potent Amino-Substituted Analogue, Imiquimod
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide delves into the binding targets and mechanism of action of the imidazoquinoline scaffold, with a primary focus on 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline and its extensively studied 4-amino derivative, Imiquimod. While the 4-chloro compound is a key intermediate in the synthesis of Imiquimod and is noted as a pharmacologically active substance, detailed characterization of its specific binding targets is not extensively documented in current scientific literature. In contrast, Imiquimod is a well-established immunomodulatory agent with defined molecular targets. This guide will first address the known information regarding the 4-chloro intermediate and then provide a comprehensive exploration of the binding targets, signaling pathways, and experimental protocols associated with Imiquimod, offering valuable insights for researchers in immunology and drug development.
This compound: A Key Synthetic Precursor with Limited Target Data
This compound, also known as Desamino Chloroimiquimod, is a crucial intermediate in the chemical synthesis of the potent immune response modifier, Imiquimod. While its primary role is that of a precursor, it has been identified as a pharmacologically active compound.[1][2] Reports suggest that it stimulates the production of Interferon-α (IFN-α), indicating a potential interaction with the immune system.[1][2] However, to date, the specific molecular binding targets and the precise mechanism by which it elicits this effect remain to be fully elucidated in published research. The subsequent sections of this guide will therefore focus on the well-characterized binding targets of its highly active derivative, Imiquimod, for which a wealth of data is available.
Imiquimod: Primary Binding Targets and Mechanism of Action
Imiquimod, the 4-amino analogue of the titular compound, is a potent immune response modifier whose efficacy is attributed to its agonist activity at Toll-like Receptor 7 (TLR7) and, in humans, Toll-like Receptor 8 (TLR8).[3][4] These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns. In addition to its primary targets, Imiquimod has been shown to interact with adenosine receptors and induce apoptosis in tumor cells through pathways independent of TLR signaling.[3][5]
Toll-like Receptors 7 and 8 (TLR7/8)
The principal mechanism of action of Imiquimod is through its binding to and activation of TLR7 and TLR8.[3][6] TLR7 is expressed in various immune cells, including plasmacytoid dendritic cells (pDCs) and macrophages.[2][7] The activation of TLR7 by Imiquimod initiates a signaling cascade that is dependent on the adaptor protein MyD88.[8] This leads to the activation of transcription factors, most notably nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[3][8] The downstream result is the production and secretion of a variety of pro-inflammatory cytokines and chemokines, including IFN-α, tumor necrosis factor-α (TNF-α), and various interleukins (IL-1, IL-6, IL-12).[6][7] This cytokine milieu promotes the activation and maturation of antigen-presenting cells, bridging the innate and adaptive immune responses and leading to a robust T-helper 1 (Th1) skewed cellular immune response.[3][6]
Adenosine Receptors
Independent of its effects on TLRs, Imiquimod has been demonstrated to act as an antagonist at adenosine receptors, with the highest affinities for the A1 and A2A subtypes.[5][9] By antagonizing these receptors, Imiquimod can interfere with the immunosuppressive effects of adenosine, which is often present in the tumor microenvironment. This antagonism can lead to a reduction in adenylyl cyclase activity and cyclic AMP (cAMP) levels, further contributing to a pro-inflammatory state.[3][5] This action is thought to work synergistically with its TLR agonist activity to enhance the overall anti-tumoral and anti-viral immune response.[5]
Induction of Apoptosis
At higher concentrations, Imiquimod can directly induce apoptosis in tumor cells.[3] This pro-apoptotic activity involves the activation of caspases and appears to be dependent on B-cell lymphoma/leukemia-2 (Bcl-2) family proteins.[3] This direct cytotoxic effect on cancer cells complements its primary immunomodulatory mechanism of action.
Quantitative Binding Data for Imiquimod
The following table summarizes the available quantitative data for the binding of Imiquimod to its identified targets. It is important to note that specific binding affinity values (Ki, Kd) for Imiquimod at TLR7/8 are not always reported in the literature, with activity more commonly described by EC50 values for cytokine induction.
| Target | Ligand | Assay Type | Species | Quantitative Value | Reference |
| Adenosine A1 Receptor | Imiquimod | Radioligand Binding Competition | Human | Ki: ~15 µM | [5] |
| Adenosine A2A Receptor | Imiquimod | Radioligand Binding Competition | Human | Ki: ~25 µM | [5] |
| Adenosine A2B Receptor | Imiquimod | Radioligand Binding Competition | Human | Ki: >100 µM | [5] |
| Adenosine A3 Receptor | Imiquimod | Radioligand Binding Competition | Human | Ki: >100 µM | [5] |
Note: The binding affinities for adenosine receptors are in the micromolar range, suggesting that these may be secondary targets compared to the potent, though less quantitatively defined, agonist activity at TLR7/8.
Experimental Protocols
The identification and characterization of Imiquimod's binding targets have been achieved through a variety of experimental techniques. Below are detailed methodologies for key experiments.
Toll-like Receptor Activation Assays
Objective: To determine the ability of a compound to activate TLR7 and/or TLR8.
Methodology: HEK293 Cell-Based Reporter Assay
-
Cell Culture: Human embryonic kidney (HEK) 293 cells, which do not endogenously express TLRs, are stably transfected with a plasmid encoding for human TLR7 or TLR8, along with a reporter gene construct (e.g., secreted embryonic alkaline phosphatase (SEAP) or luciferase) under the control of an NF-κB inducible promoter.
-
Compound Treatment: Transfected cells are plated in 96-well plates and incubated with varying concentrations of the test compound (e.g., Imiquimod) for 18-24 hours.
-
Reporter Gene Measurement: The activity of the reporter enzyme in the cell culture supernatant or cell lysate is measured using a commercially available detection kit and a luminometer or spectrophotometer.
-
Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration of the compound that elicits a half-maximal response) is calculated.
Radioligand Binding Assays for Adenosine Receptors
Objective: To determine the binding affinity of a compound for adenosine receptor subtypes.
Methodology: Competition Binding Assay
-
Membrane Preparation: Cell membranes are prepared from Chinese hamster ovary (CHO) cells or other suitable cell lines stably expressing a high level of the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Binding Reaction: The cell membranes are incubated with a specific radioligand for the receptor subtype (e.g., [3H]DPCPX for A1 receptors) at a concentration near its Kd value, along with a range of concentrations of the unlabeled test compound (Imiquimod).
-
Separation and Scintillation Counting: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Visualizing the Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways activated by Imiquimod.
Caption: Imiquimod-induced TLR7 signaling pathway.
Caption: Imiquimod's antagonism of adenosine receptor signaling.
Conclusion
While this compound is a critical building block in the synthesis of Imiquimod and possesses some immune-stimulating activity, its specific molecular binding targets are not well-defined in the current body of scientific literature. The profound immunomodulatory effects of this chemical scaffold are primarily understood through the extensive research conducted on its 4-amino derivative, Imiquimod. The dual action of Imiquimod as a potent TLR7/8 agonist and an adenosine receptor antagonist provides a powerful mechanism for stimulating a robust anti-viral and anti-tumoral immune response. Further investigation into the direct biological activities of the 4-chloro intermediate could reveal novel structure-activity relationships and potentially new therapeutic applications for this class of compounds. This guide provides a comprehensive overview of the current understanding, serving as a valuable resource for scientists and researchers in the field.
References
- 1. 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolone CAS 99010-64-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. A review of the applications of imiquimod: a novel immune response modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Hydroxy -1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline | Benchchem [benchchem.com]
- 7. Design and Characterization of Immune-Stimulating Imidazo[4,5-c]quinoline Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cphi-online.com [cphi-online.com]
- 9. In vitro evaluation of imidazo[4,5-c]quinolin-2-ones as gametocytocidal antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline (Resiquimod/R848) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline is a chemical precursor and analog within the imidazoquinoline class of molecules. The most extensively studied and utilized compound in this class for cell culture applications is Resiquimod (also known as R848) . Resiquimod is a potent synthetic immune response modifier that functions as a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1] These receptors are critical components of the innate immune system, primarily expressed in the endosomes of immune cells such as dendritic cells (DCs), macrophages, and B-lymphocytes.[2][3] Upon activation, TLR7 and TLR8 initiate a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB and interferon regulatory factors (IRFs).[1] This signaling cascade culminates in the production of pro-inflammatory cytokines and type I interferons, thereby activating both innate and adaptive immune responses.
These application notes provide detailed protocols for the use of Resiquimod (R848) in cell culture, including methodologies for cell stimulation, cytokine analysis, and assessment of cellular responses.
Mechanism of Action: TLR7/8 Signaling Pathway
Resiquimod (R848) exerts its biological effects by binding to and activating TLR7 and TLR8. In humans, it activates both TLR7 and TLR8, while in mice, it selectively acts on TLR7.[1][4] The activation of these receptors triggers a downstream signaling cascade that is dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. This leads to the activation of nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), which are key transcription factors that regulate the expression of various immune and inflammatory genes.[1] The ultimate outcome is the robust production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12), as well as Type I Interferons (IFN-α/β).[3][4]
Caption: Resiquimod (R848) activates TLR7/8, leading to a MyD88-dependent signaling cascade.
Data Presentation
Resiquimod (R848) Activity on TLR7/8
| Receptor | EC50 (µM) | Cell Line | Assay |
| Human TLR7 | ~0.1 | HEK293 | NF-κB Reporter Assay |
| Human TLR8 | ~0.3 | HEK293 | NF-κB Reporter Assay |
Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | Concentration (pg/mL) | R848 (µg/mL) | Incubation Time |
| IFN-α | Donor-dependent, strong induction | 1-10 | 24 hours |
| TNF-α | Donor-dependent, strong induction | 1-10 | 24 hours |
| IL-6 | Donor-dependent, strong induction | 1-10 | 24 hours |
| IL-12 | Donor-dependent, moderate to strong induction | 1-10 | 24 hours |
| IL-1β | Donor-dependent, moderate induction | 1-10 | 24 hours |
Note: Absolute cytokine concentrations can vary significantly between donors.
Effects on Cancer Cell Lines
| Cell Line | Effect | R848 Concentration | Incubation Time |
| Various Leukemia Cell Lines | Growth inhibition | 25 µg/mL | 72 hours[5] |
| Lewis Lung Carcinoma (LLC) | No direct effect on proliferation or apoptosis | Not specified | Not specified[4] |
| Acute Myeloid Leukemia (AML) primary cells | No significant change in viability or cell number | 5 µg/mL | 24 hours[6] |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for studying the effects of Resiquimod (R848) on a chosen cell line.
Caption: A generalized workflow for in vitro experiments using Resiquimod (R848).
Protocol 1: Stimulation of Human PBMCs for Cytokine Analysis
This protocol describes the stimulation of human peripheral blood mononuclear cells (PBMCs) with Resiquimod (R848) to measure cytokine production.
Materials:
-
Resiquimod (R848)
-
DMSO (for stock solution)
-
Ficoll-Paque
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates
-
Human whole blood from healthy donors
-
ELISA kits for desired cytokines (e.g., TNF-α, IL-6, IFN-α)
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Perform a cell count and assess viability using trypan blue.
-
-
Cell Seeding:
-
Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom cell culture plate.
-
-
R848 Preparation and Stimulation:
-
Prepare a stock solution of R848 in DMSO.
-
Prepare a 2X working solution of R848 in complete RPMI-1640 medium. For a final concentration of 5 µg/mL, prepare a 10 µg/mL solution.
-
Add 100 µL of the 2X R848 solution to the appropriate wells.
-
For negative control wells, add 100 µL of complete RPMI-1640 medium without R848.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a desired time (e.g., 24 hours).
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
The supernatant can be stored at -80°C until analysis.
-
Analyze the cytokine levels in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Protocol 2: RAW 264.7 Macrophage Activation Assay
This protocol details the activation of the murine macrophage cell line RAW 264.7 with R848 to assess cytokine production and cell surface marker expression.
Materials:
-
Resiquimod (R848)
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
PBS
-
24-well or 96-well tissue culture plates
-
ELISA kits for murine TNF-α and IL-6
-
Flow cytometry antibodies (e.g., anti-CD40, anti-CD80, anti-CD86)
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
R848 Stimulation:
-
Prepare serial dilutions of R848 in complete DMEM. A typical concentration range is 0.1 to 10 µg/mL.
-
Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of R848. Include a vehicle control (DMSO).
-
-
Incubation:
-
For cytokine analysis, incubate the cells for 24 hours.
-
For analysis of cell surface markers, an 18-24 hour incubation is a suitable starting point.
-
-
Analysis:
-
Cytokine Measurement:
-
Collect the culture supernatants.
-
Measure the concentration of TNF-α and IL-6 using specific ELISA kits.
-
-
Flow Cytometry:
-
Gently detach the cells using a cell scraper.
-
Stain the cells with fluorescently labeled antibodies against CD40, CD80, and CD86.
-
Analyze the expression of these markers using a flow cytometer.
-
-
Protocol 3: Cell Viability (MTT) Assay
This protocol is used to assess the effect of R848 on the viability of a chosen cell line.
Materials:
-
Resiquimod (R848)
-
Appropriate cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density appropriate for the cell line (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of R848 for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Conclusion
Resiquimod (R848) is a valuable tool for studying innate immune responses in vitro. Its ability to potently activate TLR7 and TLR8 makes it a standard reagent for inducing cytokine production and immune cell activation. The protocols provided here offer a foundation for researchers to investigate the immunomodulatory effects of this compound in various cell culture systems. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each specific cell type and experimental endpoint.
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 4. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline in Immunology Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline is a synthetic compound belonging to the imidazoquinoline family. While it is often cited as a chemical intermediate in the synthesis of more extensively studied 4-amino and 4-hydroxy analogues, its structural similarity to potent immunomodulators like Imiquimod and Resiquimod suggests it may possess significant biological activity.[1][2][3] The imidazoquinoline scaffold is the basis for a class of molecules that function as agonists for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[4] These receptors are key components of the innate immune system, recognizing single-stranded RNA viruses and initiating a powerful immune response.[5]
Activation of TLR7 and TLR8 triggers a signaling cascade that leads to the production of various cytokines and the activation of several immune cell types, bridging the innate and adaptive immune systems.[4][6] This makes compounds of this class valuable tools for immunology research and potential therapeutic agents for viral infections and cancer.[6][7][8] These application notes provide a detailed overview of the potential immunological applications of this compound and protocols for its investigation as a TLR7/8 agonist.
Mechanism of Action: TLR7/8 Agonism
This compound is hypothesized to function as a TLR7 and/or TLR8 agonist. TLR7 and TLR8 are endosomal receptors that, upon activation, recruit the adaptor protein MyD88, initiating a downstream signaling pathway. This cascade results in the activation of transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRFs (interferon regulatory factors).[5]
-
TLR7 , predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, robustly induces the production of type I interferons (IFN-α/β), which are crucial for antiviral immunity.[5]
-
TLR8 , highly expressed in myeloid cells such as monocytes, neutrophils, and myeloid dendritic cells (mDCs), primarily drives a pro-inflammatory response characterized by the secretion of cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12).[5]
The differential activation of TLR7 versus TLR8 can, therefore, be harnessed for distinct therapeutic applications, ranging from antiviral therapies to cancer immunotherapy and vaccine adjuvants.[4][5]
Signaling Pathway Diagram
Caption: Workflow for TLR7/8 reporter gene assay.
Protocol 2: Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol measures the production of key cytokines from a mixed population of human immune cells in response to the test compound.
Materials:
-
This compound
-
Positive control: Resiquimod (R848)
-
Vehicle control (e.g., DMSO)
-
Human PBMCs, freshly isolated using Ficoll-Paque density gradient centrifugation
-
Complete RPMI-1640 medium
-
96-well flat-bottom plates
-
ELISA or Luminex kits for human IFN-α, TNF-α, IL-6, and IL-12
-
CO₂ incubator
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood. 2[5]. Cell Plating: Wash and resuspend PBMCs in complete RPMI-1640 medium. Plate the cells at a density of 1 x 10⁶ cells/mL (200 µL per well) in a 96-well plate. 3[5]. Stimulation: Add the test compound, positive control, or vehicle control to the wells at various final concentrations (e.g., 0.1 µM to 50 µM).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator. 5[5]. Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Quantify the concentration of IFN-α, TNF-α, IL-6, and IL-12 in the supernatants using ELISA or a multiplex bead array (Luminex) according to the manufacturer's instructions.
-
Analysis: Plot cytokine concentration versus compound concentration to determine the dose-response relationship.
Protocol 3: Immune Cell Activation by Flow Cytometry
This protocol assesses the activation of specific immune cell subsets within a PBMC culture by measuring the upregulation of cell surface markers.
Materials:
-
Stimulated PBMCs from Protocol 2 (or a separately stimulated culture)
-
Fluorescently-labeled antibodies:
-
Anti-CD14 (Monocytes)
-
Anti-CD11c (Myeloid Dendritic Cells)
-
Anti-CD123 (Plasmacytoid Dendritic Cells)
-
Anti-CD86 (Activation marker)
-
Anti-HLA-DR (Activation marker)
-
-
FACS buffer (PBS + 2% FBS)
-
Fixation/Permeabilization buffers (if performing intracellular staining)
-
Flow cytometer
Methodology:
-
Cell Collection: After the 18-24 hour stimulation period, gently resuspend the PBMCs and transfer them to FACS tubes.
-
Surface Staining: Wash the cells with FACS buffer. Add a cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., CD14, CD11c, CD123, CD86, HLA-DR) and incubate for 30 minutes at 4°C in the dark. 3[5]. Wash: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Fixation (Optional): If cells are not to be analyzed immediately, fix them with a suitable fixation buffer.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Analysis: Gate on the specific cell populations (e.g., mDCs as CD11c⁺, pDCs as CD123⁺). Analyze the expression level (Mean Fluorescence Intensity, MFI) and percentage of positive cells for the activation markers CD86 and HLA-DR within each population.
Data Presentation
The following tables present hypothetical but representative quantitative data for a compound with TLR7/8 agonist activity, which can be used as a benchmark for evaluating this compound.
Table 1: TLR7/8 Activation in HEK-Blue™ Reporter Cells
| Compound | Target | EC₅₀ (µM) | Max Response (% of R848) |
| This compound | hTLR7 | TBD | TBD |
| hTLR8 | TBD | TBD | |
| Resiquimod (R848) | hTLR7 | ~0.1 | 100% |
| hTLR8 | ~4.0 | 100% | |
| Imiquimod | hTLR7 | ~1.0 | ~90% |
| hTLR8 | >50 | <10% | |
| TBD: To Be Determined experimentally. |
Table 2: Cytokine Production from Human PBMCs after 24h Stimulation
| Compound (at 10 µM) | IFN-α (pg/mL) | TNF-α (pg/mL) | IL-12 (pg/mL) |
| This compound | TBD | TBD | TBD |
| Resiquimod (R848) | 1500 - 3000 | 2000 - 4000 | 500 - 1000 |
| Vehicle Control (DMSO) | <50 | <100 | <20 |
| TBD: To Be Determined experimentally. Values are representative and can vary between donors. |
Table 3: Upregulation of Activation Markers on Dendritic Cells
| Stimulant (at 10 µM) | Cell Type | % CD86⁺ Cells |
| This compound | pDC | TBD |
| mDC | TBD | |
| Resiquimod (R848) | pDC | 70 - 90% |
| mDC | 60 - 80% | |
| Vehicle Control (DMSO) | pDC | 5 - 15% |
| mDC | 5 - 15% | |
| TBD: To Be Determined experimentally. |
This compound represents an intriguing candidate for investigation in immunology research. Based on its chemical structure, it is poised to act as a TLR7/8 agonist, a class of compounds with demonstrated utility in activating potent innate and adaptive immune responses. The provided protocols offer a comprehensive framework for characterizing its specific activity profile, including its receptor selectivity, cytokine induction signature, and its ability to activate key antigen-presenting cells. The resulting data will be crucial in determining its potential for further development as a research tool, vaccine adjuvant, or immunotherapeutic agent.
References
- 1. 4-Hydroxy -1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline | Benchchem [benchchem.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. cphi-online.com [cphi-online.com]
- 4. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines that induce interferon production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of TRL7/8 Agonists in Cancer Therapy, with Special Emphasis on Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation of a stock solution of 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline, a heterocyclic compound of interest in pharmaceutical research due to its structural relation to immunomodulatory agents like Imiquimod.[1][2][3] This document outlines the necessary materials, equipment, safety precautions, and a step-by-step procedure for solubilization to ensure a stable and accurate stock solution for experimental use.
Introduction
This compound is a synthetic compound belonging to the imidazoquinoline class.[4] Compounds in this family are recognized for their diverse biological activities, including immunomodulatory and potential antitumor properties, often acting as agonists for Toll-like receptors (TLRs).[5] Proper preparation of a stock solution is a critical first step for any in vitro or in vivo studies to ensure reproducibility and accuracy of experimental results. This protocol addresses the challenge of solubilizing this solid compound for use in biological assays.
Physicochemical Data
A summary of the known physicochemical properties of this compound is presented in the table below. Solubility data for this specific compound is not extensively published; therefore, solvents are recommended based on general practices for poorly soluble heterocyclic compounds and data from structurally similar molecules.[6]
| Property | Value | Reference |
| Molecular Formula | C14H14ClN3 | [7] |
| Molecular Weight | 259.74 g/mol | [7] |
| Appearance | Solid | [1] |
| Melting Point | 212.3°C | [1] |
| Boiling Point | 427.5°C at 760 mmHg | [1] |
| Density | 1.29 g/cm3 | [1] |
| Recommended Solvents | Dimethyl sulfoxide (DMSO), Ethanol | Inferred from related compounds |
| CAS Number | 99010-64-7 | [1][8] |
Safety and Handling Precautions
Researchers should consult the Safety Data Sheet (SDS) for detailed safety information. General precautions for handling quinoline derivatives include:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.[9][10]
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[10][11]
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[12][13]
-
Spills: In case of a spill, collect the material using an inert absorbent and dispose of it as hazardous waste.[11]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[11][13]
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Spatula
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Tare the Weighing Vessel: On an analytical balance, place a clean, dry microcentrifuge tube or vial and tare the balance.
-
Weigh the Compound: Carefully weigh out 2.60 mg of this compound into the tared vessel.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vessel containing the compound.
-
Dissolution: Tightly cap the vessel and vortex thoroughly for 1-2 minutes to facilitate dissolution. Gentle warming (e.g., in a 37°C water bath) may be applied if the compound does not readily dissolve.
-
Visual Inspection: Visually inspect the solution to ensure that all solid has completely dissolved and the solution is clear.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualization of Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing the stock solution and a hypothetical signaling pathway where this class of compounds may be involved.
Caption: Workflow for preparing a stock solution.
Caption: Potential TLR7 signaling pathway.
References
- 1. 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolone CAS 99010-64-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. This compound | 99010-64-7 [chemicalbook.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. 4-Hydroxy -1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. This compound (1 x 25 g) | Reagentia [reagentia.eu]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline as a Potential Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the use of 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline as a vaccine adjuvant is limited in publicly available scientific literature. This compound is structurally related to the well-characterized imidazoquinoline-based Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) agonists, such as Imiquimod and Resiquimod. Structure-activity relationship (SAR) studies of imidazoquinolines indicate that the 4-amino group is crucial for potent TLR7/8 activity, and its replacement often leads to a significant loss of function.[1][2][3][4] Therefore, the 4-chloro derivative is predicted to have significantly lower or no direct TLR7/8 agonist activity.
The following application notes and protocols are based on the established mechanisms and experimental data of its potent 4-amino analogues, Imiquimod (a TLR7 agonist) and Resiquimod (a dual TLR7/8 agonist).[1][5] These notes are intended to serve as a guide for the evaluation of novel imidazoquinoline derivatives and assume that this compound might be used as a negative control, a synthetic precursor, or that its potential biological activity is to be determined.
Introduction: Imidazoquinolines as Vaccine Adjuvants
Imidazoquinolines are synthetic small molecules that function as potent immune potentiators. They are recognized by endosomal Toll-like receptors 7 and 8 (TLR7 and TLR8), which are key sensors of the innate immune system that detect single-stranded viral RNA.[6] Activation of these receptors on antigen-presenting cells (APCs), particularly dendritic cells (DCs) and plasmacytoid DCs (pDCs), triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons (IFN-α).[1][7][8] This robust innate immune activation enhances the subsequent adaptive immune response to a co-administered vaccine antigen, characterized by:
-
Enhanced Antigen Presentation: Upregulation of co-stimulatory molecules (e.g., CD80, CD86) and MHC molecules on APCs.
-
Th1-Biased Immune Response: Promotion of a T helper 1 (Th1) type cellular response, which is critical for clearing intracellular pathogens. This is driven by the production of cytokines like IL-12 and IFN-γ.[7][9]
-
Potent Humoral Immunity: Increased production of antigen-specific antibodies.[7]
-
Generation of Cytotoxic T Lymphocytes (CTLs): Enhanced antigen-specific CD8+ T cell responses capable of killing infected cells.[9]
Mechanism of Action: TLR7/8 Signaling Pathway
The proposed signaling pathway for imidazoquinoline adjuvants is initiated by the binding to TLR7 and/or TLR8 within the endosomes of APCs. This engagement leads to the recruitment of the adaptor protein MyD88, initiating a downstream signaling cascade that culminates in the activation of transcription factors NF-κB and IRF7.
Data Presentation: Adjuvant Effects of Imiquimod and Resiquimod
The following tables summarize representative quantitative data from preclinical studies on the adjuvant effects of Imiquimod and Resiquimod. This data serves as a benchmark for evaluating new imidazoquinoline derivatives.
Table 1: In Vitro Cytokine Induction by Imidazoquinoline Agonists
| Compound | Cell Type | Cytokine | Concentration for Max Induction | Fold Increase vs. Control | Reference |
|---|---|---|---|---|---|
| Imiquimod | Human PBMCs | IFN-α | 3 µM | ~50-fold | [10] |
| Imiquimod | Human PBMCs | TNF-α | 1-10 µM | ~20-fold | Fictional Data |
| Resiquimod | Human PBMCs | IFN-α | 0.3 µM | ~50-fold | [10] |
| Resiquimod | Human PBMCs | IL-12 | 0.1-1 µM | ~100-fold | Fictional Data |
Note: "Fictional Data" is used for illustrative purposes to show the type of data expected, as specific fold-increase values can vary significantly between experiments.
Table 2: In Vivo Immunogenicity in Mice (Antigen: Ovalbumin)
| Adjuvant (Dose) | Antigen-Specific IgG1 Titer (Th2) | Antigen-Specific IgG2a Titer (Th1) | IgG2a/IgG1 Ratio | IFN-γ Spot Forming Cells / 10⁶ Splenocytes | Reference |
|---|---|---|---|---|---|
| Antigen Only | 1:1,000 | < 1:100 | < 0.1 | 50 | [9] |
| Imiquimod (100 µg) | 1:10,000 | 1:5,000 | 0.5 | 250 | [9] |
| Resiquimod (10 µg) | 1:12,000 | 1:15,000 | > 1.0 | 450 |[9] |
Experimental Protocols
Protocol 1: In Vitro TLR7/8 Activity Screening using Reporter Cells
This protocol is designed to determine if a compound can activate the TLR7 or TLR8 signaling pathway.
Methodology:
-
Cell Culture: Culture HEK-Blue™ hTLR7 or hTLR8 cells (InvivoGen) according to the manufacturer's instructions. These cells express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Use a known TLR7/8 agonist like Resiquimod (R848) as a positive control.
-
Assay Procedure:
-
Seed 5 x 10⁴ cells per well in a 96-well plate.
-
Add 20 µL of the compound dilutions to the wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
SEAP Detection:
-
Add 20 µL of the supernatant from each well to a new 96-well plate.
-
Add 180 µL of QUANTI-Blue™ Solution to each well.
-
Incubate at 37°C for 1-3 hours.
-
Measure the optical density (OD) at 620-655 nm using a spectrophotometer.
-
-
Data Analysis: Plot the OD values against the compound concentration and determine the EC₅₀ value (the concentration that induces 50% of the maximal response).
Protocol 2: In Vivo Adjuvant Efficacy Study in Mice
This protocol evaluates the ability of the compound to enhance the immune response to a model antigen in vivo.
Methodology:
-
Animals: Use 6-8 week old female BALB/c or C57BL/6 mice.
-
Vaccine Formulation:
-
Prepare a solution of a model antigen (e.g., Ovalbumin, 10 µ g/dose ) in sterile phosphate-buffered saline (PBS).
-
Prepare the adjuvant solution. Due to the low aqueous solubility of many imidazoquinolines, a formulation may be required. This can include co-solvents like DMSO (final concentration <5%) or formulation in an emulsion (e.g., with squalene). For this compound, start with a dose range of 1-100 µg per mouse.
-
Mix the antigen and adjuvant solutions immediately before injection.
-
-
Immunization Schedule:
-
Day 0: Prime. Immunize mice subcutaneously (s.c.) at the base of the tail with 100 µL of the vaccine formulation.
-
Day 14: Boost. Administer a second identical immunization.
-
Groups:
-
Group 1: PBS (Negative Control)
-
Group 2: Antigen only
-
Group 3: Antigen + Test Adjuvant (e.g., 10 µg)
-
Group 4: Antigen + Positive Control Adjuvant (e.g., Resiquimod, 10 µg)
-
-
-
Sample Collection:
-
Collect blood via tail bleed on Days -1 (pre-bleed), 13, and 28 for antibody analysis.
-
On Day 28, euthanize the mice and harvest spleens for T-cell analysis.
-
-
Immunological Assays:
-
Antigen-Specific Antibody Titers (ELISA):
-
Coat 96-well plates with the antigen (e.g., Ovalbumin at 2 µg/mL).
-
Block the plates with 5% BSA in PBS.
-
Add serial dilutions of the collected sera.
-
Detect bound antibodies using HRP-conjugated anti-mouse IgG, IgG1, and IgG2a/c secondary antibodies.
-
Develop with a TMB substrate and measure absorbance at 450 nm. The titer is the reciprocal of the highest dilution giving a signal above the background.
-
-
Antigen-Specific T-Cell Response (ELISpot):
-
Isolate splenocytes from harvested spleens.
-
Add 2.5 x 10⁵ splenocytes to an anti-IFN-γ coated 96-well ELISpot plate.
-
Stimulate the cells with the antigen (e.g., Ovalbumin peptide) or a mitogen (positive control) for 18-24 hours.
-
Develop the spots according to the manufacturer's protocol.
-
Count the spots, where each spot represents a cytokine-secreting cell.
-
-
Conclusion
While this compound is unlikely to be a potent vaccine adjuvant due to the absence of the critical 4-amino group, the protocols and data presented for its analogues provide a robust framework for its evaluation. By employing TLR reporter assays, researchers can definitively determine its activity (or lack thereof) on TLR7 and TLR8. The in vivo immunization protocol allows for a comprehensive assessment of its ability to enhance humoral and cellular immunity. These methods are essential for the characterization of any novel imidazoquinoline derivative in the field of vaccine adjuvant development.
References
- 1. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships in Human Toll-like Receptor 7-Active Imidazoquinoline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06395F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Design and Characterization of Immune-Stimulating Imidazo[4,5-c]quinoline Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adjuvant effect of dendritic cells activator Imiquimod in genetic immunization with HIV-1 p55 Gag - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines that induce interferon production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imiquimod and resiquimod in a mouse model: adjuvants for DNA vaccination by particle-mediated immunotherapeutic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Studies with 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline is a member of the imidazoquinoline family of compounds.[1][2][3] Structurally similar compounds, such as imiquimod and resiquimod, are well-characterized as potent agonists of Toll-like receptor 7 (TLR7) and/or TLR8.[4][5] Activation of these receptors, which are primarily expressed in the endosomes of immune cells like dendritic cells (DCs) and B cells, triggers the innate immune system.[5][6] This stimulation leads to the production of pro-inflammatory cytokines and type I interferons (IFN-α/β), which in turn can activate adaptive immune responses.[5][7][8][9] Consequently, this compound holds significant potential as an immunomodulatory agent for in vivo studies, particularly in the context of immuno-oncology. These application notes provide a comprehensive guide for designing and executing in vivo experiments to evaluate its efficacy and mechanism of action.
Mechanism of Action: TLR7 Agonism
Imidazoquinolines function by binding to TLR7 within the endosomal compartment of immune cells.[6] This binding event initiates a downstream signaling cascade mediated by the adaptor protein MyD88. This cascade culminates in the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[4][5] Activation of these factors drives the transcription and secretion of a variety of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and large amounts of type I interferons, primarily IFN-α.[5][7][10] These mediators are crucial for enhancing the anti-tumor immune response by activating natural killer (NK) cells, promoting DC maturation, and priming T-cell responses.[5][11]
Data Presentation: Quantitative Parameters for In Vivo Studies
The following tables summarize key quantitative parameters derived from literature on similar imidazoquinoline compounds for designing in vivo experiments.
Table 1: Recommended Vehicle Formulations for In Vivo Administration
| Vehicle Components | Example Ratio | Notes | Reference(s) |
|---|---|---|---|
| DMSO, PEG300, Tween 80, Saline | 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline | A common formulation to improve solubility for parenteral administration. The final DMSO concentration should be kept low to minimize toxicity. | [12] |
| DMSO, Saline | 10% DMSO, 90% Saline | Simpler formulation, suitable if the compound has sufficient solubility. May require sonication. | [12] |
| Methylcellulose, Tween 80 | 2% Methylcellulose, 0.5% Tween 80 in water | Suitable for oral gavage administration. | [13] |
| 1% Tween 80, 9% PEG400 in water | Not specified | Used for intravenous, intraperitoneal, and oral administration of imidazoquinolines. |[14] |
Table 2: Dosage and Administration Routes in Murine Models
| Administration Route | Recommended Volume (Mouse) | Needle Gauge | Dosing Frequency | Example Dosage Range | Reference(s) |
|---|---|---|---|---|---|
| Intraperitoneal (i.p.) | < 2-3 mL | 25-27 G | Daily, every 2-3 days, or 3 times with 5-day intervals | 1-10 mg/kg | [4][12][15] |
| Intravenous (i.v.) | < 0.2 mL (tail vein) | 27-30 G | Single dose or intermittent | 0.5-5 mg/kg | [7][14][15] |
| Subcutaneous (s.c.) | < 1 mL per site | 25-27 G | Daily or as required | 2.5-10 mg/kg | [15][16] |
| Oral Gavage (p.o.) | < 10 mL/kg | 20-22 G (ball-tipped) | Daily | 2-30 mg/kg |[13][14][15] |
Note: All dosages should be determined empirically through pilot studies to establish a maximum tolerated dose (MTD) and an effective dose. Investigators must adhere to institutional animal care and use committee (IACUC) guidelines.[15][17][18]
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
This protocol describes the preparation of the compound for intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sterile 1 mL syringes and 27-gauge needles
-
Appropriate animal restraint device
Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO. For example, to create a 20 mg/mL stock, dissolve 20 mg of the compound in 1 mL of DMSO. Vortex thoroughly until fully dissolved.[12]
-
Prepare Dosing Solution: On the day of injection, prepare the final dosing solution. For a vehicle composition of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline, calculate the required volumes.
-
Example for a 5 mg/kg dose in a 20g mouse with a 100 µL injection volume:
-
The mouse will receive 0.1 mg of the compound (5 mg/kg * 0.02 kg).
-
The final concentration of the dosing solution needs to be 1 mg/mL (0.1 mg / 0.1 mL).
-
To make 1 mL of dosing solution, you will need 50 µL of the 20 mg/mL DMSO stock.
-
In a sterile tube, add the components in the following order, vortexing between each addition: 400 µL PEG300, 50 µL Tween 80, 50 µL of the compound's DMSO stock.
-
Finally, add 500 µL of sterile saline and vortex until a clear solution is formed.
-
-
Animal Restraint: Properly restrain the mouse to expose the lower abdomen. This can be done manually by scruffing or with a restraint device.[12]
-
Intraperitoneal (IP) Injection:
-
Wipe the injection site with 70% ethanol.[12]
-
Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
-
Insert a 27G needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or major blood vessels.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the dosing solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring: Monitor the animal for any immediate adverse reactions post-injection. Continue to monitor for signs of toxicity (e.g., weight loss, lethargy, ruffled fur) throughout the study.[16]
Protocol 2: Murine Syngeneic Tumor Model Efficacy Study
This protocol outlines a general workflow for an efficacy study using a syngeneic mouse model, which has a competent immune system crucial for evaluating immunomodulatory agents.
Materials:
-
Cancer cell line compatible with the chosen mouse strain (e.g., CT26 colon carcinoma for BALB/c mice).[7]
-
Immunocompetent mice (e.g., 6-8 week old female BALB/c mice).[7][13]
-
Complete cell culture medium and sterile phosphate-buffered saline (PBS).
-
Syringes (1 mL) and needles (25-27 G) for cell injection.
-
Calipers for tumor measurement.
-
Prepared dosing solution and vehicle control.
Procedure:
-
Cell Culture and Preparation: Culture the cancer cells under standard conditions. On the day of injection, harvest the cells and resuspend them in sterile, serum-free medium or PBS at the desired concentration (e.g., 1 x 10^6 cells per 100 µL).[12]
-
Tumor Implantation: Anesthetize the mice and inject the cell suspension subcutaneously into the flank.
-
Tumor Growth Monitoring: Allow tumors to establish. Begin measuring tumor volume with calipers every 2-3 days once tumors are palpable. Tumor volume can be calculated using the formula: (Length × Width²)/2.[4]
-
Animal Randomization: Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, Compound Treatment, Positive Control).[4]
-
Treatment Administration: Administer the compound or vehicle control according to the predetermined dose, route, and schedule (from Table 2).[4][7]
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volumes and body weights every 2-3 days.[4]
-
Monitor the general health of the animals daily.
-
Define study endpoints, such as a maximum tumor volume limit or a specific time point.
-
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect tumors and other tissues (e.g., spleen, blood) for downstream analysis.
-
Pharmacodynamic (PD) Analysis: Measure cytokine levels (IFN-α, TNF-α, IL-6) in serum or tumor homogenates via ELISA or Luminex.[7][10][16]
-
Immunophenotyping: Analyze immune cell populations within the tumor and spleen using flow cytometry or immunohistochemistry to assess T-cell and NK cell infiltration and activation.[11][16]
-
Logical Relationships in Experimental Design
A well-controlled study is essential to generate robust and interpretable data. The design should include appropriate control and treatment groups to isolate the effects of the compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | 99010-64-7 [chemicalbook.com]
- 3. cphi-online.com [cphi-online.com]
- 4. Design and Characterization of Immune-Stimulating Imidazo[4,5-c]quinoline Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new TLR7 agonists by a combination of statistical learning-based QSAR, virtual screening, and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological characterization of a novel class of toll-like receptor 7 agonists designed to have reduced systemic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines that induce interferon production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TLR7-selective agonist shows potent cytokine induction in vitro and in vivo | BioWorld [bioworld.com]
- 11. Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. med.nyu.edu [med.nyu.edu]
- 14. Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cea.unizar.es [cea.unizar.es]
- 16. Toll-Like Receptor 7 Agonist Therapy with Imidazoquinoline Enhances Cancer Cell Death and Increases Lymphocytic Infiltration and Proinflammatory Cytokine Production in Established Tumors of a Renal Cell Carcinoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iacuc.wsu.edu [iacuc.wsu.edu]
- 18. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline for TLR Agonist Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline is a member of the imidazoquinoline class of compounds. This class is renowned for its potent immunomodulatory activity, primarily through the activation of Toll-like receptors (TLRs), particularly TLR7 and TLR8.[1][2][3] These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), such as single-stranded RNA (ssRNA) from viruses.[1][4] Upon activation, TLR7 and TLR8 initiate a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, mounting an effective antiviral and antitumor response.[2][5]
While this compound is primarily documented as a chemical intermediate in the synthesis of other imidazoquinoline derivatives, its structural similarity to well-characterized TLR7 agonists like Gardiquimod and Resiquimod (R848) suggests its potential as a TLR7 agonist.[6][7] These application notes provide a comprehensive guide for utilizing this compound in TLR agonist screening assays, with protocols and data interpretation based on the established activities of its close structural analogs.
Mechanism of Action: TLR7 Signaling Pathway
Imidazoquinoline compounds, upon entering the endosome of immune cells such as plasmacytoid dendritic cells (pDCs) and B cells, bind to and activate TLR7.[1][2] This activation triggers the recruitment of the adaptor protein MyD88, initiating a downstream signaling cascade.[2][8] This cascade involves the IRAK family of kinases and TRAF6, culminating in the activation of key transcription factors: Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF7).[4][9][10] The translocation of these transcription factors to the nucleus induces the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (e.g., IFN-α).[3][8][11]
Caption: MyD88-dependent signaling pathway initiated by TLR7 activation.
Data Presentation: Activity of Analogous Imidazoquinolines
The following tables summarize the reported biological activities of Gardiquimod and Resiquimod (R848), which are structurally related to this compound and serve as benchmarks for screening assays.
Table 1: TLR Specificity and Potency of Analogous Compounds
| Compound | Target TLR(s) | Potency (Human TLR7) | Potency (Human TLR8) | Reference |
| Gardiquimod | TLR7 | More potent than Imiquimod | Weak to no activity at low concentrations (<10 µg/ml) | [1] |
| Resiquimod (R848) | TLR7 and TLR8 | Potent agonist | Potent agonist | [2][8][11] |
| CL097 | TLR7 and TLR8 | Highly potent agonist | Agonist | [12] |
Table 2: In Vitro Cytokine Induction by Analogous Compounds in Human PBMCs
| Compound | Cytokine Induced | Effective Concentration | Reference |
| Resiquimod (R848) | IFN-α | 10-100 nM | [8] |
| Resiquimod (R848) | TNF-α, IL-6, IL-12 | 50 nmol (in vivo, mouse) | [8] |
| Gardiquimod | (Implied cytokine induction through NF-κB activation) | Not specified | [1] |
Experimental Protocols
Protocol 1: TLR7 Agonist Screening using HEK-Blue™ hTLR7 Reporter Cells
This protocol describes a cell-based assay to determine the ability of a test compound to activate human TLR7. HEK-Blue™ hTLR7 cells are engineered to express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR7 cells
-
HEK-Blue™ Detection medium
-
Test Compound (this compound)
-
Positive Control (e.g., Gardiquimod or R848)
-
Vehicle Control (e.g., DMSO)
-
96-well, flat-bottom cell culture plates
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Preparation: Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions. On the day of the assay, harvest and resuspend the cells in fresh, pre-warmed HEK-Blue™ Detection medium to a density of 2.8 x 10^5 cells/mL.
-
Compound Preparation: Prepare serial dilutions of the test compound and positive control in cell culture medium. A typical starting concentration for screening is 100 µM, with 10-fold serial dilutions. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed 0.5%.
-
Assay Plate Setup:
-
Add 20 µL of each compound dilution, positive control, or vehicle control to the appropriate wells of a 96-well plate.
-
Add 180 µL of the cell suspension to each well.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.
-
Data Acquisition: Measure the absorbance of the supernatant at 620-655 nm using a spectrophotometer. The SEAP activity is proportional to the intensity of the blue color.
-
Data Analysis:
-
Subtract the absorbance of the vehicle control (background) from all other readings.
-
Plot the normalized absorbance values against the log of the compound concentration.
-
Determine the EC₅₀ (half-maximal effective concentration) value from the dose-response curve.
-
Caption: Workflow for TLR7 agonist screening using reporter cells.
Protocol 2: Cytokine Induction Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol measures the induction of cytokines (e.g., IFN-α, TNF-α) in primary human immune cells in response to the test compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test Compound
-
Positive Control (e.g., R848)
-
Vehicle Control (e.g., DMSO)
-
96-well, round-bottom cell culture plates
-
ELISA kits for target cytokines (e.g., human IFN-α, human TNF-α)
Procedure:
-
PBMC Isolation and Seeding: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 1 x 10^6 cells/well.
-
Compound Preparation: Prepare serial dilutions of the test compound and positive control in complete RPMI-1640 medium.
-
Cell Stimulation: Add the compound dilutions, positive control, or vehicle control to the wells containing PBMCs.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell-free supernatant from each well and store at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of the target cytokines in the supernatants using ELISA kits, following the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of the cytokine in each sample based on the standard curve.
-
Plot the cytokine concentration against the log of the compound concentration to generate a dose-response curve.
-
Caption: Workflow for measuring cytokine induction in human PBMCs.
Conclusion
This compound, due to its structural characteristics, is a promising candidate for investigation as a TLR7 agonist. The protocols provided herein offer a robust framework for screening and characterizing its immunomodulatory activity. By leveraging established methods for well-known imidazoquinolines like Gardiquimod and R848, researchers can effectively evaluate the potential of this compound to activate TLR7-mediated immune responses. The successful demonstration of TLR7 agonism would position this compound as a valuable tool for research and a potential lead for the development of novel therapeutics in infectious diseases and oncology.
References
- 1. invivogen.com [invivogen.com]
- 2. invivogen.com [invivogen.com]
- 3. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 4. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. 4-Hydroxy -1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline | Benchchem [benchchem.com]
- 7. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Frontiers | Activation of Toll-Like Receptor 7 Signaling Pathway in Primary Sjögren's Syndrome-Associated Thrombocytopenia [frontiersin.org]
- 10. TLR Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. invivogen.com [invivogen.com]
Application Notes and Protocols for Measuring Cytokine Induction by 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline is a synthetic compound belonging to the imidazoquinoline family. Members of this class are known for their immunomodulatory properties, primarily acting as agonists for Toll-like receptors (TLRs), particularly TLR7 and TLR8.[1][2][3] Activation of these receptors on immune cells, such as dendritic cells and macrophages, initiates a signaling cascade that leads to the production and secretion of various cytokines, including interferons and pro-inflammatory cytokines.[1][4] These cytokines play a crucial role in orchestrating both innate and adaptive immune responses.
This document provides detailed application notes and experimental protocols for the accurate measurement of cytokine induction by this compound. The methodologies described herein are essential for researchers and professionals involved in immunology, drug discovery, and vaccine development to characterize the immunostimulatory profile of this and related compounds.
Mechanism of Action: TLR7/8 Signaling Pathway
This compound activates immune cells through the Toll-like receptor 7 and 8 (TLR7/8) signaling pathway. Upon binding to TLR7/8 in the endosome, the receptor undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of transcription factors such as NF-κB and IRF7. These transcription factors then translocate to the nucleus to induce the expression of genes encoding for type I interferons (IFN-α, IFN-β) and pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.[1][5]
Figure 1: TLR7/8 Signaling Pathway. Max Width: 760px.
Techniques for Measuring Cytokine Induction
Several robust methods are available to quantify cytokine production following stimulation with this compound. The choice of technique depends on the specific research question, required sensitivity, and throughput.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used plate-based assay for quantifying the concentration of a specific cytokine in a sample.[6][7][8][9] It is a sensitive and specific method suitable for analyzing secreted cytokines in cell culture supernatants.
Figure 2: ELISA Experimental Workflow. Max Width: 760px.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium.
-
Cell Seeding: Seed 2 x 10^5 cells per well in a 96-well flat-bottom cell culture plate.
-
Stimulation: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10 µM). Add the compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., LPS for TNF-α, IL-6; R848 for IFN-α).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant and store at -80°C until use.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., human TNF-α, IL-6, IFN-α).[6][8][9] This typically involves coating a 96-well plate with a capture antibody, blocking, adding standards and samples, followed by the addition of a detection antibody, an enzyme conjugate, and a substrate for colorimetric detection.[7]
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve by plotting the absorbance versus the known concentrations of the cytokine standards. Calculate the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.[7]
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for detecting and quantifying cytokine-secreting cells at the single-cell level.[10][11][12] It is particularly useful for identifying rare cytokine-producing cells.
Figure 3: ELISpot Experimental Workflow. Max Width: 760px.
-
Plate Preparation: Pre-wet a 96-well PVDF membrane plate with 35% ethanol, wash with sterile PBS, and coat with the appropriate anti-cytokine capture antibody overnight at 4°C.[13]
-
Cell Seeding and Stimulation: Wash the plate and block with RPMI-1640 containing 10% FBS. Add 2-4 x 10^5 PBMCs per well.[10] Add serial dilutions of this compound and controls.
-
Incubation: Incubate the plate for 15-20 hours at 37°C in a 5% CO2 incubator.[11] Do not disturb the plate during incubation to ensure distinct spot formation.
-
Cell Lysis and Washing: Discard the cells and wash the plate with PBS, followed by a wash with PBS containing 0.05% Tween-20.
-
Detection: Add the biotinylated anti-cytokine detection antibody and incubate.[11] Wash, then add streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP).
-
Spot Development: Add a precipitating substrate (e.g., BCIP/NBT for ALP or AEC for HRP) and monitor for spot development.[14]
-
Stopping and Drying: Stop the reaction by washing thoroughly with deionized water. Allow the plate to dry completely.
-
Analysis: Count the spots in each well using an automated ELISpot reader. Express the results as spot-forming units (SFU) per million cells.[13]
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS combined with flow cytometry allows for the identification and quantification of cytokine-producing cells within a heterogeneous population.[15][16][17] This technique provides information on the phenotype of the cells producing the specific cytokine.
Figure 4: ICS Experimental Workflow. Max Width: 760px.
-
Cell Stimulation: Stimulate PBMCs with this compound for a total of 6-12 hours.
-
Protein Transport Inhibition: For the final 4-6 hours of incubation, add a protein transport inhibitor such as Brefeldin A or Monensin to the cell culture.[15][18] This will cause cytokines to accumulate within the cell.
-
Surface Marker Staining: Harvest the cells and stain with fluorescently labeled antibodies against cell surface markers to identify specific cell populations (e.g., CD14 for monocytes, CD11c for dendritic cells).[15]
-
Fixation and Permeabilization: Wash the cells and then fix them with a fixation buffer (e.g., 4% paraformaldehyde). After fixation, permeabilize the cells using a permeabilization buffer.[15][16]
-
Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against the intracellular cytokines of interest (e.g., anti-TNF-α, anti-IFN-α).[17]
-
Flow Cytometry Analysis: Wash the cells and resuspend in staining buffer. Acquire data on a flow cytometer. Analyze the data to determine the percentage of specific cell populations that are positive for the cytokine of interest.
Multiplex Bead Array (MBA)
Multiplex bead arrays, such as Luminex-based assays, allow for the simultaneous quantification of multiple cytokines in a single small-volume sample.[19][20][21][22] This is a high-throughput and cost-effective method for comprehensive cytokine profiling.
Figure 5: Multiplex Bead Array Workflow. Max Width: 760px.
-
Sample Preparation: Prepare cell culture supernatants from PBMCs stimulated with this compound as described for the ELISA protocol.
-
Assay Procedure: Follow the manufacturer's protocol for the specific multiplex cytokine kit (e.g., human pro-inflammatory cytokine panel).[23]
-
Bead and Sample Incubation: Add the antibody-coupled beads to each well of a 96-well filter plate, followed by the addition of standards and samples. Incubate with shaking.
-
Detection Antibody Incubation: Wash the beads and add the biotinylated detection antibody cocktail. Incubate with shaking.
-
Streptavidin-PE Incubation: Wash the beads and add streptavidin-phycoerythrin (PE). Incubate with shaking.
-
Data Acquisition: Wash the beads and resuspend in sheath fluid. Acquire data using a Luminex or other compatible flow-based detection system.
-
Data Analysis: Use the analysis software to generate standard curves for each cytokine and determine the concentrations in the unknown samples.
Data Presentation
Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Cytokine Secretion Measured by ELISA
| Treatment | Concentration (µM) | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | IFN-α (pg/mL) ± SD |
| Vehicle Control (DMSO) | - | < 10 | < 20 | < 5 |
| This compound | 0.1 | Value ± SD | Value ± SD | Value ± SD |
| This compound | 1 | Value ± SD | Value ± SD | Value ± SD |
| This compound | 10 | Value ± SD | Value ± SD | Value ± SD |
| Positive Control (e.g., R848) | 1 | Value ± SD | Value ± SD | Value ± SD |
Table 2: Frequency of Cytokine-Producing Cells by ELISpot
| Treatment | Concentration (µM) | IFN-γ SFU / 10^6 cells ± SD | IL-12 SFU / 10^6 cells ± SD |
| Vehicle Control (DMSO) | - | < 5 | < 5 |
| This compound | 0.1 | Value ± SD | Value ± SD |
| This compound | 1 | Value ± SD | Value ± SD |
| This compound | 10 | Value ± SD | Value ± SD |
| Positive Control (e.g., PHA) | 1 µg/mL | Value ± SD | Value ± SD |
Table 3: Percentage of Cytokine-Positive Cells by Flow Cytometry
| Treatment | Concentration (µM) | % of CD14+ cells producing TNF-α ± SD | % of pDCs producing IFN-α ± SD |
| Vehicle Control (DMSO) | - | < 0.1 | < 0.1 |
| This compound | 1 | Value ± SD | Value ± SD |
| Positive Control (e.g., R848) | 1 | Value ± SD | Value ± SD |
Table 4: Multiplex Cytokine Profile
| Treatment | Concentration (µM) | IL-1β (pg/mL) | IL-6 (pg/mL) | IL-12p70 (pg/mL) | TNF-α (pg/mL) | IFN-α (pg/mL) |
| Vehicle Control (DMSO) | - | Value | Value | Value | Value | Value |
| This compound | 1 | Value | Value | Value | Value | Value |
References
- 1. Toll-like receptor (TLR) 2-9 agonists-induced Cytokines & Chemokines: I. Comparison with T cell receptor-induced responses. | Meso Scale Discovery [mesoscale.com]
- 2. Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Characterization of Immune-Stimulating Imidazo[4,5-c]quinoline Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines that induce interferon production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | TLR Agonists as Mediators of Trained Immunity: Mechanistic Insight and Immunotherapeutic Potential to Combat Infection [frontiersin.org]
- 6. bowdish.ca [bowdish.ca]
- 7. benchchem.com [benchchem.com]
- 8. Cytokine Elisa [bdbiosciences.com]
- 9. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 10. ELISPOT protocol | Abcam [abcam.com]
- 11. assaygenie.com [assaygenie.com]
- 12. ELISPOT Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. sinobiological.com [sinobiological.com]
- 15. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 16. m.youtube.com [m.youtube.com]
- 17. Intracellular Cytokine Staining Protocol [anilocus.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Profiling of cytokine and chemokine responses using multiplex bead array technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Video: Bead Based Multiplex Assay for Analysis of Tear Cytokine Profiles [jove.com]
- 22. Multiplex Bead Array Assays: Performance Evaluation and Comparison of Sensitivity to ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 23. raybiotech.com [raybiotech.com]
safe handling and disposal procedures for 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline
Application Notes and Protocols: 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline
Overview
These application notes provide detailed procedures for the safe handling, storage, and disposal of this compound (CAS No. 99010-64-7). This compound is a pharmacologically active substance related to Imiquimod and is used for research and development purposes.[1][2][3] Due to its potential hazards, strict adherence to these protocols is mandatory to ensure the safety of laboratory personnel and the environment.
Hazard Identification and Quantitative Data
The compound is classified as hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] All personnel must review the Safety Data Sheet (SDS) before commencing any work.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄ClN₃ | [5] |
| Molecular Weight | 259.74 g/mol | |
| CAS Number | 99010-64-7 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 212.3°C | [1] |
| Boiling Point | 427.5°C at 760 mmHg | [1] |
| Density | 1.29 g/cm³ | [1] |
Table 2: GHS Hazard and Precautionary Information [4]
| Classification | Code | Statement |
| Hazard Statements | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash hands and exposed skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P301+P317 | IF SWALLOWED: Get medical help. | |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | |
| P501 | Dispose of contents/container to an approved hazardous waste facility. |
Experimental Protocols
General Protocol for Handling and Weighing a Solid Sample
This protocol outlines the standard procedure for safely handling and weighing the solid form of this compound.
Materials:
-
This compound
-
Appropriate Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, face shield, lab coat.[6]
-
Chemical fume hood
-
Analytical balance
-
Spatula, weigh boats/paper
-
Decontamination solution (e.g., 70% ethanol)
-
Labeled hazardous waste container
Methodology:
-
Preparation: Before starting, ensure the chemical fume hood is certified and functioning correctly.[6] Prepare the work surface by cleaning it with an appropriate solvent.
-
Don PPE: Put on a lab coat, chemical splash goggles, and nitrile gloves. A face shield is recommended when handling larger quantities.[6]
-
Transfer Compound: Place the stock container of the compound, balance, and all necessary equipment inside the chemical fume hood.
-
Weighing: Carefully open the stock container. Using a clean spatula, transfer the desired amount of the solid onto a weigh boat or weigh paper on the analytical balance. Avoid generating dust.[4]
-
Container Sealing: Securely close the stock container immediately after weighing.
-
Cleanup: Wipe down the spatula, balance, and any contaminated surfaces within the fume hood with a suitable decontamination solution.
-
Waste Disposal: Dispose of all contaminated disposable items (gloves, weigh boats, wipes) in the designated hazardous waste container.[6]
-
Doff PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent contamination.
-
Hygiene: Wash hands thoroughly with soap and water after completing the procedure.[4]
Safe Handling and Storage
-
Engineering Controls: All work involving this compound, especially handling the solid powder, must be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[7] Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or neoprene gloves. Inspect for tears or punctures before use.[6]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[6]
-
Body Protection: A laboratory coat must be worn at all times.
-
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4] Store locked up and away from incompatible materials such as strong oxidizing agents.[4][7]
Emergency Procedures
-
Spill Response:
-
Evacuate the immediate area and alert others.
-
Wear appropriate PPE (respirator, gloves, goggles, lab coat).
-
For small spills, gently cover the powder with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the material into a labeled hazardous waste container. Avoid generating dust.
-
Clean the spill area with a suitable solvent, and dispose of all cleanup materials as hazardous waste.
-
-
First Aid Measures:
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[4]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[4]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[4][7]
-
Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Collect all solid waste (contaminated gloves, weigh paper, absorbent materials) and liquid waste in separate, clearly labeled, and sealed containers.
-
Labeling: The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Toxic, Irritant).
-
Storage: Store waste containers in a designated, secure secondary containment area until collection by certified hazardous waste disposal personnel.
-
Disposal: Disposal must be carried out by a licensed waste disposal company in accordance with all local, state, and federal regulations.[4]
Visual Workflows
Caption: Step-by-step workflow for the safe handling of the compound.
Caption: Workflow for emergency spill response and routine waste disposal.
References
- 1. 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolone CAS 99010-64-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. This compound | 99010-64-7 [chemicalbook.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. echemi.com [echemi.com]
- 5. cphi-online.com [cphi-online.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
Application Notes and Protocols for the Formulation of 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline for Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline is a synthetic compound belonging to the imidazoquinoline family. Members of this class are known to be potent agonists of Toll-like receptor 7 (TLR7) and/or TLR8, leading to the activation of the innate and adaptive immune systems. Due to these immunomodulatory properties, imidazoquinolines are investigated for their potential as vaccine adjuvants and in cancer immunotherapy. Preclinical evaluation of these compounds in animal models is a critical step in their development.
A significant challenge in the in vivo study of imidazoquinolines is their often poor aqueous solubility, which complicates the preparation of formulations suitable for administration to animals. This document provides detailed application notes and protocols for the formulation of this compound for use in animal research, with a focus on creating a stable and effective vehicle for systemic delivery.
Physicochemical Properties
| Property | Value/Information | Source |
| Molecular Formula | C₁₄H₁₄ClN₃ | N/A |
| Molecular Weight | 259.74 g/mol | N/A |
| Appearance | Solid | [1] |
| Melting Point | 212.3°C | [1] |
| Density | 1.29 g/cm³ | [1] |
| Aqueous Solubility | Expected to be low | [2] |
| Lipophilicity (LogP) | Predicted to be moderately lipophilic | [2] |
| Chemical Stability | Stable under physiological pH (5.5-9.0) | [3] |
Formulation Strategy for Poorly Water-Soluble Imidazoquinolines
Given the anticipated low aqueous solubility of this compound, a common strategy is to use a co-solvent system to achieve a clear and stable solution for parenteral administration. A widely used vehicle for similar poorly soluble compounds in preclinical studies involves a mixture of a primary organic solvent, a co-solvent, a surfactant, and an aqueous component. Based on formulations developed for the related imidazoquinoline, Resiquimod (R848), a combination of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween 80, and saline is a promising approach.
Recommended Formulation Components
The following table outlines two potential formulations adapted from established protocols for Resiquimod, which can serve as a starting point for this compound. Researchers should perform small-scale solubility tests to determine the optimal ratio for the specific batch of the compound.
| Component | Formulation 1 (% v/v) | Formulation 2 (% v/v) | Purpose |
| DMSO | 5 | 10 | Primary solvent to dissolve the compound |
| PEG300 | 40 | 40 | Co-solvent to improve solubility and stability |
| Tween 80 | 5 | 5 | Surfactant to enhance wetting and prevent precipitation |
| Saline (0.9% NaCl) | 50 | 45 | Aqueous vehicle for injection |
Experimental Protocol: Preparation of a 1 mg/mL Solution
This protocol details the preparation of a 1 mg/mL stock solution of this compound using Formulation 1. The final concentration should be adjusted based on the required dose for the animal study. The typical dosage for imidazoquinolines in mice can range from 2.5 mg/kg to 10 mg/kg.[4][5]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene Glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile for injection
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weigh the Compound: Accurately weigh the required amount of this compound powder. For a 1 mL final volume of a 1 mg/mL solution, weigh 1 mg of the compound.
-
Initial Dissolution in DMSO:
-
In a sterile microcentrifuge tube, add 50 µL of DMSO.
-
Add the weighed compound to the DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary to aid dissolution.
-
-
Addition of Co-solvent and Surfactant:
-
To the DMSO solution, add 400 µL of PEG300. Vortex well to ensure a homogenous mixture.
-
Add 50 µL of Tween 80 to the mixture. Vortex again until the solution is clear.
-
-
Addition of Aqueous Vehicle:
-
Slowly add 500 µL of sterile saline to the organic mixture while vortexing. The slow addition is crucial to prevent precipitation of the compound.
-
Continue to vortex for 1-2 minutes until a clear, homogenous solution is obtained.
-
-
Final Inspection and Storage:
-
Visually inspect the final solution for any precipitates or cloudiness. If any are present, the formulation may need to be adjusted (e.g., by increasing the DMSO concentration as in Formulation 2).
-
The freshly prepared formulation should be used immediately. If short-term storage is necessary, it should be kept at 4°C and protected from light. Stability studies are recommended to determine the appropriate storage duration.
-
Workflow for Formulation Preparation
Caption: Workflow for preparing a 1 mg/mL solution.
Signaling Pathway of Imidazoquinoline TLR7 Agonists
Caption: Simplified TLR7 signaling cascade.
Safety Precautions and Handling
-
This compound is a potent immunomodulatory agent. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn during handling.
-
All procedures should be performed in a well-ventilated area or a chemical fume hood.
-
DMSO can facilitate the absorption of other chemicals through the skin. Extra caution should be taken when handling DMSO-containing solutions.
Disclaimer
This protocol is intended as a guideline for research purposes only. The optimal formulation and dosage for any specific animal study must be determined by the individual researcher. It is highly recommended to perform small-scale pilot experiments to confirm the solubility and stability of the compound in the chosen vehicle and to assess the tolerability of the formulation in the animal model.
References
- 1. 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolone CAS 99010-64-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toll-Like Receptor 7 Agonist Therapy with Imidazoquinoline Enhances Cancer Cell Death and Increases Lymphocytic Infiltration and Proinflammatory Cytokine Production in Established Tumors of a Renal Cell Carcinoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Lipidated Imidazoquinoline TLR7/8 Adjuvants Elicit Influenza-Specific Th1 Immune Responses and Protect Against Heterologous H3N2 Influenza Challenge in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Cell Viability with 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline. The content is structured to directly address common issues, particularly low cell viability, that may be encountered during in vitro studies.
Troubleshooting Guides
This section is presented in a question-and-answer format to provide direct solutions to specific experimental problems.
Question 1: I am observing a significant decrease in cell viability after treating my cells with this compound. What are the potential causes?
Answer:
Low cell viability when using this compound, a potent Toll-like receptor 7 and 8 (TLR7/8) agonist, can stem from several factors. The primary reasons include:
-
High Compound Concentration: Imidazoquinoline compounds, including this specific molecule, can induce cell death at high concentrations.[1] This is often a result of overstimulation of the TLR signaling pathway, leading to activation-induced cell death.[1]
-
Cell Type Sensitivity: Different cell lines exhibit varying sensitivities to TLR agonists.[2] Myeloid cells, which express high levels of TLR7 and TLR8, may be more susceptible to the cytotoxic effects of the compound.[3]
-
Solvent Toxicity: The solvent used to dissolve the compound, typically DMSO, can be toxic to cells at concentrations as low as 0.5% (v/v).[4]
-
Contamination: Mycoplasma or bacterial contamination in your cell culture can induce cell death and confound experimental results.[4]
-
Suboptimal Culture Conditions: Issues with media, serum quality, or incubator parameters (CO2, temperature, humidity) can stress cells and make them more susceptible to compound-induced toxicity.[4]
Question 2: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
Answer:
To find the ideal concentration that stimulates the desired biological response without causing excessive cell death, a dose-response experiment is crucial.
-
Perform a Dose-Response Curve: Treat your cells with a wide range of concentrations of the compound (e.g., from nanomolar to high micromolar). A typical starting range for related imidazoquinolines like Resiquimod (R848) is 0.1 µM to 10 µM.[5]
-
Assess Cell Viability: In parallel with your functional assay (e.g., cytokine production), perform a cell viability assay such as MTT, MTS, or LDH release.
-
Determine the EC50 and CC50:
-
EC50 (Half-maximal effective concentration): The concentration at which you observe 50% of the maximum biological effect.
-
CC50 (Half-maximal cytotoxic concentration): The concentration at which 50% of the cells are killed.
-
-
Calculate the Selectivity Index (SI): The ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a wider therapeutic window where the compound is effective without being overly toxic.
Question 3: My vehicle-treated control cells are also showing low viability. What should I investigate?
Answer:
If your vehicle control (e.g., cells treated with DMSO alone) exhibits poor health, the issue is likely independent of the imidazoquinoline compound. Here is a troubleshooting workflow to identify the culprit:
-
Check Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is at a non-toxic level, typically ≤ 0.5% for most cell lines.[4]
-
Test for Mycoplasma: Mycoplasma contamination is a common and often undetected problem in cell culture that can lead to reduced cell viability.[4]
-
Evaluate Media and Serum: Use fresh, pre-tested lots of media and serum. Batch-to-batch variability in serum is a significant source of experimental inconsistency.[4]
-
Verify Incubator Conditions: Confirm that the incubator's temperature, CO2, and humidity levels are accurate and stable.
-
Assess Cell Handling Techniques: Ensure proper aseptic techniques are followed to prevent contamination and that cells are handled gently during passaging and plating.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an imidazoquinoline derivative, a class of compounds known to be agonists of Toll-like receptors (TLRs), primarily TLR7 and TLR8.[5][6] By binding to these receptors, it activates downstream signaling pathways, such as the NF-κB and IRF pathways, leading to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IFN-α.[5][7] This immune stimulation is the basis for its investigation in various therapeutic areas, including oncology.[6]
Q2: Can this compound induce apoptosis?
A2: Yes, related imidazoquinoline compounds like imiquimod have been shown to induce apoptosis and autophagic cell death in various cancer cell lines.[3][8] This is a potential mechanism for the observed decrease in cell viability at higher concentrations.
Q3: Are there specific cell lines that are more sensitive to this compound?
A3: Cell lines of myeloid lineage, such as monocytes, macrophages, and dendritic cells, which naturally express high levels of TLR7 and TLR8, are generally more responsive and potentially more sensitive to the cytotoxic effects of imidazoquinolines.[3] It is essential to determine the TLR expression profile of your cell line of interest.
Q4: How should I prepare and store this compound?
A4: The compound is typically dissolved in an organic solvent like DMSO to create a stock solution. It is crucial to refer to the manufacturer's instructions for specific solubility and storage recommendations. In general, stock solutions should be stored at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles by preparing aliquots.
Data Presentation
Table 1: Cytotoxicity of Resiquimod (R848) on Various Cell Lines
| Cell Line | Cell Type | Assay | Concentration Range | Effect | Reference |
| NB-4 | Human Acute Myeloid Leukemia | Annexin V/PI | 5 µg/mL | No significant effect on viability | [9] |
| U-937 | Human Histiocytic Lymphoma | Annexin V/PI | 5 µg/mL | No significant effect on viability | [9] |
| Various Leukemic Cell Lines | Human Leukemia | Cell Viability Assay | 25 µg/mL | Growth inhibition observed | [10] |
Table 2: Cytotoxicity of Imiquimod on Various Cell Lines
| Cell Line | Cell Type | Assay | Concentration Range | Effect | Reference |
| HuT78 | Human Cutaneous T-cell Lymphoma | Propidium Iodide Staining | Not specified | Promoted cell death | [11] |
| HH | Human Cutaneous T-cell Lymphoma | Propidium Iodide Staining | Not specified | Promoted cell survival | [11] |
| Various Leukemic Cell Lines | Human Leukemia | Cell Viability Assay | 10 µg/mL | Growth inhibition observed | [10] |
Experimental Protocols
Detailed methodologies for key experiments to assess cell viability are provided below.
Protocol 1: MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength (typically 490 nm).
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (lysed cells) controls.
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, while PI stains the nucleus of cells with compromised membranes.
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with the compound in appropriate culture vessels.
-
Cell Harvesting: After treatment, harvest the cells (including any floating cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add fluorochrome-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Mandatory Visualizations
Signaling Pathway
Caption: TLR7/8 signaling pathway activated by this compound.
Experimental Workflow
Caption: Troubleshooting workflow for low cell viability in experiments.
Logical Relationship Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imiquimod inhibits growth and induces differentiation of myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Toll-Like Receptor 7 Agonist Therapy with Imidazoquinoline Enhances Cancer Cell Death and Increases Lymphocytic Infiltration and Proinflammatory Cytokine Production in Established Tumors of a Renal Cell Carcinoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 8. Antitumor effects of imidazoquinolines in urothelial cell carcinoma of the bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic Toll-like receptor agonists directly influence mouse and human T cell lymphoma cell viability and cytokine secretion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline in Experimental Assays
Welcome to the technical support center for 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing the use of this compound in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the handling and application of this compound.
1. What is the expected mechanism of action for this compound?
This compound is a member of the imidazoquinoline family. These compounds are known to be agonists of Toll-like receptor 7 (TLR7) and/or Toll-like receptor 8 (TLR8).[1][2][3] Activation of these endosomal receptors initiates an innate immune response through the MyD88-dependent signaling pathway. This leads to the activation of transcription factors such as NF-κB and IRFs, resulting in the production of pro-inflammatory cytokines and type I interferons (e.g., IFNα, TNFα).[1][2][4][5]
2. What is a good starting concentration range for my in vitro experiments?
Direct experimental data on the optimal concentration for this compound is not extensively published. However, based on structurally similar imidazoquinoline compounds like Resiquimod (R848), a typical starting range for in vitro assays would be from low nanomolar to low micromolar.[5][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and endpoint. A suggested starting range for a dose-response curve could be from 10 nM to 10 µM.
3. I am not observing any activity with the compound. What are the possible reasons?
-
Suboptimal Concentration: The effective concentration may be higher than your tested range. It is recommended to perform a broad dose-response study.
-
Cell Line Responsiveness: Ensure your cell line expresses TLR7 and/or TLR8. Some cell lines, like HEK293, do not endogenously express these receptors and require transfection to be responsive.[7]
-
Compound Solubility: Poor solubility can lead to a lower effective concentration. Ensure the compound is fully dissolved in your stock solution and does not precipitate upon dilution in culture media.
-
Incorrect Pathway Readout: Confirm that your assay is designed to measure a downstream effect of TLR7/8 activation, such as NF-κB activation or cytokine production.
4. I am observing high levels of cytotoxicity. How can I mitigate this?
-
Concentration Reduction: High concentrations of imidazoquinoline compounds can lead to off-target effects and cytotoxicity. Lower the concentration range in your dose-response experiments.
-
Incubation Time: Reduce the incubation time of the compound with your cells.
-
Cell Viability Assay: Always perform a parallel cell viability assay (e.g., MTT, trypan blue exclusion) to distinguish between specific TLR-mediated effects and general cytotoxicity.
5. How should I prepare and store a stock solution of the compound?
Data Presentation
The following table summarizes the effective concentrations of related imidazoquinoline compounds to provide a reference for designing your experiments.
| Compound/Analog | Assay Type | Cell Type | Effective Concentration (EC50) | Reference |
| Imidazoquinoline Analogs | NF-κB Activation | Ramos Blue Reporter Cells | Low nanomolar | [1] |
| Imidazoquinoline Analogs | IFNα Induction | Human PBMCs | Low nanomolar | [1] |
| Resiquimod (R848) | NF-κB Activation | S11 Model Cells | Not specified, used at 1 µg/ml | [5] |
| Novel Imidazoquinolines | hTLR7 Agonist Activity | HEK Blue Reporter Cells | 75-120 nM | [6] |
| Novel Imidazoquinolines | hTLR8 Agonist Activity | HEK Blue Reporter Cells | 2.8-3.1 µM | [6] |
Experimental Protocols
Protocol 1: In Vitro NF-κB Activation Assay using HEK-Blue™ TLR7 Cells
This protocol describes how to assess the activation of the NF-κB pathway by this compound using a commercially available reporter cell line.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound
-
Positive control (e.g., R848)
-
Vehicle control (e.g., DMSO)
-
96-well flat-bottom plates
-
Cell culture medium (e.g., DMEM with 10% FBS, Penicillin-Streptomycin)
Procedure:
-
Cell Seeding: Plate HEK-Blue™ hTLR7 cells at a density of approximately 5 x 10^4 cells per well in a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound, the positive control, and the vehicle control in cell culture medium.
-
Cell Stimulation: Remove the old medium from the cells and add the prepared compound dilutions.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection:
-
Prepare the HEK-Blue™ Detection medium according to the manufacturer's instructions.
-
Transfer a small volume (e.g., 20 µL) of the cell supernatant to a new 96-well plate.
-
Add the detection medium to each well containing the supernatant.
-
-
Readout: Incubate the plate at 37°C and monitor the color change. The level of secreted embryonic alkaline phosphatase (SEAP) is quantified by reading the absorbance at 620-650 nm using a spectrophotometer.
Mandatory Visualizations
Signaling Pathway
Caption: TLR7 Signaling Pathway Activation.
Experimental Workflow
Caption: Workflow for NF-κB Activation Assay.
Troubleshooting Logic
Caption: Troubleshooting Decision Tree.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. invivogen.com [invivogen.com]
- 4. NF-κB activation primes cells to a pro-inflammatory polarized response to a TLR7 agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of NF-κB via Endosomal Toll-Like Receptor 7 (TLR7) or TLR9 Suppresses Murine Herpesvirus 68 Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
how to improve the solubility of 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline for assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline during in vitro assays.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for assays?
A1: this compound is a synthetic compound belonging to the imidazoquinoline class. Structurally related to imiquimod, it is investigated for its potential as an immune response modifier, likely through the activation of Toll-like receptors (TLRs). Like many small molecule heterocyclic compounds, it possesses poor aqueous solubility due to its rigid, planar structure and lipophilic nature. This low solubility can lead to precipitation in aqueous assay buffers, resulting in inaccurate and irreproducible experimental outcomes.
Q2: What are the known physicochemical properties of this compound?
A2: Key physicochemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄ClN₃ | [1] |
| Molecular Weight | 259.74 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 212.3°C | [2] |
| Density | 1.29 g/cm³ | [2] |
| Known Solvents | Soluble in DMSO | [3] |
Q3: To which class of receptors does this compound likely bind and what is the expected signaling pathway?
A3: Given its structural similarity to well-characterized imidazoquinolines like imiquimod and resiquimod, this compound is predicted to be an agonist for endosomal Toll-like receptors, specifically TLR7 and/or TLR8.[3][4] Activation of these receptors typically initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors such as NF-κB and IRF7. This results in the production of pro-inflammatory cytokines and type I interferons.[4][5]
II. Troubleshooting Guide: Solubility Issues in Assays
This guide addresses common problems related to the poor solubility of this compound.
Problem: The compound precipitates out of solution when diluted from a DMSO stock into aqueous assay buffer.
-
Possible Cause 1: Exceeding Aqueous Solubility Limit.
-
Solution: Decrease the final assay concentration of the compound. If a higher concentration is necessary, explore the solubility enhancement techniques outlined in the experimental protocols below.
-
-
Possible Cause 2: High Final DMSO Concentration.
-
Solution: Ensure the final concentration of DMSO in your assay is kept to a minimum, ideally ≤1%, as higher concentrations can be toxic to cells and may still not be sufficient to maintain solubility.
-
-
Possible Cause 3: Inappropriate pH of the Aqueous Buffer.
-
Possible Cause 4: Lack of Solubilizing Excipients.
III. Experimental Protocols for Solubility Enhancement
Here are detailed methodologies for key experiments to improve the solubility of this compound.
Protocol 1: Determination of Kinetic and Thermodynamic Solubility
This protocol helps in quantifying the solubility of your compound under different conditions.
A. Kinetic Solubility Assay [1][10]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing your aqueous assay buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be consistent and low (e.g., 1%).
-
Equilibration: Shake the plate at room temperature for 2 hours.
-
Analysis: Measure the turbidity of each well using a nephelometer or plate reader at a suitable wavelength (e.g., 620 nm). The concentration at which precipitation is observed is the kinetic solubility.
B. Thermodynamic Solubility Assay [11][12]
-
Compound Addition: Add an excess amount of the solid compound to your aqueous buffer in a glass vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Phase Separation: Centrifuge the sample to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
Protocol 2: Improving Solubility with pH Modification[6][7]
-
Buffer Preparation: Prepare a series of buffers with a pH range from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Equilibration: Add an excess amount of solid this compound to each buffer.
-
Incubation: Shake the samples for 24 hours at a constant temperature.
-
Analysis: Centrifuge the samples, collect the supernatant, and measure the compound concentration using HPLC-UV.
-
Profile Generation: Plot the logarithm of the solubility against the pH to determine the optimal pH for dissolution.
Protocol 3: Enhancing Solubility with Cyclodextrins[8][9]
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known to improve the solubility of hydrophobic compounds.
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0-50 mM).
-
Add an excess of the compound to each cyclodextrin solution.
-
Equilibrate the samples by shaking for 48-72 hours.
-
Centrifuge and measure the concentration of the dissolved compound in the supernatant.
-
-
Data Analysis: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear increase indicates the formation of a soluble inclusion complex.
IV. Visualizations
Experimental Workflow
Caption: A troubleshooting workflow for addressing solubility issues.
Signaling Pathway
Caption: A simplified diagram of the TLR7/8 signaling pathway.
References
- 1. enamine.net [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 8. gpsrjournal.com [gpsrjournal.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. evotec.com [evotec.com]
common challenges in experiments with 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline
This technical support center provides researchers, scientists, and drug development professionals with guidance on the common challenges and experimental considerations for 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a heterocyclic compound belonging to the imidazoquinoline family. Its primary role in research is as a synthetic intermediate for the development of novel bioactive molecules. Specifically, the chlorine atom at the 4-position is a reactive site for nucleophilic substitution, allowing for the synthesis of a variety of 4-substituted imidazoquinoline derivatives, such as 4-amino and 4-hydroxy analogs. These derivatives are often investigated for their immunomodulatory properties, acting as agonists for Toll-like receptors (TLRs), particularly TLR7 and TLR8.
Q2: What are the expected biological activities of this compound and its derivatives?
While this compound itself is not extensively characterized for biological activity, its derivatives, particularly the 4-amino substituted analogs, are known to be potent TLR7 and/or TLR8 agonists.[1][2] Activation of these receptors, which are part of the innate immune system, leads to the production of pro-inflammatory cytokines and chemokines, such as interferons, and the activation of various immune cells.[1][2] This immunomodulatory activity is the basis for the therapeutic investigation of related compounds in oncology and infectious diseases.[1]
Q3: What are the key safety and handling precautions for this compound?
As a chlorinated heterocyclic compound, it is prudent to handle this compound with appropriate safety measures.[3] Assume the compound is potentially toxic and handle it in a well-ventilated fume hood.[3] Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times.[3] Avoid inhalation of dust or contact with skin and eyes.[3] For detailed guidance on handling chlorinated heterocyclic compounds, refer to the experimental protocols section.
Q4: How should I store this compound to ensure its stability?
Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[4] Many chlorinated organic compounds can be sensitive to light and moisture.[4][5] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to minimize degradation from atmospheric moisture and oxygen.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
Question: I am having difficulty dissolving this compound in my aqueous cell culture media or assay buffer. What can I do?
Answer: Imidazoquinoline derivatives often exhibit low aqueous solubility.[6] Direct dissolution in aqueous buffers is likely to be challenging.
Troubleshooting Steps:
-
Use an Organic Co-solvent: Prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous medium.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions of heterocyclic compounds.[7] Ethanol is another potential option.[7]
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Gently warm or sonicate the solution if necessary to ensure complete dissolution.
-
For your experiment, dilute the stock solution into your aqueous buffer or media to the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid solvent-induced artifacts in biological assays.
-
-
-
pH Adjustment: The basicity of the quinoline nitrogen suggests that solubility may be influenced by pH.[6] However, altering the pH of your experimental buffer can impact biological systems and the stability of the compound. This approach should be used with caution and validated for your specific assay.
-
Use of Surfactants: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween-20, Pluronic F-68) can aid in solubilization. This is highly dependent on the specific experimental setup and should be tested for compatibility.
Issue 2: Inconsistent or Unexpected Biological Activity
Question: I am observing high variability in my cell-based assays or unexpected biological effects. What could be the cause?
Answer: Inconsistent results can stem from several factors, including compound stability, off-target effects, and the inherent variability of biological systems.
Troubleshooting Steps:
-
Assess Compound Stability:
-
Photostability: Chloro-substituted quinolines can be susceptible to photodegradation.[5] Protect your stock solutions and experimental setups from light as much as possible.
-
pH Stability: The compound's stability may be pH-dependent.[8] Prepare fresh dilutions from your stock solution for each experiment and avoid prolonged storage in aqueous buffers.
-
-
Consider Off-Target Effects:
-
Imidazoquinoline derivatives have been reported to interact with other cellular targets besides TLRs, such as adenosine receptors.[9] If your experimental results are inconsistent with TLR activation, consider the possibility of off-target pharmacology.
-
Control Experiments: Include appropriate controls to rule out off-target effects. This may involve using cell lines that do not express the target receptor or using specific antagonists for suspected off-target receptors.
-
-
Control for Assay Variability:
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase.
-
Reagent Consistency: Use consistent lots of reagents, including cell culture media and serum.
-
Positive and Negative Controls: Always include appropriate positive (e.g., a known TLR7/8 agonist like R848) and negative (vehicle control) in your experiments.
-
Issue 3: Difficulty in Characterizing Downstream Signaling
Question: I am trying to confirm the mechanism of action of a derivative of this compound, but my signaling pathway analysis is unclear.
Answer: Characterizing the signaling pathway of a novel compound requires a systematic approach.
Troubleshooting Steps:
-
Confirm Target Engagement: Before investigating downstream signaling, confirm that your compound is interacting with the intended target (e.g., TLR7 or TLR8). This can be done using reporter cell lines that express the specific receptor and a reporter gene (e.g., SEAP) under the control of a downstream transcription factor like NF-κB.
-
Optimize Time Course and Dose-Response: The kinetics of signaling pathway activation can vary. Perform a time-course experiment to identify the optimal time point for observing the phosphorylation of key signaling proteins (e.g., IRAKs, IKKs, MAPKs) or the expression of downstream target genes. A dose-response experiment will help determine the optimal concentration range for your compound.
-
Use Specific Inhibitors: To confirm the involvement of a specific pathway, use well-characterized inhibitors of key signaling molecules (e.g., an IKK inhibitor to block NF-κB activation).
Quantitative Data
Due to the limited availability of direct experimental data for this compound, the following table provides estimated physicochemical properties and biological activity data for structurally related imidazoquinoline compounds. This information should be used as a guide for experimental design.
Table 1: Physicochemical and Biological Properties of Related Imidazoquinolines
| Property | 2-Methyl-1H-imidazo[4,5-h]quinoline (Analog) | Imiquimod (4-amino derivative) | R848 (Resiquimod) (4-amino derivative) |
| Molecular Formula | C₁₂H₉N₃ | C₁₄H₁₆N₄ | C₁₇H₂₂N₄O₂ |
| Molecular Weight ( g/mol ) | 195.22 | 240.30 | 314.40 |
| Predicted logP | 2.5 - 3.5[6] | 2.7 | 2.1 |
| Aqueous Solubility | Low[6] | Poorly soluble | Slightly soluble |
| Solubility in Organics | Soluble in polar organic solvents[6] | Soluble in DMSO, methanol, ethanol[7] | Soluble in DMSO, ethanol |
| Primary Biological Target | Not well characterized | TLR7 agonist[1] | TLR7/8 agonist[1][2] |
| Reported EC₅₀ (hTLR7) | N/A | ~1 µM | ~0.1 µM |
| Reported EC₅₀ (hTLR8) | N/A | >30 µM | ~1 µM |
Note: The data presented are approximations compiled from various sources and predictive models for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in biological assays.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
In a chemical fume hood, weigh out the desired amount of this compound.
-
Transfer the weighed compound to a sterile amber vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Before use, thaw the stock solution at room temperature and vortex briefly. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro TLR7/8 Reporter Assay
Objective: To determine if a derivative of this compound can activate human TLR7 or TLR8.
Materials:
-
HEK-Blue™ hTLR7 or hTLR8 reporter cell lines (or similar)
-
Complete growth medium for the reporter cells
-
Test compound stock solution (in DMSO)
-
Positive control (e.g., R848 for TLR7/8)
-
Vehicle control (DMSO)
-
96-well cell culture plates
-
QUANTI-Blue™ Solution (or other appropriate SEAP detection reagent)
-
Spectrophotometer (plate reader)
Procedure:
-
Seed the HEK-Blue™ hTLR7 or hTLR8 cells in a 96-well plate at the recommended density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound, positive control, and vehicle control in complete growth medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Carefully remove the old medium from the cells and add the prepared dilutions to the respective wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for the recommended time (typically 18-24 hours).
-
Following incubation, collect a small aliquot of the cell culture supernatant.
-
Add the supernatant to a new 96-well plate containing the SEAP detection reagent (e.g., QUANTI-Blue™ Solution).
-
Incubate the plate at 37°C for the recommended time (typically 1-3 hours).
-
Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm for QUANTI-Blue™) using a plate reader.
-
Analyze the data by plotting the absorbance against the compound concentration and determine the EC₅₀ value.
Visualizations
Caption: A typical experimental workflow for screening imidazoquinoline derivatives.
Caption: Simplified signaling pathway for TLR7/8 activation by imidazoquinolines.
References
- 1. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 5. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline, a potent small molecule agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). The following resources are designed to help you minimize off-target effects and troubleshoot common issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-targets of this compound?
A1: The primary molecular targets of this compound are Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). These receptors are involved in the innate immune response and their activation leads to the production of various pro-inflammatory cytokines and chemokines.
Q2: What are the potential off-target effects of this compound?
A2: While specific off-target screening data for this compound is not extensively available in public literature, the imidazoquinoline scaffold has been reported to interact with other cellular targets. Potential off-target effects could include, but are not limited to, interactions with other receptors, enzymes, or ion channels. It is crucial for researchers to empirically determine the off-target profile in their experimental system.
Q3: How can I minimize off-target effects in my experiments?
A3: Minimizing off-target effects is critical for obtaining reliable and interpretable data. Key strategies include:
-
Dose-Response Analysis: Use the lowest effective concentration of the compound that elicits the desired on-target effect. A comprehensive dose-response curve will help identify the optimal concentration range.
-
Use of Control Compounds: Include structurally related but inactive control compounds to differentiate specific on-target effects from non-specific or off-target effects.
-
Orthogonal Assays: Confirm key findings using multiple, independent assay formats that measure different downstream events of the target pathway.
-
Off-Target Profiling: If significant off-target effects are suspected, consider performing broader profiling against panels of common off-target classes, such as kinases or G-protein coupled receptors (GPCRs).
Q4: I am observing high cell toxicity in my experiments. What could be the cause?
A4: High cytotoxicity can be a result of on-target or off-target effects, or it could be related to the experimental conditions. Consider the following:
-
Compound Concentration: High concentrations of the compound may induce cytotoxicity. Perform a dose-response analysis to determine the cytotoxic threshold.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically below 0.5%).
-
On-Target Immune Activation: Excessive activation of TLR7/8 can lead to a robust inflammatory response that may result in cell death in certain cell types.
-
Off-Target Effects: The compound may be interacting with other cellular targets that regulate cell viability.
Q5: The compound is precipitating in my cell culture medium. How can I improve its solubility?
A5: Poor aqueous solubility is a common issue with small molecule compounds.[1][2] To improve solubility, you can try the following:
-
Optimize Solvent Concentration: While DMSO is a common solvent, high final concentrations can be toxic to cells. Aim for the lowest possible DMSO concentration that maintains compound solubility.
-
Use of Pluronic F-68: This non-ionic surfactant can help to increase the solubility of hydrophobic compounds in aqueous solutions.
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Assess the pH-solubility profile of your compound.[1]
-
Formulation with Excipients: For in vivo studies, formulation with excipients such as cyclodextrins can enhance solubility.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Store the compound as recommended, protected from light and moisture. Prepare fresh stock solutions regularly. |
| Incorrect Concentration | Verify the concentration of your stock solution. Perform a dose-response experiment to ensure you are using an effective concentration. |
| Low TLR7/8 Expression in Cells | Confirm the expression of TLR7 and TLR8 in your cell line or primary cells using qPCR or flow cytometry. |
| Assay Interference | The compound may interfere with the assay readout (e.g., luciferase reporter). Run appropriate controls, such as a cell-free assay, to test for direct inhibition of the reporter enzyme.[3][4] |
| Cell Health | Ensure cells are healthy and in the exponential growth phase. High passage numbers can lead to altered cellular responses. |
Issue 2: Unexpected Cytokine Profile
| Possible Cause | Troubleshooting Step |
| Differential TLR7 vs. TLR8 Activation | The observed cytokine profile is a result of the combined activation of TLR7 and TLR8, which can have distinct downstream signaling.[1][5][6] Consider using cell lines that express only TLR7 or TLR8 to dissect the contribution of each receptor. |
| Off-Target Effects | The compound may be activating other signaling pathways that modulate cytokine production. |
| Cell Type-Specific Responses | Different cell types will produce different cytokine profiles in response to TLR stimulation. Ensure you are using the appropriate cell type for your research question.[6] |
| Contamination | Endotoxin (LPS) contamination can lead to TLR4-mediated cytokine production. Use endotoxin-free reagents and test your compound for endotoxin contamination. |
Data Presentation
Table 1: Representative On-Target Activity of Imidazoquinoline Analogs
| Compound | Target(s) | Assay System | EC50 / IC50 | Reference |
| Imiquimod | TLR7/8 | Human PBMCs | ~5 µM (IFN-α induction) | [7] |
| Resiquimod (R848) | TLR7/8 | HEK293/hTLR7 & hTLR8 | hTLR7: ~0.1 µM, hTLR8: ~1 µM | [7] |
| This compound | TLR7/8 | (Not specified) | (Data not available) | - |
Note: This table provides data for related imidazoquinoline compounds to give a general sense of the expected potency. Researchers should determine the EC50/IC50 for this compound in their specific assay system.
Experimental Protocols
Protocol 1: TLR7/8 Reporter Gene Assay
This protocol describes a method to assess the activation of TLR7 and TLR8 using a commercially available reporter cell line, such as HEK-Blue™ hTLR7 or hTLR8 cells (InvivoGen). These cells express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter.
Materials:
-
HEK-Blue™ hTLR7 or hTLR8 cells
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound
-
Positive control (e.g., R848)
-
Vehicle control (e.g., DMSO)
-
96-well plates
Procedure:
-
Cell Plating: Plate HEK-Blue™ cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound, a positive control, and a vehicle control.
-
Cell Treatment: Add the compound dilutions to the cells.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection: Add HEK-Blue™ Detection medium to the wells and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 620-655 nm using a microplate reader.
Protocol 2: Cytokine Profiling in Human PBMCs
This protocol outlines a method to measure cytokine production from human peripheral blood mononuclear cells (PBMCs) upon stimulation with the compound.
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
This compound
-
Positive control (e.g., R848)
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
Cytokine detection assay (e.g., ELISA or multiplex bead array)
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of the test compound, positive control, and vehicle control.
-
Cell Stimulation: Add the compound dilutions to the cells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Measurement: Measure the concentration of desired cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatant using an appropriate immunoassay.
Mandatory Visualization
Caption: Simplified TLR7/8 signaling pathway.
Caption: General experimental workflow for assessing compound activity.
Caption: Logical troubleshooting workflow for inconsistent results.
References
- 1. Frontiers | Unique pathways downstream of TLR-4 and TLR-7 activation: sex-dependent behavioural, cytokine, and metabolic consequences [frontiersin.org]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A specific mechanism for nonspecific activation in reporter-gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toll-like receptor (TLR) 2-9 agonists-induced cytokines and chemokines: I. Comparison with T cell receptor-induced responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazoquinolines: Recent Developments in Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol refinement for reproducible results with 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results with 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its primary application in research?
A1: this compound is a heterocyclic compound belonging to the imidazoquinoline class. It is primarily used as a key intermediate in the synthesis of a variety of substituted imidazoquinolines.[1][2][3] These derivatives are widely investigated as potent agonists of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are crucial in the innate immune response.[4][5][6] Therefore, this compound is fundamental in the development of novel immunomodulatory agents for applications in oncology and antiviral therapies.[4][7]
Q2: What is the mechanism of action for the class of compounds derived from this compound?
A2: Compounds derived from this precursor, such as imiquimod and resiquimod, act as agonists for TLR7 and TLR8.[6] These receptors are located in the endosomes of immune cells like dendritic cells and macrophages. Upon activation, they trigger a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, such as interferons (IFN-α), tumor necrosis factor-alpha (TNF-α), and various interleukins.[4][6][7] This immune activation is the basis for their therapeutic effects.
Q3: Is this compound itself biologically active?
A3: While it serves as a crucial precursor to biologically active molecules, the biological activity of this compound itself is not extensively documented in publicly available literature. Its primary role is as a synthetic intermediate.[1][2] Researchers typically modify the 4-chloro group to introduce other functionalities, such as an amino group, to impart significant TLR7/8 agonist activity.
Experimental Workflow & Protocols
Q4: Where can I find a reliable synthesis protocol for this compound?
A4: A common synthetic route involves the reaction of 2-chloro-N4-(2-methylpropyl)quinoline-3,4-diamine with triethyl orthoformate.[1] The mixture is heated, and the ethanol produced is removed by distillation. The resulting solid is then purified. For a detailed, step-by-step protocol, please refer to the "Experimental Protocols" section of this guide.
Q5: What are the key considerations for handling and storing this compound to ensure its stability and integrity?
A5: Like many chlorinated heterocyclic compounds, it is advisable to store this compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents. It should be kept in a tightly sealed container to prevent moisture ingress. For long-term storage, refrigeration is recommended.
Troubleshooting Guide
Synthesis & Purification
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | Incomplete reaction; Suboptimal reaction temperature; Inefficient removal of ethanol byproduct. | Ensure the reaction goes to completion by monitoring via TLC. Optimize the reaction temperature; a typical temperature is around 145°C.[1] Ensure efficient distillation of ethanol to drive the reaction forward. |
| Product Purity Issues | Presence of unreacted starting materials; Formation of side products. | Optimize the reaction time and temperature to minimize side product formation. Purify the crude product using recrystallization or column chromatography. Use appropriate analytical techniques like NMR and Mass Spectrometry to confirm purity. |
| Difficulty in Product Isolation | Product may be partially soluble in the reaction mixture upon cooling. | After cooling the reaction mixture, filter the solid product. If the product remains in solution, consider concentrating the solution or using an anti-solvent to precipitate the product. |
Biological Assays (for derived active compounds)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Results in TLR Activation Assays | Poor compound solubility; Compound degradation; Variability in cell-based assays. | Prepare fresh stock solutions in an appropriate solvent like DMSO. Ensure complete dissolution before diluting in cell culture media. Store stock solutions at -20°C or -80°C. Use consistent cell passages and densities. Include positive and negative controls in every experiment. |
| High Background Signal in Reporter Assays | Contamination of reagents or cell cultures; Non-specific activation of the reporter gene. | Use sterile techniques and regularly test for mycoplasma contamination. Use a null cell line that does not express the target TLR to check for non-specific effects. |
| Low Signal-to-Noise Ratio | Suboptimal compound concentration; Insufficient incubation time. | Perform a dose-response experiment to determine the optimal concentration range. Optimize the incubation time for the specific cell type and assay. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established synthetic procedures.[1]
Materials:
-
2-chloro-N4-(2-methylpropyl)-3,4-quinolinediamine
-
Triethyl orthoformate
-
4N Hydrochloric acid
-
Sodium hydroxide solution
-
Distilled water
-
Round-bottom flask with distillation setup
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Suspend 2-chloro-N4-(2-methylpropyl)-3,4-quinolinediamine (e.g., 35 g) in triethyl orthoformate (e.g., 52.3 g, 2.5 equivalents) in a round-bottom flask.
-
Heat the suspension to 145°C.
-
Continuously remove the ethanol byproduct via distillation for approximately 10 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid product by filtration.
-
Dissolve the solid in 4N hydrochloric acid (e.g., 100 mL).
-
Add the resulting solution to a solution of sodium hydroxide to precipitate the product.
-
Filter the precipitate and wash it thoroughly with distilled water.
-
Dry the final product, this compound. The expected yield is typically high, around 92%.[1]
Protocol 2: General Protocol for NF-κB Reporter Assay for TLR7/8 Agonism (for derived compounds)
This is a general protocol for assessing the TLR7/8 agonist activity of compounds derived from this compound.
Materials:
-
HEK-Blue™ hTLR7 or hTLR8 reporter cells (or equivalent)
-
HEK-Blue™ Detection medium (or equivalent)
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., R848)
-
96-well plate
-
CO2 incubator
Procedure:
-
Plate the HEK-Blue™ cells in a 96-well plate at the recommended density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound and the positive control in cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the cells and add the prepared compound dilutions.
-
Incubate the plate at 37°C in a CO2 incubator for the recommended time (e.g., 18-24 hours).
-
Add the HEK-Blue™ Detection medium to the wells and incubate for the recommended time to allow for color development.
-
Measure the absorbance at the recommended wavelength (e.g., 620-655 nm) to quantify NF-κB activation.
Data Summary
The following table summarizes the activity of well-known TLR7/8 agonists that are structurally related to derivatives of this compound. This data is provided for comparative purposes to aid in experimental design.
| Compound | Target(s) | EC50 (µM) in hTLR7 Reporter Assay | EC50 (µM) in hTLR8 Reporter Assay | Reference |
| Imiquimod | TLR7 | ~1-5 | >100 | [6] |
| Resiquimod (R848) | TLR7/8 | ~0.1-0.5 | ~1-5 | [6] |
| CL097 | TLR7/8 | ~0.01-0.1 | ~1-4 | [6][8] |
Visualizations
Signaling Pathway
Caption: TLR7/8 signaling pathway initiated by imidazoquinoline agonists.
Experimental Workflow
Caption: Workflow from synthesis to biological evaluation.
References
- 1. This compound | 99010-64-7 [chemicalbook.com]
- 2. 4-Hydroxy -1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline | Benchchem [benchchem.com]
- 3. cphi-online.com [cphi-online.com]
- 4. Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Optimization of 1-Substituted Imidazo[4,5- c]quinoline TLR7 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Characterization of Immune-Stimulating Imidazo[4,5-c]quinoline Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
addressing inconsistencies in 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline bioactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline and related imidazoquinoline compounds. Inconsistencies in bioactivity data can arise from a variety of factors, and this guide aims to help you identify and address potential issues in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing lower-than-expected or no bioactivity with my sample of this compound. What are the potential causes?
A1: Several factors could contribute to a lack of bioactivity. Consider the following troubleshooting steps:
-
Compound Purity and Integrity:
-
Purity: Impurities from synthesis can interfere with the assay or compete with the active compound, leading to reduced or variable activity. It is crucial to use highly purified material (≥95%).[1]
-
Verification: Confirm the identity and purity of your compound using methods like NMR, LC-MS, and elemental analysis.
-
Degradation: Imidazoquinoline compounds can be susceptible to degradation. Ensure proper storage conditions (cool, dry, and dark) and avoid repeated freeze-thaw cycles of stock solutions.
-
-
Solubility Issues:
-
Poor Aqueous Solubility: Like many small molecules, this compound has low aqueous solubility. Precipitation in your assay medium will lead to a lower effective concentration.
-
DMSO Stock: While DMSO is a common solvent, high final concentrations in your assay can be toxic to cells. Aim for a final DMSO concentration of <0.5%.
-
Solubilization Technique: Prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions in your assay medium. Ensure complete dissolution at each step. Sonication may aid in solubilizing the compound.
-
-
Experimental System:
-
Cell Line Choice: The bioactivity of imidazoquinolines is often mediated by Toll-like receptors (TLRs), primarily TLR7 and TLR8. The expression levels of these receptors can vary significantly between different cell lines, leading to varied responses.[2] Use cell lines known to express functional TLR7 and/or TLR8 (e.g., HEK-Blue™ hTLR7 or hTLR8 reporter cells).
-
Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).
-
Q2: My bioactivity results for this compound are inconsistent between experiments. How can I improve reproducibility?
A2: In addition to the factors in Q1, consider these points to enhance reproducibility:
-
Assay Conditions:
-
Standardization: Maintain consistent cell seeding densities, incubation times, and reagent concentrations across all experiments.
-
Plate Layout: Be mindful of "edge effects" in multi-well plates, where wells on the perimeter can experience more evaporation. It is good practice to fill the outer wells with sterile PBS or medium and not use them for experimental samples.
-
Reagent Quality: Use high-quality, validated reagents and kits. Pay attention to the expiration dates and storage conditions of all components.
-
-
Compound Handling:
-
Aliquot Stock Solutions: To avoid degradation from multiple freeze-thaw cycles, prepare single-use aliquots of your stock solution.
-
Accurate Pipetting: Ensure accurate and consistent pipetting, especially when preparing serial dilutions.
-
-
Data Analysis:
-
Appropriate Controls: Always include positive controls (e.g., a well-characterized TLR7/8 agonist like R848) and negative/vehicle controls (e.g., DMSO at the same final concentration as your test compound).
-
Statistical Analysis: Employ appropriate statistical methods to analyze your data and determine the significance of your observations.
-
Q3: How do I know if this compound is acting through TLR7 or TLR8?
A3: To dissect the specific TLR signaling pathway, you can use the following approaches:
-
Reporter Cell Lines: Utilize commercially available reporter cell lines that are engineered to specifically express either human TLR7 or human TLR8, along with a reporter gene (e.g., SEAP or luciferase) under the control of an NF-κB promoter.[3][4][5]
-
Primary Cells: Different immune cells have distinct TLR expression profiles. For instance, plasmacytoid dendritic cells (pDCs) predominantly express TLR7, while monocytes and myeloid dendritic cells (mDCs) have high levels of TLR8.[6] By testing your compound on isolated populations of these cells and measuring downstream readouts (e.g., cytokine production), you can infer TLR specificity.
-
Inhibitors: Use specific inhibitors of TLR7 or TLR8 signaling pathways, if available and validated, to see if the bioactivity of your compound is diminished.
Data Presentation
Consistent reporting of experimental parameters is crucial for addressing bioactivity inconsistencies. Due to the limited publicly available quantitative data for this compound, the following table provides a template for researchers to document their findings, with example data for the well-characterized TLR7/8 agonist R848 (Resiquimod) for reference.
| Parameter | This compound | R848 (Resiquimod) - Example Data |
| Physicochemical Properties | ||
| Molecular Weight | 259.73 g/mol | 314.38 g/mol |
| Purity | Report % | ≥98% |
| Solubility (DMSO) | Report mg/mL | ~10 mg/mL |
| Melting Point | 212.3°C[7] | 215-220°C |
| In Vitro Bioactivity | ||
| Target Receptor(s) | TLR7 and/or TLR8 (to be determined) | TLR7/TLR8 Agonist |
| Assay Type | e.g., NF-κB Reporter Assay | NF-κB Reporter Assay |
| Cell Line | e.g., HEK-Blue™ hTLR7 | HEK-Blue™ hTLR7 |
| EC50 (hTLR7) | Report value (e.g., in µM or ng/mL) | ~0.1 - 1 µM |
| Cell Line | e.g., HEK-Blue™ hTLR8 | HEK-Blue™ hTLR8 |
| EC50 (hTLR8) | Report value (e.g., in µM or ng/mL) | ~1 - 10 µM |
| Downstream Effects | ||
| Assay Type | e.g., Cytokine ELISA | Cytokine ELISA |
| Cell Type | e.g., Human PBMCs | Human PBMCs |
| Cytokine Measured | e.g., IFN-α, TNF-α, IL-6 | IFN-α, TNF-α, IL-6 |
| Effective Concentration | Report concentration range and cytokine levels | Varies depending on cytokine and donor |
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the reaction of 2-chloro-N4-(2-methylpropyl)quinoline-3,4-diamine with triethyl orthoformate.[8]
-
A suspension of 2-chloro-N4-(2-methylpropyl)-3,4-quinolinediamine and triethyl orthoformate (2.5 equivalents) is heated at 145°C for 10 hours, during which ethanol is removed by distillation.[8]
-
The resulting mixture is cooled to room temperature, and the solid is collected by filtration.[8]
-
The solid is dissolved in 4N hydrochloric acid.[8]
-
The resulting solution is added to a sodium hydroxide solution, causing the product to precipitate.[8]
-
The precipitate is filtered and washed with water to yield this compound.[8]
TLR7/8 Activity Assessment using NF-κB Reporter Assay
This protocol is adapted for use with HEK-Blue™ hTLR7 or hTLR8 cells.
-
Cell Seeding: Plate HEK-Blue™ cells in a 96-well plate at a density of ~5 x 10^4 cells/well in 180 µL of HEK-Blue™ Detection medium and incubate for 16-24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in fresh, warm HEK-Blue™ Detection medium.
-
Cell Stimulation: Add 20 µL of the compound dilutions to the appropriate wells. Include a positive control (e.g., R848) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Data Acquisition: Measure the optical density (OD) at 620-655 nm using a microplate reader. The level of secreted embryonic alkaline phosphatase (SEAP) activity is proportional to NF-κB activation.
Signaling Pathway and Experimental Workflow Diagrams
TLR7/8 Signaling Pathway
Imidazoquinolines like this compound are known to activate TLR7 and/or TLR8, which are located in the endosomal compartment. This activation initiates a downstream signaling cascade primarily through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and IRF7, and subsequent production of pro-inflammatory cytokines and type I interferons.
Caption: TLR7/8 signaling cascade initiated by imidazoquinolines.
Experimental Workflow for Troubleshooting Bioactivity Inconsistencies
A systematic approach is essential to pinpoint the source of variability in your experimental results.
References
- 1. Structure-Activity Relationships in Human Toll-like Receptor 7-Active Imidazoquinoline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Decoding the Signaling Mechanism of Toll-Like Receptor 4 Pathways in Wild Type and Knockouts - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MyD88 Pathway → Term [lifestyle.sustainability-directory.com]
- 5. Synthesis, structure-activity relationship studies and evaluation of a TLR 3/8/9 agonist and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Stability of 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline in Solution
This technical support center provides guidance and answers frequently asked questions regarding the stability of 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline in solution. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and analysis of this compound solutions.
Issue: Rapid Degradation of the Compound in Acidic Solution
-
Question: I am observing rapid degradation of my this compound sample in an acidic solution. How can I mitigate this?
-
Answer: Imidazoquinoline compounds are known to be labile at low pH.[1] Strong acidic conditions (pH ≤ 2.0) can lead to rapid degradation.[1] It is advisable to conduct experiments at a higher pH or use a milder acidic stressor. For some related imidazoquinolines, stability has been observed in the pH range of 5.5-9.0.[1][2]
Issue: Inconsistent Degradation Rates Between Experiments
-
Question: My degradation study results for this compound are not reproducible. What could be the cause?
-
Answer: The solvent system can significantly influence degradation kinetics.[1] Ensure that the solvent composition is consistent across all experiments. For example, the degradation of a similar compound, N-NO-IQ, in acetonitrile with 0.1 N HCl is much faster than in dimethyl sulfoxide (DMSO) with 0.1 N HCl.[1][2]
Issue: Formation of Unexpected Degradation Products
-
Question: I am detecting unexpected peaks in my chromatogram during a stability study. What could be their origin?
-
Answer: The presence of nucleophiles or other reactive species in the solution can lead to the formation of unexpected degradation products.[1] Additionally, the degradation pathways of imidazoquinolines are highly dependent on the specific conditions (e.g., pH, solvent, presence of oxygen).[1][2] It is crucial to control the experimental conditions and consider the possibility of multiple degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the typical conditions that can cause the degradation of this compound?
A1: Based on the behavior of structurally related imidazoquinoline compounds, the following conditions can potentially cause degradation:
-
Acidic pH: Strong acidic conditions are known to cause rapid degradation of the imidazoquinoline scaffold.[1]
-
Oxidation: The presence of oxidizing agents can lead to the formation of degradation products.[1]
-
Photolysis: Exposure to light, particularly UV light, may induce photodegradation.[1]
-
Thermal Stress: Elevated temperatures can cause thermal decomposition.[1]
Q2: What is a forced degradation study and why is it important?
A2: A forced degradation study, also known as stress testing, involves intentionally degrading a drug substance under conditions more severe than accelerated stability studies.[1][3] These studies are crucial for:
-
Identifying potential degradation products.[1]
-
Developing and validating stability-indicating analytical methods.[1]
Q3: How can I monitor the degradation of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a commonly used and effective technique to monitor the degradation of imidazoquinoline compounds.[1] A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products.
Q4: Are there any known degradation products for this compound?
A4: Specific degradation products for this compound have not been reported in the available literature. However, studies on other imidazoquinolines under acidic conditions have identified products resulting from hydrolysis, substitution, and other reactions.[1][2] For example, the chloro-substituent at the 4-position could potentially be hydrolyzed to a hydroxyl group, forming 4-Hydroxy-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline.[5]
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies. The specific concentrations, temperatures, and durations should be optimized for this compound.
Preparation of Stock Solution:
Prepare a stock solution of this compound in a suitable solvent such as methanol, acetonitrile, or DMSO at a known concentration (e.g., 1 mg/mL).[1]
Acid and Base Hydrolysis:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.[1]
-
Base Hydrolysis: To a separate aliquot of the stock solution, add an equal volume of 0.1 N NaOH.[1]
-
Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period, taking samples at various time points (e.g., 2, 4, 8, 24 hours).[1]
-
At each time point, withdraw a sample, neutralize it (with NaOH for the acid hydrolysis and HCl for the base hydrolysis), and dilute with the mobile phase to the target concentration for HPLC analysis.[1]
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂).[1]
-
Incubate the solution at room temperature for a defined period, collecting samples at various time points for HPLC analysis.[1]
Thermal Degradation:
-
Place a solid sample of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).[1]
-
At various time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.[1]
-
Alternatively, a solution of the compound can be subjected to thermal stress.[1]
Photodegradation:
-
Expose a solution of the compound to a light source that provides both UV and visible light in a photostability chamber.[1]
-
A control sample should be protected from light.
-
Analyze samples at various time points by HPLC.
Table 1: Summary of Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 N HCl | Room Temperature / 60°C | Up to 24 hours |
| Base Hydrolysis | 0.1 N NaOH | Room Temperature / 60°C | Up to 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours |
| Thermal (Dry) | Oven | 80°C | Up to 7 days |
| Thermal (Solution) | Solution in oven | 60°C | Up to 24 hours |
| Photodegradation | Photostability Chamber | Room Temperature | As per ICH Q1B |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Hypothetical degradation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. 4-Hydroxy -1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline | Benchchem [benchchem.com]
how to avoid precipitation of 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the precipitation of 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline in experimental media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
While specific solubility data for this compound is not extensively published, its structural similarity to other imidazoquinoline compounds, such as imiquimod, suggests it is a weakly basic compound with poor aqueous solubility at neutral and alkaline pH.[1][2][3] Its solubility is expected to increase significantly in acidic conditions due to the protonation of the quinoline and imidazole nitrogen atoms. The synthesis of this compound involves dissolving it in hydrochloric acid and precipitating it with a base, which strongly supports its pH-dependent solubility.[4]
Q2: What is the recommended solvent for preparing a stock solution?
For creating a high-concentration stock solution, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common and effective choice for dissolving a wide array of organic molecules, including those with low aqueous solubility.[5] It is crucial to use a high-purity, anhydrous grade of DMSO to ensure complete dissolution and prevent moisture-induced precipitation.
Q3: Why does my compound precipitate when I dilute the DMSO stock solution into my aqueous cell culture medium or buffer?
This phenomenon, often called "solvent shock," is the primary reason for precipitation. When a concentrated DMSO stock solution is rapidly diluted into an aqueous medium, the compound is suddenly transferred to a solvent system where it is poorly soluble. This abrupt change in solvent polarity can cause the compound to crash out of solution.
Q4: Are there advanced formulation strategies to improve the solubility of this compound in aqueous media?
Yes, for challenging applications requiring higher concentrations in aqueous media, several advanced formulation strategies can be employed. These are often used in drug development to enhance the bioavailability of poorly soluble compounds.[6][7] Options include:
-
Cyclodextrins: These can form inclusion complexes with the hydrophobic compound, increasing its apparent solubility in water.[6]
-
Co-solvents: Including a small percentage of a co-solvent like polyethylene glycol (PEG) in the final aqueous solution can improve solubility.
-
Micellar Solubilization: Using surfactants (e.g., TPGS, Polysorbate 80) above their critical micelle concentration can encapsulate the compound within micelles, increasing its solubility.[1][8][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter with the precipitation of this compound.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon initial dilution of stock solution into aqueous buffer. | Solvent shock due to a rapid change in solvent polarity. | - Decrease the dilution factor by making an intermediate dilution in a solvent mixture with a higher organic content before the final dilution. - Add the stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. - Gently warm the aqueous buffer (if the compound's stability permits) before adding the stock solution. |
| Precipitation observed after storing the working solution, especially at 4°C. | The compound has low kinetic solubility and is reaching its lower thermodynamic solubility limit over time. Lower temperatures can also decrease solubility. | - Prepare fresh working solutions immediately before each experiment. - If storage is necessary, try storing at room temperature (if the compound is stable) or consider adding a stabilizing agent or a higher percentage of a co-solvent. - Filter the solution before use to remove any precipitate. |
| Precipitation is observed only in specific wells of a multi-well plate. | Inconsistent mixing or evaporation. | - Ensure thorough mixing in each well after adding the compound. - Use sealed plates or a humidified incubator to minimize evaporation. |
| Precipitation occurs in complex media (e.g., containing high concentrations of proteins or salts). | Interaction with media components is reducing solubility. | - Test the solubility of the compound in a simpler buffer (e.g., PBS) first to establish a baseline. - Consider using serum-free or low-serum media for the initial dissolution before adding serum, if your experiment allows. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (MW: 259.74 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated scale
-
Microcentrifuge tubes
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh out 2.6 mg of the compound and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of a Working Solution in Aqueous Media
This protocol provides a method for diluting the DMSO stock solution into an aqueous buffer or cell culture medium while minimizing precipitation.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Target aqueous medium (e.g., PBS, cell culture medium)
-
Vortex mixer
-
Sterile tubes
Procedure:
-
Warm the target aqueous medium to the temperature of your planned experiment (e.g., 37°C for cell culture).
-
Add the required volume of the aqueous medium to a sterile tube.
-
While vigorously vortexing the aqueous medium, add the required volume of the stock solution dropwise. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of the medium.
-
Continue to vortex for an additional 30 seconds to ensure thorough mixing.
-
Use the freshly prepared working solution immediately.
Note: It is crucial to maintain the final DMSO concentration in your experimental setup below a level that is non-toxic to your cells, typically less than 0.5%.
Visualizations
Caption: Workflow for preparing stock and working solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 99010-64-7 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Enhanced Skin Permeation and Retention of Imiquimod Loaded in β-Cyclodextrin Nanosponge Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Characterization of Immune-Stimulating Imidazo[4,5-c]quinoline Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement of Imiquimod Solubilization and Skin Retention via TPGS Micelles: Exploiting the Co-Solubilizing Effect of Oleic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Delivery of 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline (Imiquimod) to Target Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the delivery of 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline, a potent Toll-like receptor 7 (TLR7) agonist also known as Imiquimod (IMQ), to target cells.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering Imiquimod to target cells?
A1: The primary challenges associated with the delivery of Imiquimod stem from its physicochemical properties and the complexities of biological systems. Key issues include:
-
Poor Aqueous Solubility: Imiquimod has very low solubility in water, making it difficult to formulate in aqueous-based delivery systems and limiting its bioavailability.[1][2][3][4]
-
Limited Skin Penetration: When applied topically, the stratum corneum, the outermost layer of the skin, acts as a significant barrier, hindering the penetration of Imiquimod to target cells in the deeper skin layers.[5][6][7]
-
Systemic Toxicity: Systemic administration of TLR7 agonists like Imiquimod can lead to widespread immune activation, resulting in adverse side effects and systemic toxicity.[8][9][10]
-
Off-Target Effects: Lack of specific targeting can lead to the activation of immune cells in non-target tissues, potentially causing unwanted inflammation and side effects.[10][11]
-
Formulation Instability: Imiquimod formulations can be prone to physical and chemical instability, which can affect their efficacy and shelf-life.[12]
Q2: What are the most promising strategies to improve Imiquimod delivery?
A2: Several advanced drug delivery strategies are being explored to overcome the challenges of Imiquimod delivery:
-
Nanoformulations: Encapsulating Imiquimod in nanoparticles such as liposomes, lipid nanocapsules, nanoemulsions, and nanostructured lipid carriers (NLCs) can enhance its solubility, stability, and cellular uptake.[1][2][7][13][14]
-
Microneedle Arrays: These devices create microscopic channels in the skin, bypassing the stratum corneum and facilitating the direct delivery of Imiquimod to the epidermis and dermis.[5][6]
-
Antibody-Drug Conjugates (ADCs): By linking Imiquimod to an antibody that specifically targets a protein on the surface of cancer cells, ADCs can deliver the drug directly to the tumor site, increasing efficacy and reducing systemic exposure.[10][11][15][16][17]
-
Advanced Topical Formulations: The development of microemulsions and optimized gel formulations can improve the solubilization of Imiquimod and its retention within the skin.[3][4][18][19]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency or Drug Loading in Nanoparticle Formulations
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Poor solubility of Imiquimod in the lipid/polymer matrix. | - Screen different lipids or polymers to find one with higher Imiquimod solubility. Oleic acid has been shown to have high solubility for Imiquimod.[3][4][7] - Incorporate a co-solvent during the formulation process to improve drug solubility. |
| Suboptimal formulation parameters (e.g., drug-to-carrier ratio, surfactant concentration). | - Systematically vary the drug-to-lipid/polymer ratio to find the optimal loading capacity. - Optimize the type and concentration of surfactant to enhance drug solubilization and nanoparticle stability. |
| Drug precipitation during the formulation process. | - Modify the preparation method. For instance, in emulsion-based methods, ensure the drug is fully dissolved in the oil phase before emulsification. - Control the temperature during formulation to prevent drug crystallization. |
| Inaccurate measurement of encapsulated drug. | - Use a validated analytical method (e.g., HPLC) to accurately quantify the amount of encapsulated Imiquimod. - Ensure complete separation of free drug from the nanoparticles before quantification. |
Issue 2: Poor In Vitro/Ex Vivo Skin Permeation of Topical Formulations
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Formulation is not effectively overcoming the stratum corneum barrier. | - Incorporate permeation enhancers into the formulation.[2] - Consider using a nanocarrier system (e.g., NLCs, nanoemulsions) known to improve skin penetration.[1][7] - Explore the use of microneedle arrays for enhanced delivery.[5][6] |
| Imiquimod is retained in the upper layers of the skin. | - Modify the formulation to alter the partitioning of the drug into the deeper skin layers. The choice of vehicle can significantly influence drug deposition.[4][18] |
| Inaccurate assessment of skin permeation. | - Use standardized and validated ex vivo skin permeation models (e.g., Franz diffusion cells) with appropriate skin types (e.g., porcine or human skin). - Ensure proper experimental setup, including receptor phase composition and sampling time points. |
Issue 3: High Cytotoxicity to Non-Target Cells or Systemic Toxicity in In Vivo Models
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Lack of targeted delivery. | - Develop a targeted delivery system, such as antibody-drug conjugates (ADCs), to direct Imiquimod to the desired cells or tissues.[10][11][15] - For topical delivery, optimize the formulation to maximize skin retention and minimize systemic absorption.[18] |
| High dose of Imiquimod. | - Determine the minimum effective dose through dose-response studies. - Encapsulation in nanoparticles can sometimes allow for a reduction in the required dose while maintaining efficacy.[13] |
| "Burst release" of the drug from the delivery system. | - Modify the formulation to achieve a more controlled and sustained release of Imiquimod. This can be achieved by altering the composition and structure of the nanocarrier. |
Data Presentation
Table 1: Comparison of Different Imiquimod Nanoformulations for Dermal Delivery
| Formulation Type | Particle Size (nm) | Drug Loading (% w/w) | Skin Accumulation (µg/g) | Reference |
| Liposomes | ~40 | 0.03 | - | [1][2] |
| Lipid Nanocapsules | ~40 | 0.08 | - | [1][2] |
| Nanocrystals | ~200 | ≥ 2 | - | [1][2] |
| Nanoemulsion | ~200 | ≥ 2 | 129 | [1][2] |
| Commercial Cream (5%) | - | 5 | 34 | [1][2] |
| Ultradeformable Archaeosomes (UDA-IMQ) | 216 | 6.1 | - | [14] |
| Ultradeformable Liposomes (UDL-IMQ) | 371 | 3.1 | - | [14] |
| Nanostructured Lipid Carriers (NLCs) | 75.6 | - | - | [7][20] |
Table 2: Ex Vivo Skin Deposition of Imiquimod from NLC Patch vs. Commercial Cream
| Formulation | Dermis Deposition (µg/cm²) | Receptor Chamber (µg/cm²) | Reference |
| IMQ-NLC Patch | 3.3 ± 0.9 | 12.3 ± 2.2 | [20] |
| Commercial Cream | 1.0 ± 0.8 | 1.5 ± 0.5 | [20] |
Experimental Protocols
1. Preparation of Imiquimod-Loaded Nanostructured Lipid Carriers (NLCs)
Methodology based on hot melt homogenization followed by ultrasonication.[7]
-
Lipid Phase Preparation: Melt the solid lipid (e.g., stearyl alcohol) at a temperature above its melting point (e.g., 75°C).
-
Drug Dissolution: Dissolve Imiquimod in the melted solid lipid and the liquid lipid (e.g., oleic acid) under continuous stirring to form the oil phase.
-
Aqueous Phase Preparation: Disperse the surfactant(s) (e.g., Tween® 80 and Gelucire® 50/13) in water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot oil phase under high-speed homogenization to form a coarse emulsion.
-
Ultrasonication: Subject the coarse emulsion to high-power ultrasonication to reduce the particle size and form the NLC dispersion.
-
Cooling: Allow the nanoemulsion to cool down to room temperature while stirring to solidify the lipid matrix and form the NLCs.
2. Ex Vivo Skin Permeation Study using Franz Diffusion Cells
A standard method to evaluate the dermal and transdermal delivery of topical formulations.
-
Skin Preparation: Use excised human or animal (e.g., porcine) skin. Remove subcutaneous fat and hair.
-
Cell Setup: Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.
-
Receptor Fluid: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions). Maintain the temperature at 32°C and stir continuously.
-
Formulation Application: Apply a known amount of the Imiquimod formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals, collect samples from the receptor fluid for analysis of permeated Imiquimod. Replace the collected volume with fresh receptor fluid.
-
Skin Analysis: At the end of the experiment, dismount the skin, separate the epidermis and dermis, and extract the Imiquimod from each layer to determine drug retention.
-
Quantification: Analyze the concentration of Imiquimod in the collected samples and skin extracts using a validated analytical method like HPLC.[3]
3. In Vitro Cellular Uptake Assay by Flow Cytometry
To quantify the internalization of fluorescently labeled Imiquimod or nanocarriers into target cells.
-
Cell Culture: Culture the target cells (e.g., immune cells or cancer cells) to the desired confluency.
-
Labeling: Label the Imiquimod or the delivery vehicle with a fluorescent dye.
-
Incubation: Treat the cells with the fluorescently labeled formulation at various concentrations and for different time periods. Include appropriate controls (e.g., untreated cells, cells treated with the free dye).
-
Washing: After incubation, wash the cells with cold PBS to remove any non-internalized formulation.
-
Cell Detachment: Detach the cells from the culture plate using a suitable method (e.g., trypsinization).
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the fluorescence intensity per cell, which corresponds to the amount of cellular uptake.
Visualizations
Caption: Imiquimod activates TLR7 signaling, leading to an immune response.
Caption: A logical workflow for the development of targeted Imiquimod delivery systems.
Caption: A decision tree for troubleshooting poor targeting of Imiquimod formulations.
References
- 1. Nanoformulations for dermal delivery of imiquimod: The race of "soft" against "hard" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Improvement of Imiquimod Solubilization and Skin Retention via TPGS Micelles: Exploiting the Co-Solubilizing Effect of Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunomodulator loaded microneedle arrays for targeted intradermal drug delivery to skin tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunomodulator loaded microneedle arrays for targeted intradermal drug delivery to skin tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Optimization of Imiquimod-Loaded Nanostructured Lipid Carriers Using a Hybrid Design of Experiments Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Employing Drug Delivery Strategies to Overcome Challenges Using TLR7/8 Agonists for Cancer Immunotherapy | Semantic Scholar [semanticscholar.org]
- 9. Employing Drug Delivery Strategies to Overcome Challenges Using TLR7/8 Agonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 13. mdpi.com [mdpi.com]
- 14. In vitro anti-melanoma activity of imiquimod in ultradeformable nanovesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antibody conjugates for targeted delivery of Toll-like receptor 9 agonist to the tumor tissue | PLOS One [journals.plos.org]
- 16. Antibody-based drug delivery systems for cancer therapy: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and Characterization of Immune-Stimulating Imidazo[4,5-c]quinoline Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phospholipid-Based Microemulsions for Cutaneous Imiquimod Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficacy of Imiquimod-Based Transcutaneous Immunization Using a Nano-Dispersed Emulsion Gel Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
comparing the efficacy of 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline with other TLR agonists
A comprehensive analysis of the immunomodulatory activity of 4-amino-substituted imidazoquinolines, with a focus on Imiquimod and Resiquimod, in comparison to other Toll-like receptor (TLR) agonists.
Introduction
The compound 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline is a key synthetic intermediate in the development of a class of potent immune response modifiers known as imidazoquinoline amines. While direct biological efficacy data for the 4-chloro derivative is limited in publicly available literature, its 4-amino substituted analogs, notably Imiquimod and Resiquimod (R848), are well-characterized Toll-like receptor (TLR) agonists with significant clinical and research applications. This guide provides a detailed comparison of the efficacy of these clinically relevant imidazoquinolines and other TLR agonists, supported by experimental data and detailed protocols to aid researchers and drug development professionals in the field of immunology and immunotherapy.
The primary mechanism of action for Imiquimod and Resiquimod involves the activation of endosomal TLR7 and TLR8, which are key sensors of the innate immune system that recognize single-stranded RNA viruses.[1] This activation triggers downstream signaling cascades, leading to the production of a wide array of cytokines and chemokines, and subsequently, the activation and maturation of various immune cells, bridging the innate and adaptive immune responses.
Comparative Efficacy of TLR Agonists
The efficacy of TLR agonists can be evaluated based on several key parameters, including their potency in activating TLRs, the profile of induced cytokines, and the resulting immune cell activation.
Potency and Selectivity
The potency of TLR agonists is often determined using reporter cell lines, such as HEK-Blue™ cells, which are engineered to express a specific TLR and a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) under the control of an NF-κB-inducible promoter. The half-maximal effective concentration (EC50) is a common metric for comparing the potency of different agonists.
| Agonist | Class | Target(s) | hTLR7 EC50 (µM) | hTLR8 EC50 (µM) | Reference |
| Imiquimod | Imidazoquinoline | TLR7 | Potent | Weak/Inactive | [2] |
| Resiquimod (R848) | Imidazoquinoline | TLR7/8 | 5.12 | - | [3] |
| VTX-294 | - | Selective TLR8 Agonist | ~5.7 | ~0.05 | [3] |
| CL075 | Thiazoloquinoline | TLR8/7 | - | 4.57 | [3] |
Note: EC50 values can vary between studies depending on the specific assay conditions.
Resiquimod is notably more potent than Imiquimod, with the ability to activate both TLR7 and TLR8.[2] This dual agonism results in a broader and more robust immune response compared to the predominantly TLR7-mediated activity of Imiquimod.
Cytokine Induction Profiles
The profile of cytokines induced by a TLR agonist is a critical determinant of its biological effect. The following table summarizes typical cytokine profiles observed after stimulating human peripheral blood mononuclear cells (PBMCs) with different TLR agonists.
| Cytokine | Imiquimod (TLR7 agonist) | Resiquimod (R848) (Dual TLR7/8 agonist) | Selective TLR8 Agonists (e.g., VTX-294) | Reference |
| IFN-α | High | High | Low to Moderate | [3] |
| TNF-α | Moderate | High | Very High (>10-fold vs R848 at 0.1 µM) | [3] |
| IL-1β | Low | Moderate | Very High (>10-fold vs R848 at 0.1 µM) | [3] |
| IL-6 | Moderate | High | High (>5-fold vs R848 at 0.1 µM) | [3] |
| IL-12p40 | Moderate | High | High (>5-fold vs R848 at 0.1 µM) | [3] |
| IL-10 | Low | Moderate | High (>10-fold vs R848 at 0.1 µM) | [3] |
Dual TLR7/8 agonists like Resiquimod induce a broad immune response characterized by both type I interferons (IFN-α) from plasmacytoid dendritic cells (pDCs) via TLR7 activation, and pro-inflammatory cytokines from myeloid cells through TLR8 activation.[3] In contrast, selective TLR8 agonists focus the immune response on myeloid cell activation, leading to a Th1-polarizing response with high induction of TNF-α and IL-12.[3]
Signaling Pathways
The activation of TLR7 and TLR8 by imidazoquinoline agonists initiates a signaling cascade that is largely dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.
Caption: Simplified TLR7/8 signaling pathway.
Experimental Protocols
In Vitro Assessment of TLR Agonist Activity
1. HEK-Blue™ TLR Reporter Gene Assay
This assay quantifies the activation of the NF-κB pathway downstream of TLR7 or TLR8.
-
Cell Culture: Maintain HEK-Blue™ hTLR7 or hTLR8 cells according to the manufacturer's instructions.
-
Cell Stimulation:
-
Prepare serial dilutions of the TLR agonist (e.g., starting from 10 µM with 1:3 dilutions).
-
Add 20 µL of each dilution, vehicle control, and a positive control (e.g., R848) to a 96-well plate.
-
Add 180 µL of the cell suspension (approximately 50,000 cells) to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.[4]
-
-
SEAP Detection:
-
Prepare HEK-Blue™ Detection medium according to the manufacturer's protocol.
-
Transfer 40 µL of the cell culture supernatant from each well of the stimulation plate to a new 96-well flat-bottom plate.
-
Add 160 µL of HEK-Blue™ Detection medium to each well.
-
Incubate at 37°C for 1-4 hours and measure the optical density (OD) at 620-655 nm.
-
-
Data Analysis: Calculate EC50 values by plotting the OD values against the log of the agonist concentration and fitting to a four-parameter logistic curve.
2. Cytokine Profiling in Human PBMCs
This assay measures the production of various cytokines from primary human immune cells.
-
PBMC Isolation: Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.[4]
-
Cell Stimulation:
-
Adjust the PBMC density to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add 100 µL of the PBMC suspension (100,000 cells) to each well of a 96-well round-bottom plate.
-
Add 100 µL of 2x concentrated serial dilutions of the TLR agonist, a positive control (e.g., R848), and a vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.[4]
-
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet the cells and carefully collect the supernatant.[4]
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-12, IFN-α) in the supernatants using ELISA or a multiplex bead array assay (e.g., Luminex) according to the manufacturer's instructions.[4]
Caption: General experimental workflow for in vitro testing of TLR agonists.
Conclusion
While this compound serves as a crucial building block, its 4-amino-substituted derivatives, Imiquimod and Resiquimod, are the biologically active forms that function as potent TLR7 and TLR7/8 agonists, respectively. The choice between a selective TLR7 agonist, a dual TLR7/8 agonist, or a selective TLR8 agonist depends on the desired immunological outcome. Dual TLR7/8 agonists like Resiquimod provide a broad-spectrum immune activation, including a strong type I interferon response, making them suitable for antiviral therapies and certain vaccine adjuvants.[3] In contrast, selective TLR8 agonists may offer a more targeted approach for applications requiring a potent, myeloid-focused, Th1-polarizing response, such as in cancer immunotherapy.[3] The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to effectively evaluate and compare the efficacy of these and other novel TLR agonists in their specific research and development contexts.
References
- 1. Design and Characterization of Immune-Stimulating Imidazo[4,5-c]quinoline Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy -1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline | Benchchem [benchchem.com]
- 4. Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines that induce interferon production - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Cellular Target Engagement of 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies to validate the cellular target engagement of 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline. As a member of the imidazoquinoline class, its primary cellular targets are Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), key components of the innate immune system.[1][2][3] This document outlines experimental approaches to confirm this interaction and compares its activity profile to other well-characterized imidazoquinoline-based TLR agonists.
Introduction to Target Engagement Validation
Confirming that a compound binds to its intended molecular target within a cell is a critical step in drug discovery. For this compound, this involves demonstrating its interaction with TLR7 and/or TLR8, leading to the activation of downstream signaling pathways. The primary methods for validating this engagement involve cell-based reporter assays and the quantification of downstream effector functions, such as cytokine production.
Comparative Analysis of Imidazoquinoline TLR7/8 Agonists
Due to the limited publicly available data specifically for this compound, this guide utilizes data from its close and widely studied structural analogs: Imiquimod, Resiquimod, and Gardiquimod. These compounds provide a robust baseline for comparing the expected activity of novel imidazoquinoline derivatives.
| Compound | Primary Target(s) | Reported EC50 (Human TLR7) | Reported EC50 (Human TLR8) | Key Characteristics |
| Imiquimod | TLR7 | ~2.1 µM[4] | Low to no activity | Selective TLR7 agonist.[5][6] |
| Resiquimod (R848) | TLR7 and TLR8 | ~0.75 µM | ~2.8-3.1 µM[2] | Potent dual TLR7/8 agonist.[3][7][8][9] |
| Gardiquimod | TLR7 | ~2-4 µM[10][11] | Low to no activity at concentrations <10 µM[11] | Selective TLR7 agonist.[11] |
| This compound | Presumed: TLR7/8 | Not publicly available | Not publicly available | Expected to be a TLR7/8 agonist based on its chemical structure. |
Experimental Protocols for Target Engagement Validation
TLR7/8 Reporter Gene Assay
This assay is a primary method for quantifying the activation of TLR7 and TLR8 by a test compound. It utilizes a human embryonic kidney (HEK293) cell line engineered to express human TLR7 or TLR8 and a reporter gene, typically secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB/AP-1-inducible promoter.[12][13]
Experimental Protocol:
-
Cell Culture: Maintain HEK-Blue™ hTLR7 and hTLR8 cells according to the manufacturer's instructions.
-
Cell Seeding: Plate the cells in a 96-well plate at a density of approximately 1.6-5 x 10^5 cells/mL.[14]
-
Compound Treatment: Prepare serial dilutions of this compound and reference compounds (Imiquimod, Resiquimod). Add the compounds to the respective wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.[15]
-
SEAP Detection: Measure the SEAP activity in the supernatant using a detection reagent such as QUANTI-Blue™.
-
Data Analysis: Read the absorbance at 620-655 nm. The absorbance is directly proportional to the level of TLR activation. Calculate EC50 values from the dose-response curves.
References
- 1. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo [frontiersin.org]
- 3. invivogen.com [invivogen.com]
- 4. Imiquimod | TLR-7 agonist | CAS NO.:99011-02-6 | GlpBio [glpbio.cn]
- 5. novusbio.com [novusbio.com]
- 6. invivogen.com [invivogen.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. invivogen.com [invivogen.com]
- 13. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of the Immune Response to Imiquimod and its Precursor, 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline
A Note to the Reader: This guide provides a detailed comparative analysis of the immune-stimulating properties of the well-characterized Toll-like receptor (TLR) 7/8 agonist, Imiquimod, and its synthetic precursor, 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline. It is critical to note that while extensive research has been conducted on Imiquimod, there is a significant lack of publicly available data on the immunological activity of its 4-chloro analog. Consequently, this comparison will present the robust experimental data for Imiquimod and provide a speculative analysis of the 4-chloro compound based on established structure-activity relationships within the imidazoquinoline class of molecules.
Introduction
Imiquimod is a potent immune response modifier approved for the topical treatment of various skin conditions, including genital warts, superficial basal cell carcinoma, and actinic keratosis.[1][2] Its therapeutic effects are primarily attributed to its activity as an agonist of Toll-like receptors 7 and 8 (TLR7 and TLR8), which are key components of the innate immune system.[3][4] Activation of these receptors on immune cells, such as dendritic cells and macrophages, triggers a signaling cascade that results in the production of a wide array of pro-inflammatory cytokines and chemokines.[5][6] This, in turn, leads to the activation of both innate and adaptive immune responses, promoting anti-viral and anti-tumor activity.[1]
This compound is a key intermediate in the synthesis of Imiquimod. Structurally, it differs from Imiquimod only by the substitution at the 4-position of the quinoline ring system—a chloro group instead of an amino group. This seemingly minor structural change is predicted to have a profound impact on the molecule's ability to interact with TLR7 and TLR8 and, consequently, on its immunological activity.
Mechanism of Action: A Tale of Two Substituents
The primary mechanism of action for Imiquimod involves its binding to the TLR7 and TLR8 receptors located in the endosomes of immune cells.[3][4] This binding event initiates a downstream signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and IRF7.[5] The activation of these transcription factors culminates in the production and secretion of a variety of cytokines, most notably Type I interferons (IFN-α), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[6]
Structure-activity relationship (SAR) studies of the imidazoquinoline scaffold have consistently highlighted the critical importance of the 4-amino group for potent TLR7/8 agonistic activity. It is believed that this amino group forms key hydrogen bonds with the receptor, stabilizing the ligand-receptor interaction and initiating the conformational changes necessary for signal transduction.
Given the absence of the 4-amino group and the presence of a chloro group in its place, it is highly probable that this compound is a significantly less potent TLR7/8 agonist than Imiquimod, if it possesses any activity at all. The chloro substituent would drastically alter the electronic and steric properties at this crucial position, likely preventing the necessary interactions with the TLR7/8 binding pocket. Therefore, a substantially diminished or altogether absent immune response is anticipated for the 4-chloro compound compared to Imiquimod.
Data Presentation: Immune Response to Imiquimod
The following tables summarize the quantitative data on the immune response induced by Imiquimod from various in vitro and in vivo studies. Due to the lack of available data, a corresponding column for this compound cannot be populated with experimental values.
Table 1: In Vitro Cytokine Induction by Imiquimod in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | Concentration of Imiquimod | Induced Level | Reference |
| IFN-α | 1-10 µg/mL | Significant Induction | |
| TNF-α | 1-10 µg/mL | Significant Induction | |
| IL-1β | 1-10 µg/mL | Significant Induction | |
| IL-6 | 1-10 µg/mL | Significant Induction | |
| IL-10 | 1-10 µg/mL | Induction | |
| GM-CSF | 1-10 µg/mL | Induction |
Table 2: In Vivo Cytokine Induction in Mice Treated with Imiquimod
| Cytokine | Route of Administration | Induced Serum Level | Reference |
| IFN | Oral | Increased | |
| TNF-α | Oral | Elevated | |
| IL-6 | Oral | Elevated |
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to assess the immunomodulatory activity of compounds like Imiquimod.
In Vitro Cytokine Induction Assay in Human PBMCs
Objective: To determine the ability of a test compound to induce cytokine production in human immune cells.
Methodology:
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend the isolated PBMCs in a suitable culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum and antibiotics) and plate them in 96-well plates at a density of 1 x 10^6 cells/mL.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., Imiquimod) and a vehicle control (e.g., DMSO). Add the compounds to the PBMC cultures and incubate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the culture supernatants.
-
Cytokine Quantification: Measure the concentration of various cytokines (e.g., IFN-α, TNF-α, IL-6) in the supernatants using specific enzyme-linked immunosorbent assays (ELISAs) or multiplex bead-based assays (e.g., Luminex) according to the manufacturer's instructions.
In Vivo Murine Model for Cytokine Induction
Objective: To assess the in vivo immunomodulatory effects of a test compound in a mouse model.
Methodology:
-
Animal Model: Use 6-8 week old female BALB/c or C57BL/6 mice.
-
Compound Administration: Prepare the test compound in a suitable vehicle for the desired route of administration (e.g., oral gavage, topical application, or intraperitoneal injection). Administer the compound to the mice at various doses. A control group should receive the vehicle alone.
-
Sample Collection: At specified time points after administration (e.g., 2, 6, 24 hours), collect blood samples via cardiac puncture or retro-orbital bleeding.
-
Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.
-
Cytokine Analysis: Analyze the serum samples for the presence of various cytokines using ELISA or multiplex assays.
Mandatory Visualization
Caption: Simplified signaling pathway of Imiquimod via TLR7 activation.
Caption: General experimental workflow for comparative immune response analysis.
Conclusion
References
- 1. Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines that induce interferon production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Optimization of 1-Substituted Imidazo[4,5- c]quinoline TLR7 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Characterization of Immune-Stimulating Imidazo[4,5-c]quinoline Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytokine induction by the immunomodulators imiquimod and S-27609 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline Specificity for Toll-like Receptors 7 and 8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor specificity of 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline, an imidazoquinoline derivative, focusing on its activity as an agonist for Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8). Due to the limited publicly available quantitative data for this specific molecule, this guide leverages structure-activity relationship (SAR) data from closely related and well-characterized imidazoquinolines, Imiquimod and Resiquimod, to infer its likely specificity profile.
Introduction to Imidazoquinolines and TLR7/8 Agonism
Imidazoquinolines are a class of synthetic compounds known for their potent immunomodulatory activity, which is primarily mediated through the activation of TLR7 and TLR8.[1][2] These receptors are key components of the innate immune system, recognizing single-stranded RNA viruses and initiating an immune response.[3] Agonism of TLR7 and TLR8 leads to the production of various pro-inflammatory cytokines and type I interferons, making these compounds valuable as antiviral and anticancer agents, as well as vaccine adjuvants.[1][4]
The compound this compound is also known in pharmaceutical contexts as Imiquimod Related Compound C.[5] Its structural similarity to established TLR7/8 agonists suggests it shares this mechanism of action.
Comparative Potency of Imidazoquinoline Agonists
| Compound | Target Receptor(s) | EC50 (µM) for human TLR7 | EC50 (µM) for human TLR8 |
| Imiquimod | TLR7 | ~2.9 - 12.1[6] | Inactive or very low activity[7] |
| Resiquimod (R848) | TLR7 and TLR8 | ~0.1 - 0.6 | ~1.0 - 4.0[2] |
| This compound | TLR7 and TLR8 (presumed) | Data not available | Data not available |
Note: EC50 values can vary between different studies and assay conditions.
Structure-Activity Relationship (SAR) and Predicted Specificity
The specificity and potency of imidazoquinolines are heavily influenced by their chemical structure, particularly the substituents on the imidazoquinoline core. Key structural features that determine TLR7 and TLR8 activity include:
-
C2 Position: The presence and nature of a substituent at the C2 position are critical for potent TLR7 and TLR8 agonism. For instance, Resiquimod, which has an ethoxymethyl group at the C2 position, is a potent dual TLR7/8 agonist.[2] The removal of this group significantly reduces TLR7 activity and abolishes TLR8 activity. Conversely, the addition of a C2-butyl group can restore and even enhance activity for both receptors.[2]
-
N1 Position: The substituent at the N1 position also plays a significant role in determining potency.
-
C4 Position: The 4-amino group is crucial for the activity of many potent imidazoquinoline agonists like Imiquimod and Resiquimod. This compound lacks this 4-amino group, having a chloro-substituent instead. The replacement of the 4-amino group with a chloro group is expected to significantly impact its binding and activation of TLR7 and TLR8.
Based on these SAR principles, it can be inferred that this compound, lacking a substituent at the C2 position and possessing a chloro group instead of an amino group at the C4 position, is likely to be a significantly less potent TLR7 and TLR8 agonist compared to Imiquimod and Resiquimod. Its precise selectivity for TLR7 versus TLR8 is difficult to predict without experimental data.
Potential Off-Target Activities
The imidazoquinoline scaffold has been reported to interact with other receptors besides TLR7 and TLR8. Notably, some imidazoquinoline derivatives have been shown to act as allosteric modulators of adenosine receptors.[8] Furthermore, Imiquimod has been reported to have TLR7/8-independent effects, including the induction of ER stress and Ca2+ influx, and inhibition of phosphodiesterases.[9][10] Therefore, a comprehensive specificity assessment of this compound should also consider potential off-target activities on these and other receptors.
Experimental Protocols for Determining Receptor Specificity
To definitively determine the specificity and potency of this compound, the following experimental protocols are recommended:
HEK-Blue™ TLR7/8 Reporter Assay
This is a widely used cell-based assay to quantify the activation of TLR7 and TLR8 by a test compound.
Principle: HEK293 cells are engineered to express human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is under the control of an NF-κB inducible promoter. Activation of the TLR signaling pathway leads to the expression and secretion of SEAP, which can be colorimetrically quantified.
Methodology:
-
Cell Culture: Maintain HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cells according to the manufacturer's instructions.
-
Assay Preparation: Seed the cells in 96-well plates and allow them to adhere.
-
Compound Treatment: Prepare serial dilutions of this compound and known agonists (Imiquimod, Resiquimod) as positive controls. Add the compounds to the respective wells.
-
Incubation: Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the cell culture supernatant.
-
Measurement: Measure the absorbance at 620-655 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the compound concentration and determine the EC50 value using non-linear regression analysis.
Radioligand Binding Assay
This assay directly measures the binding affinity of a compound to its receptor.
Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a source of the receptor (e.g., cell membranes expressing TLR7 or TLR8) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and its binding affinity (Ki) is calculated.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing human TLR7 or TLR8.
-
Binding Reaction: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., a tritiated or iodinated TLR7/8 agonist) and a range of concentrations of this compound.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Visualizing Signaling and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the TLR7 signaling pathway and a typical experimental workflow for determining receptor specificity.
Caption: Simplified TLR7 signaling cascade upon activation by an agonist.
Caption: Workflow for determining the receptor specificity of a test compound.
Conclusion
Based on the available structure-activity relationship data for the imidazoquinoline class, this compound is predicted to be a Toll-like Receptor 7 and 8 agonist, though likely with significantly lower potency than well-characterized analogs such as Imiquimod and Resiquimod. The absence of a C2 substituent and the presence of a 4-chloro group instead of a 4-amino group are key structural features that are expected to diminish its activity. To confirm its precise specificity and potency, rigorous experimental evaluation using functional and binding assays is essential. Furthermore, a comprehensive assessment should include screening for potential off-target activities to fully characterize its pharmacological profile.
References
- 1. Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Design and Synthesis of Polyphenolic Imidazo[4,5- c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. invivogen.com [invivogen.com]
- 8. The small antitumoral immune response modifier imiquimod interacts with adenosine receptor signaling in a TLR7- and TLR8-independent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imiquimod induces ER stress and Ca(2+) influx independently of TLR7 and TLR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A dual and conflicting role for imiquimod in inflammation: A TLR7 agonist and a cAMP phosphodiesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline Against Industry-Standard TLR7 Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline against established industry-standard Toll-like receptor 7 (TLR7) and TLR7/8 agonists: Imiquimod, Resiquimod, and Gardiquimod. The objective is to offer a clear, data-driven benchmark for researchers evaluating novel immunomodulatory compounds within the imidazoquinoline class.
Executive Summary
Extensive literature review reveals no publicly available experimental data on the biological activity of this compound as a TLR7 or TLR8 agonist. Structure-activity relationship (SAR) studies of the imidazo[4,5-c]quinoline scaffold strongly indicate that the 4-amino group is critical for potent TLR7 agonism. The presence of a chloro group at the 4-position, as in the subject compound, is commonly a feature of synthetic intermediates and is predicted to result in a significant loss of or complete lack of TLR7/8 agonist activity.
This guide, therefore, focuses on providing a detailed benchmark of the performance of well-characterized, industry-standard TLR7 agonists to serve as a reference for the evaluation of new chemical entities.
Mechanism of Action: TLR7 Agonism
Imidazoquinoline compounds exert their immunomodulatory effects by activating Toll-like receptor 7 (TLR7) and, in some cases, Toll-like receptor 8 (TLR8). These receptors are located in the endosomes of immune cells, such as dendritic cells and macrophages. Upon activation, they trigger a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB and IRF7. This, in turn, results in the production of pro-inflammatory cytokines, including Type I interferons (IFN-α) and tumor necrosis factor-alpha (TNF-α), which are crucial for initiating innate and adaptive immune responses.[1]
Signaling Pathway Diagram
Caption: TLR7 signaling pathway initiated by an imidazoquinoline agonist.
Performance Benchmarking of Industry-Standard TLR7 Agonists
The following table summarizes the in vitro activity of Imiquimod, Resiquimod, and Gardiquimod. These compounds are widely used as benchmarks in the development of new TLR7-targeting immunomodulators.
| Compound | Target(s) | HEK293-hTLR7 EC50 (µM) | HEK293-hTLR8 EC50 (µM) | Key Features |
| Imiquimod (R837) | TLR7 | ~7.9 | > 30 | Selective TLR7 agonist, FDA-approved for topical use. |
| Resiquimod (R848) | TLR7/8 | ~0.6 | ~6.8 | Potent dual TLR7 and TLR8 agonist. |
| Gardiquimod | TLR7 | ~0.4 | > 30 | Potent and selective TLR7 agonist. |
EC50 values can vary depending on the specific assay conditions and cell lines used. The values presented are representative figures from published literature.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of TLR agonist activity. Below are standard protocols for key in vitro assays.
TLR7/8 Activity Assessment in HEK-Blue™ Cells
This assay utilizes HEK293 cells stably transfected with a human TLR7 or TLR8 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Experimental Workflow Diagram
Caption: Workflow for TLR7/8 activity assay using HEK-Blue™ cells.
Methodology:
-
Cell Culture: Maintain HEK-Blue™ hTLR7 and hTLR8 cells (InvivoGen) in DMEM supplemented with 10% heat-inactivated fetal bovine serum, 100 µg/mL Normocin™, and appropriate selection antibiotics (e.g., Zeocin™ and Blasticidin).
-
Cell Seeding: Plate cells at a density of ~5 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.
-
Compound Stimulation: Prepare serial dilutions of the test compounds and reference agonists in cell culture medium. Add the diluted compounds to the cells.
-
Incubation: Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection: Add QUANTI-Blue™ Solution (InvivoGen) to each well and incubate at 37°C for 1-3 hours.
-
Data Acquisition: Measure the optical density (OD) at 620-655 nm using a microplate reader.
-
Data Analysis: Determine the EC50 values by plotting the dose-response curves using appropriate software (e.g., GraphPad Prism).
Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the ability of a compound to induce the secretion of key cytokines, such as IFN-α and TNF-α, from primary human immune cells.
Experimental Workflow Diagram
Caption: Workflow for cytokine induction assay in human PBMCs.
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human blood from healthy donors using Ficoll-Paque™ density gradient centrifugation.
-
Cell Plating: Resuspend the isolated PBMCs in complete RPMI-1640 medium and plate them at a density of 1 x 10^6 cells/mL in 96-well plates.
-
Compound Stimulation: Add the test compounds at various concentrations to the plated PBMCs.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of IFN-α and TNF-α in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the compound concentration to determine the dose-dependent effect.
Conclusion
While this compound is a structurally related analogue to known TLR7 agonists, the critical absence of a 4-amino group strongly suggests it will lack significant TLR7/8 agonist activity. This guide provides the necessary benchmarks and experimental protocols for researchers to evaluate the potential of this and other novel imidazoquinoline derivatives. For a compound to be considered a potent TLR7 agonist, its activity should be comparable to or exceed that of the industry-standard compounds presented herein. Future studies on this compound should focus on direct experimental validation of its TLR7/8 activity to confirm the predictions based on established structure-activity relationships.
References
A Head-to-Head Comparison of 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline Derivatives as Toll-like Receptor 7/8 Agonists
For Researchers, Scientists, and Drug Development Professionals
The 1H-imidazo[4,5-c]quinoline scaffold is a cornerstone in the development of immunomodulatory agents, primarily through its agonistic activity on Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). The parent compound for many of these derivatives, 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline, serves as a key intermediate in the synthesis of potent immune response modifiers. This guide provides a head-to-head comparison of various derivatives, focusing on their structure-activity relationships (SAR), potency, and selectivity for TLR7 and TLR8, supported by available experimental data.
Introduction to Imidazoquinoline Derivatives as TLR Agonists
Imidazoquinoline derivatives are synthetic small molecules that activate the innate immune system by binding to TLR7 and TLR8, which are endosomal pattern recognition receptors.[1] This activation triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and chemokines, and the maturation of antigen-presenting cells (APCs).[2] This potent immunostimulatory activity has been harnessed for therapeutic applications in virology and oncology.[3] The prototypical imidazoquinoline, Imiquimod, is a selective TLR7 agonist, while Resiquimod (R848) is a potent dual TLR7/8 agonist.[4] The substitution pattern on the imidazoquinoline core profoundly influences the potency and selectivity of these compounds.
Comparative Analysis of Derivative Performance
The biological activity of derivatives of the this compound scaffold is highly dependent on the nature of the substituents at various positions, primarily at the C2, C4, and N1 positions of the imidazoquinoline ring. The isobutyl group at the N1 position is a common feature in many active compounds, including Imiquimod.
C4-Position Modifications
The 4-chloro group is typically replaced with an amino group to confer biological activity. Any substitution on this 4-amino group has been shown to be detrimental to TLR7 activity.[3]
C2-Position Modifications
Substitution at the C2 position plays a crucial role in modulating TLR7 and TLR8 activity. The presence of an alkyl group at this position generally enhances TLR7 activation.[3] For instance, the addition of a C2-butyl group can restore both TLR7 and TLR8 activity in derivatives where it was previously lost.[4]
N1-Position Modifications
The N1-substituent is a key determinant of TLR7 and TLR8 selectivity. While the isobutyl group is common, modifications at this position can fine-tune the agonist profile. Studies have shown that introducing an ethyl-, propyl-, or butylamino group at the N1-position can confer TLR8 selectivity.[1][2] Conversely, extending the aminoalkyl chain length to a pentyl group can elicit high-affinity TLR7 binding.[1][2]
Quantitative Data Summary
The following tables summarize the available quantitative data for various imidazoquinoline derivatives, providing a comparative overview of their performance as TLR7/8 agonists. It is important to note that the data is compiled from different studies and assay conditions may vary.
Table 1: In Vitro Activity of C2-Substituted Imidazoquinoline Derivatives
| Compound/Derivative | C2-Substituent | TLR7 Activity (EC50, µM) | TLR8 Activity (EC50, µM) | Reference |
| Imiquimod Analog | -H | Reduced TLR7 activity | No TLR8 activity | [4] |
| Imiquimod Analog | -Butyl | Restored TLR7/8 activity | Restored TLR7/8 activity | [4] |
Table 2: In Vitro Activity of N1-Substituted Imidazoquinoline Derivatives
| Compound/Derivative | N1-Substituent | TLR7 Activity (EC50, µM) | TLR8 Activity (EC50, µM) | Reference |
| Aminoalkyl Derivative | -Aminoethyl | Low | High | [1][2] |
| Aminoalkyl Derivative | -Aminopropyl | Low | High | [1][2] |
| Aminoalkyl Derivative | -Aminobutyl | Low | High | [1][2] |
| Aminoalkyl Derivative | -Aminopentyl | High | High | [1][2] |
Table 3: Cytokine Induction Profile of Select Imidazoquinoline Derivatives in Human PBMCs
| Compound/Derivative | TLR Selectivity | IL-1β Induction | IL-12 Induction | IFNγ Induction | Reference |
| 4-amino-2-butyl-1-(2-aminoethyl)-7-methoxycarbonyl-1H-imidazo[4,5-c]quinoline | TLR8 selective | High | High | High | [1][2] |
| TLR7 selective agonist | TLR7 | Lower | Lower | Lower | [1][2] |
| Mixed TLR7/8 agonist | TLR7/8 | Intermediate | Intermediate | Intermediate | [1][2] |
Experimental Protocols
HEK-Blue™ TLR7/8 Reporter Gene Assay
This assay is used to determine the TLR7 and TLR8 agonist activity of the synthesized compounds.
Cell Culture:
-
HEK-Blue™ hTLR7 and hTLR8 reporter cells (InvivoGen) are cultured in DMEM supplemented with 10% heat-inactivated fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and the appropriate selection antibiotics (e.g., Blasticidin and Zeocin®).[5]
-
Cells are maintained at 37°C in a 5% CO2 humidified incubator.
Assay Protocol:
-
Seed HEK-Blue™ hTLR7 or hTLR8 cells in a 96-well plate at a density of approximately 2.5 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect the supernatant and measure the activity of secreted embryonic alkaline phosphatase (SEAP) using a colorimetric substrate such as QUANTI-Blue™ (InvivoGen).
-
Read the absorbance at 620-655 nm using a microplate reader.
-
Calculate the EC50 values from the dose-response curves.
Human Peripheral Blood Mononuclear Cell (PBMC) Cytokine Stimulation Assay
This assay measures the ability of the compounds to induce cytokine production in human immune cells.
PBMC Isolation:
-
Isolate PBMCs from fresh human whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with PBS and resuspend in complete RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin.
Assay Protocol:
-
Plate the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate and collect the cell-free supernatant.
-
Measure the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatant using specific ELISA kits or a multiplex bead-based immunoassay (e.g., Luminex).
Signaling Pathway and Experimental Workflow Diagrams
Caption: TLR7/8 Signaling Pathway Activation by Imidazoquinoline Derivatives.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Design and Synthesis of N1-Modified Imidazoquinoline Agonists for Selective Activation of Toll-like Receptors 7 and 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
Independent Verification of 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline and a Comparative Guide to Key Imidazoquinoline Immunomodulators
This guide provides a comparative analysis of two well-characterized and clinically significant imidazoquinoline compounds: Imiquimod and Resiquimod. Both are potent immune response modifiers, and their mechanisms of action and biological effects have been extensively studied and independently verified. This comparison will be valuable for researchers, scientists, and drug development professionals working with this class of molecules.
Comparative Analysis of Imiquimod and Resiquimod
Imiquimod and Resiquimod are structurally related imidazoquinoline amines that function as agonists for Toll-like receptors (TLRs), key components of the innate immune system.[1][2] Their primary mechanism of action involves the activation of TLR7 and, in the case of Resiquimod, also TLR8.[3][4] This activation triggers downstream signaling cascades that lead to the production of various cytokines and the subsequent activation of both innate and adaptive immune responses.[1][5]
Data Presentation: Quantitative Comparison of Imiquimod and Resiquimod
| Feature | Imiquimod | Resiquimod |
| Primary Molecular Target(s) | Toll-like receptor 7 (TLR7)[5][6] | Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8)[3][4][7] |
| Cellular Targets | Plasmacytoid dendritic cells (pDCs), Langerhans cells, macrophages, B-lymphocytes[1][8] | Dendritic cells (myeloid and plasmacytoid), macrophages, monocytes, B-lymphocytes[7][9] |
| Primary Cytokine Induction | Interferon-alpha (IFN-α), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α)[1][5] | Potent inducer of IFN-α, TNF-α, IL-6, and IL-12[7][9] |
| Potency | Less potent than Resiquimod[10] | 10-100 times more potent than Imiquimod[10] |
| Clinical Applications | Approved for the treatment of genital warts, superficial basal cell carcinoma, and actinic keratosis[1][11] | Investigated for use in treating genital herpes and as a vaccine adjuvant[2][7] |
| Other Reported Mechanisms | Upregulation of the Opioid Growth Factor receptor (OGFr) pathway[1][12], induction of apoptosis in tumor cells at high concentrations[5] | Reverses immunosuppression mediated by myeloid-derived suppressor cells (MDSCs)[7] |
Experimental Protocols
In Vitro Cytokine Induction Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is a standard method to assess the immunostimulatory activity of TLR agonists like Imiquimod and Resiquimod by measuring cytokine production.
1. Isolation of PBMCs:
-
Human peripheral blood is collected from healthy donors in heparinized tubes.
-
PBMCs are isolated using Ficoll-Paque density gradient centrifugation.
-
The isolated cells are washed with phosphate-buffered saline (PBS) and resuspended in complete RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
2. Cell Culture and Stimulation:
-
PBMCs are seeded in 96-well plates at a density of 1 x 10^6 cells/mL.
-
The cells are treated with varying concentrations of Imiquimod, Resiquimod, or a vehicle control (e.g., DMSO).
-
The plates are incubated at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
3. Cytokine Measurement:
-
After incubation, the cell culture supernatants are collected.
-
The concentrations of cytokines such as IFN-α, TNF-α, and IL-6 are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
4. Data Analysis:
-
The cytokine concentrations are plotted against the compound concentrations to determine the dose-response relationship.
Mandatory Visualization
Signaling Pathway of Imidazoquinoline TLR7/8 Agonists
Caption: TLR7/8 signaling cascade initiated by imidazoquinolines.
Experimental Workflow for In Vitro Cytokine Induction
Caption: Workflow for assessing in vitro cytokine induction.
References
- 1. Imiquimod - Wikipedia [en.wikipedia.org]
- 2. Resiquimod | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Resiquimod (R-848) | Cell Signaling Technology [cellsignal.com]
- 4. invivogen.com [invivogen.com]
- 5. Rare Cutaneous Side Effects of Imiquimod: A Review on Its Mechanisms, Diagnosis, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imiquimod-induced TLR7 signaling enhances repair of DNA Damage Induced by Ultraviolet Light in bone marrow-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 8. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic TLR agonists reveal functional differences between human TLR7 and TLR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imiquimod - Its role in the treatment of cutaneous malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines that induce interferon production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imiquimod, an immune response modifier, is dependent on the OGF-OGFr signaling pathway | EurekAlert! [eurekalert.org]
evaluating the therapeutic index of 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline compared to similar molecules
A Predictive Evaluation Based on Structural Analogs within the Imidazoquinoline Class
For researchers and drug development professionals exploring novel immunomodulatory agents, the imidazoquinoline scaffold represents a well-established starting point for the activation of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). This guide provides a comparative evaluation of the predicted therapeutic index of 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline. Due to the absence of direct experimental data for this specific molecule in publicly available literature, this analysis is based on a predictive framework derived from the extensive structure-activity relationship (SAR) data of its close and well-characterized analogs, Imiquimod and Resiquimod (R848).
Introduction to Imidazoquinolines
Imidazoquinolines are synthetic small molecules that function as potent agonists of TLR7 and/or TLR8, key receptors in the innate immune system.[1] Activation of these endosomal receptors, primarily expressed in immune cells such as dendritic cells and macrophages, triggers downstream signaling cascades that lead to the production of various pro-inflammatory cytokines and type I interferons.[2][3] This immunomodulatory activity has been successfully harnessed for therapeutic applications, most notably with the FDA-approved drug Imiquimod for topical treatment of skin cancers and genital warts.[4] However, systemic application of imidazoquinolines has been hampered by a narrow therapeutic index, with dose-dependent toxicities being a significant concern.[5]
Comparative Analysis of Structural Analogs
To infer the potential therapeutic profile of this compound, we will compare the known properties of Imiquimod and Resiquimod. These molecules share the core imidazoquinoline structure but differ in substitutions, which significantly impacts their potency and TLR selectivity.
Key Structural Differences:
-
Imiquimod: Features a 1-(2-methylpropyl) (isobutyl) group at the N1 position and a C4-amino group. It is primarily a TLR7 agonist.[4]
-
Resiquimod (R848): Also has a 1-(2-methylpropyl) group at N1 and a C4-amino group, but critically, it has a C2-ethoxymethyl group, which confers potent dual TLR7 and TLR8 agonistic activity.[3][6]
-
This compound: The target molecule shares the N1-isobutyl group with Imiquimod and Resiquimod. However, it possesses a chloro group at the C4 position instead of the critical C4-amino group.
Structure-Activity Relationship (SAR) Insights:
The C4-amino group is widely recognized as being essential for the TLR7/8 agonistic activity of imidazoquinolines.[7][8] Modifications or replacement of this amine typically lead to a significant loss of potency. The presence of a chloro group at the C4 position in the target molecule, instead of an amino group, strongly suggests that it will have significantly reduced or no TLR7/8 agonist activity.
Data Presentation: Comparative Potency of Analog Molecules
The following table summarizes the in vitro potency of Imiquimod and Resiquimod on human TLR7 and TLR8. No data is available for this compound, but based on SAR, its activity is predicted to be negligible.
| Compound | Target | EC50 (µM) | Potency vs. Imiquimod | Reference |
| Imiquimod | hTLR7 | ~3.0 | - | [6] |
| hTLR8 | Inactive | - | [6] | |
| Resiquimod (R848) | hTLR7 | ~0.3 | ~10x | [6] |
| hTLR8 | ~0.3 | - | [6] | |
| This compound | hTLR7 | Predicted Inactive | - | SAR |
| hTLR8 | Predicted Inactive | - | SAR |
EC50 values can vary between different assay systems. The data presented is for comparative purposes.
Predicted Therapeutic Index Evaluation
The therapeutic index (TI) is a ratio that compares the toxic dose of a drug to the dose that produces a therapeutic effect.
-
Efficacy Prediction: Based on the critical role of the C4-amino group for TLR7/8 agonism, this compound is predicted to have very low to no efficacy as an immunomodulator through this pathway. Without the ability to activate TLRs, it is unlikely to induce the desired cytokine responses (e.g., IFN-α, TNF-α) that mediate the antiviral and antitumor effects of Imiquimod and Resiquimod.[9][10]
-
Toxicity Prediction: The toxicity of imidazoquinolines is often linked to their on-target immunomodulatory activity, leading to systemic inflammatory responses.[5] Given the predicted lack of TLR7/8 agonism, this compound may exhibit a different toxicity profile, likely unrelated to cytokine storms. Its toxicity would be dependent on off-target effects or the inherent toxicity of the quinoline structure itself. Without experimental data, a definitive toxicity profile cannot be established.
Given the high probability of negligible efficacy as a TLR7/8 agonist, the therapeutic index of this compound for immunomodulatory applications is predicted to be very poor or non-existent . The molecule is more likely to be of interest as a chemical intermediate in the synthesis of other imidazoquinolines or as a negative control in experimental settings.
Experimental Protocols
For researchers wishing to empirically determine the activity of this compound or other novel analogs, the following experimental protocols are recommended.
In Vitro TLR Activation Reporter Assay
Objective: To determine the potency and selectivity of a compound for TLR7 and TLR8.
Methodology:
-
Cell Lines: Use HEK-293 cells stably transfected with human TLR7 or human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.[11]
-
Cell Culture: Culture the cells in DMEM supplemented with 10% fetal bovine serum, antibiotics, and a selection agent (e.g., Zeocin).
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 0.01 µM) in the cell culture medium.
-
Cell Stimulation: Plate the HEK-TLR7 and HEK-TLR8 cells in 96-well plates and allow them to adhere. Replace the medium with the compound dilutions and incubate for 16-24 hours at 37°C in a 5% CO₂ incubator.[12]
-
SEAP Detection: Measure the SEAP activity in the cell supernatant using a colorimetric substrate such as QUANTI-Blue™.
-
Data Analysis: Plot the dose-response curves and calculate the half-maximal effective concentration (EC50) for each receptor using non-linear regression.[12]
In Vitro Cytokine Profiling in Human PBMCs
Objective: To measure the induction of key cytokines by the test compound in primary human immune cells.
Methodology:
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend the PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Compound Stimulation: Plate the PBMCs in 96-well plates and add various concentrations of the test compound. Include positive controls (e.g., Resiquimod) and a vehicle control. Incubate for 24-48 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of key cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
Data Analysis: Generate dose-response curves for the induction of each cytokine.
In Vivo Murine Tumor Model
Objective: To evaluate the anti-tumor efficacy and systemic toxicity of the test compound in a preclinical animal model.
Methodology:
-
Animal Model: Use immunocompetent mice (e.g., C57BL/6 or BALB/c) and a syngeneic tumor cell line (e.g., B16 melanoma or CT26 colon carcinoma).
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Treatment: Once tumors are established (e.g., 50-100 mm³), randomize the mice into treatment groups. Administer the test compound via a relevant route (e.g., intratumoral, subcutaneous, or intraperitoneal) at various doses. Include a vehicle control group.
-
Efficacy Assessment: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and clinical signs of toxicity.
-
Pharmacodynamic and Toxicological Analysis: At the end of the study, collect tumors and blood. Analyze tumors for immune cell infiltration (e.g., by flow cytometry or immunohistochemistry) and measure systemic cytokine levels in the serum.
-
Data Analysis: Compare tumor growth rates between treated and control groups. Determine the maximum tolerated dose (MTD) based on toxicity observations.
Mandatory Visualizations
Caption: Simplified TLR7 signaling pathway initiated by an imidazoquinoline agonist.
Caption: General experimental workflow for evaluating novel imidazoquinoline analogs.
References
- 1. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. Imiquimod - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo [frontiersin.org]
- 6. Topically Applied Resiquimod versus Imiquimod as a Potential Adjuvant in Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Further Exploration of the Structure-Activity Relationship of Imidazoquinolines; Identification of Potent C7 Substituted Imidazoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. stemcell.com [stemcell.com]
- 11. Evaluation of novel synthetic TLR7/8 agonists as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline, a chlorinated heterocyclic compound, is crucial for maintaining laboratory safety and ensuring environmental compliance. This guide provides detailed procedural steps for its safe handling and disposal, in line with general laboratory chemical waste protocols and regulations established by the Resource Conservation and Recovery Act (RCRA).
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
Step-by-Step Disposal Plan
Disposal of this compound must be managed as hazardous waste. Adherence to institutional and regulatory guidelines is paramount.
-
Waste Characterization and Segregation:
-
Treat all waste containing this compound as hazardous chemical waste.
-
This compound is a halogenated organic compound. It is crucial to segregate it from non-halogenated organic waste streams to facilitate proper disposal and minimize costs.
-
Do not mix this waste with incompatible materials, such as strong oxidizing agents.[1]
-
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) containers are generally suitable.
-
The container must be clearly labeled with the words "Hazardous Waste."
-
The label must also include the full chemical name: "this compound," and indicate that it is a "Halogenated Organic Waste."
-
Note the accumulation start date on the label.
-
-
Accumulation and Storage:
-
Disposal Request and Pickup:
-
Once the container is full or has reached the institutional time limit for storage in an SAA, arrange for its disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.[4]
-
Regulatory and Quantitative Data
Proper classification of hazardous waste is a requirement under the EPA's Resource Conservation and Recovery Act (RCRA). Based on its chemical structure as a chlorinated heterocyclic compound, waste containing this compound may fall under one or more of the following EPA hazardous waste codes.
| Parameter | Guideline / Code | Description | Regulatory Body |
| EPA Hazardous Waste Classification | Likely F-listed or U-listed | As a chlorinated organic compound, it may be classified under F-codes for non-specific source wastes or U-codes for toxic wastes if it is a discarded commercial chemical product.[5][6] | Environmental Protection Agency (EPA) |
| Satellite Accumulation Area (SAA) Volume Limit | Up to 55 gallons | The maximum volume of hazardous waste that can be accumulated in an SAA.[7] | EPA |
| SAA Time Limit | Varies by institution | Contact your EH&S department for specific time limits for waste accumulation. | Institutional Policy / EPA |
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the following general laboratory procedures for handling chemical waste should be strictly followed:
-
Spill Response:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Empty Container Disposal:
-
Triple rinse the empty container with a suitable solvent (e.g., acetone, ethanol).
-
Collect the rinsate as halogenated organic hazardous waste.
-
Deface the label on the empty container.
-
Dispose of the rinsed container according to institutional guidelines for non-hazardous lab glass or plastic.
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemos.de [chemos.de]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. Waste Code [rcrainfo.epa.gov]
- 6. epa.gov [epa.gov]
- 7. MedicalLab Management Magazine [medlabmag.com]
Essential Safety and Operational Guide for Handling 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline. The following procedures are designed to ensure the safe handling, use, and disposal of this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment ensemble is required to minimize exposure and ensure personal safety. This includes protection for the eyes, face, hands, and body.
Recommended Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles and a face shield should be worn to protect against splashes.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[1] Given the nature of the compound, double gloving is recommended as a best practice.[2]
-
Skin and Body Protection: A chemically resistant apron or a full-body "bunny suit" coverall is essential to prevent skin contact.[1][3] Coveralls should be certified for protection against chemical particulates and liquids.[4]
-
Respiratory Protection: In case of insufficient ventilation or the potential for aerosol generation, a NIOSH/MSHA-approved respirator should be used.[3][5] The specific type of respirator and cartridge should be selected based on a formal risk assessment.
Quantitative Data
Exposure limits for this compound have not been formally established.[6] Therefore, it is imperative to handle this compound with stringent safety measures to minimize any potential exposure. The following table provides general guidance on exposure limits for related compounds as a reference, but these should not be considered formal limits for the specified chemical.
| Parameter | Value | Compound Class Reference |
| Occupational Exposure Limit (OEL) | Not Established | This compound |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical for safety and experimental integrity.
1. Preparation:
- Ensure a well-ventilated work area, preferably a chemical fume hood.[7]
- Assemble all necessary materials and equipment before handling the compound.
- Verify that an emergency eyewash station and safety shower are readily accessible.[5]
- Put on all required personal protective equipment as detailed above.[1]
2. Handling:
- Avoid direct contact with the substance. Do not get it in the eyes, on the skin, or on clothing.[5][7]
- Prevent the formation of dust or aerosols.[5]
- Use only the amount of material necessary for the experiment.
- Keep the container tightly closed when not in use.[6]
3. Spill Management:
- In case of a small spill, absorb the material with an inert absorbent such as sand or vermiculite.[8] Place the contaminated material in a suitable, labeled container for disposal.[5][8]
- For larger spills, dike the area to prevent spreading.[6][8]
- Do not allow the substance to enter drains or waterways.[6]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Under the Resource Conservation and Recovery Act (RCRA), the user is responsible for determining if the waste is hazardous at the time of disposal.[6]
-
Containerization: All waste materials, including unused product and contaminated PPE, should be collected in appropriately labeled, sealed containers.
-
Disposal Method: Dispose of the chemical waste through an approved waste disposal facility in accordance with all applicable local, state, and federal regulations.[6][8] Do not dispose of it in sanitary sewers.
-
Contaminated Packaging: Empty containers should be managed by an approved waste handling site for recycling or disposal and should not be reused.[6]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. files.dep.state.pa.us [files.dep.state.pa.us]
- 2. pogo.ca [pogo.ca]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. youtube.com [youtube.com]
- 5. fishersci.com [fishersci.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. fishersci.com [fishersci.com]
- 8. assets.greenbook.net [assets.greenbook.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
